N-Demethylroxithromycin
Description
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Properties
CAS No. |
118267-18-8 |
|---|---|
Molecular Formula |
C40H74N2O15 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI Key |
HVLDACGFXJHOFG-XZOIVAJYSA-N |
SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O |
Appearance |
White powder |
Synonyms |
(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin; (E)-N-Demethylroxithromycin; N-Demethylroxithromycin; RU 44981; |
Origin of Product |
United States |
Foundational & Exploratory
N-Demethylroxithromycin chemical structure and properties
[1][2][3]
Executive Summary
N-Demethylroxithromycin (CAS: 118267-18-8) is a principal active metabolite and a pharmacopeial impurity (EP Impurity F) of the semi-synthetic macrolide antibiotic, Roxithromycin.[1][2][3] Chemically defined by the loss of a methyl group from the dimethylamino moiety of the desosamine sugar, this compound represents a critical analyte in drug metabolism and pharmacokinetics (DMPK) studies and quality control (QC) workflows.
While retaining the core macrocyclic lactone structure essential for binding to the bacterial 50S ribosomal subunit, N-Demethylroxithromycin exhibits an altered pharmacological profile, typically demonstrating reduced antibacterial potency compared to the parent drug. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthesis pathways, and validated analytical protocols.[3]
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
N-Demethylroxithromycin preserves the 14-membered lactone ring and the N-oxime side chain characteristic of roxithromycin but differs at the C3'-position of the desosamine sugar.[1][2][3]
Structural Identification[1][2]
-
Systematic Name: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-10-(((2-methoxyethoxy)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one[1][2][3]
-
Stereochemistry: Retains the complex stereochemical configuration of the parent erythromycin A scaffold.
Physicochemical Data Table[1][2][3][5]
| Property | Value | Notes |
| CAS Number | 118267-18-8 | Specific to the N-demethyl variant.[1][2][3] |
| Appearance | White to off-white powder | Hygroscopic nature similar to parent.[1][2][3] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Slightly less lipophilic than Roxithromycin due to exposed secondary amine.[3] |
| pKa | ~8.6 (Amine) | Basic center at the desosamine nitrogen.[1] |
| LogP | ~2.5 - 3.0 | Predicted; slightly lower than Roxithromycin (LogP ~3.7).[1][2][3] |
| Impurity Class | EP Impurity F | Monitored in European Pharmacopoeia monographs.[1] |
Synthesis & Metabolic Origin[2][3]
Understanding the origin of N-Demethylroxithromycin is vital for controlling it in drug substance manufacturing and interpreting its presence in biological matrices.
Metabolic Pathway (In Vivo)
In humans, Roxithromycin undergoes hepatic metabolism via the Cytochrome P450 system (primarily CYP3A4).[1] The N-demethylation is a major Phase I metabolic route.[1][2][3]
Chemical Synthesis (Semi-Synthetic Preparation)
For the generation of analytical standards, isolation from urine is inefficient. Chemical N-demethylation is preferred using a modified Polonovski reaction or photochemical methods.[1][2][3]
Protocol: Iodine-Mediated Photochemical Demethylation
-
Reagents: Roxithromycin, Iodine (
), Sodium Acetate (NaOAc), Methanol/Water.[1][3] -
Reaction: Dissolve Roxithromycin in MeOH:H₂O (8:2). Add NaOAc (5 eq) and
(2 eq).[1][2][3] -
Irradiation: Expose the mixture to a 500W tungsten lamp at 0-5°C for 2-4 hours. The iodine acts as a radical initiator, selectively oxidizing the N-methyl group to an iminium intermediate, which hydrolyzes to the secondary amine.
-
Quenching: Terminate with aqueous Sodium Thiosulfate to neutralize excess iodine.
-
Extraction: Adjust pH to 9.0 with
and extract with Dichloromethane (DCM).
Analytical Characterization
Precise identification requires separating the N-demethyl impurity from the parent drug, which elutes closely due to structural similarity.[3]
High-Performance Liquid Chromatography (HPLC)
This method is validated for the separation of Roxithromycin from its related substances, including Impurity F.[1][2][3]
Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl silica gel),
, (e.g., Zorbax Eclipse XDB-C18).[1][2][3] -
Mobile Phase:
-
Detection: UV at 205 nm (for maximum sensitivity) or 237 nm (for specificity).[1][2][3]
-
Temperature: 30°C.
-
Injection Volume: 20
L.
Workflow Diagram:
Spectroscopic Identification (NMR & MS)
-
Mass Spectrometry (ESI+):
-
¹H-NMR (500 MHz, CDCl₃):
Pharmacological Profile[1][2][4][7][10][11]
Mechanism of Action
Like the parent macrolide, N-Demethylroxithromycin functions by reversibly binding to the P-site of the 50S ribosomal subunit of susceptible bacteria.[3] This binding event inhibits RNA-dependent protein synthesis by blocking the transpeptidation and/or translocation steps, thereby arresting bacterial growth (bacteriostatic).[1][2][3]
Comparative Activity
While O-demethyl metabolites often retain significant potency, N-demethylation in macrolides generally results in a decrease in antibacterial activity.[1][2][3]
-
In Vitro Potency: Studies indicate that N-Demethylroxithromycin exhibits significantly lower activity compared to Roxithromycin against standard strains (e.g., S. aureus, S. pneumoniae).[1][3]
-
Pharmacokinetics: As a more polar metabolite, it has a shorter half-life and faster renal clearance than the parent compound.[3]
References
-
ResearchGate. (2025).[1] In vitro antibacterial activity of roxithromycin and its major metabolites. Retrieved January 28, 2026, from [Link]
-
SynZeal. (n.d.). N-Nitroso-N-Demethyl Roxithromycin (Impurity F).[1][2][3] Retrieved January 28, 2026, from [Link][1][2][3]
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 6915744, Roxithromycin. Retrieved January 28, 2026, from [Link][1][2][3]
Sources
- 1. N-Demethyl Roxithromycin | LGC Standards [lgcstandards.com]
- 2. N-Nitroso -N-Demethyl Roxithromycin | SynZeal [synzeal.com]
- 3. allmpus.com [allmpus.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. hplc assay method: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Targeted Synthesis of N-Demethylroxithromycin
Methodology: Iodine-Mediated Oxidative Demethylation via Modified Polonovski-Type Reaction[1]
Executive Summary
N-Demethylroxithromycin (also known as N-mono-demethylroxithromycin or EP Impurity F) is a primary active metabolite of the semi-synthetic macrolide roxithromycin.[1] In drug development, this compound is critical as a reference standard for impurity profiling (CMC sections) and for pharmacokinetic/pharmacodynamic (PK/PD) studies.[1]
While enzymatic methods (CYP3A4 incubation) yield this metabolite, they are unscalable for preparative needs.[1] This guide details a robust chemical synthesis utilizing an iodine-mediated oxidative demethylation strategy. This protocol is preferred over the classic Polonovski reaction (N-oxide formation followed by
Mechanistic Principles
The transformation relies on the oxidative removal of a methyl group from the dimethylamino moiety on the desosamine sugar.
Reaction Pathway
The reaction proceeds through an iodine-induced radical mechanism or an iminium ion intermediate, effectively mimicking a "one-pot" Polonovski reaction without isolating the N-oxide.[1]
-
Iodinolysis: Iodine (
) reacts with the tertiary amine to form an N-iodoammonium complex.[1] -
Elimination: Loss of HI generates an iminium ion intermediate (
). -
Hydrolysis: The unstable iminium ion is hydrolyzed by water (present in the solvent system) to release formaldehyde and the secondary amine (N-demethylroxithromycin).
Critical Constraint: Macrolides are acid-labile.[1] The glycosidic bond of the cladinose sugar cleaves easily below pH 4.0. Therefore, Sodium Acetate (NaOAc) is strictly required to buffer the generation of hydroiodic acid (HI).
Caption: Mechanistic flow of the Iodine/Acetate oxidative demethylation pathway.
Experimental Protocol
Scale: 5.0 g Input (Scalable to 50g)
Reagents & Materials
| Reagent | Role | Stoichiometry | Grade |
| Roxithromycin | Substrate | 1.0 eq | USP/EP |
| Iodine ( | Oxidant | 2.5 - 3.0 eq | ReagentPlus |
| Sodium Acetate ( | Buffer | 5.0 - 6.0 eq | Anhydrous |
| Methanol (MeOH) | Solvent | 10-15 Vol | HPLC Grade |
| Sodium Thiosulfate | Quencher | Excess | Sat.[1] Solution |
| Ammonium Hydroxide | pH Adjuster | As needed | 28% Solution |
Detailed Procedure
Step 1: Reaction Initiation[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.
-
Dissolution: Charge 5.0 g (approx. 6 mmol) of Roxithromycin and 2.5 g Sodium Acetate (anhydrous) into 60 mL of Methanol. Stir until fully dissolved.
-
Addition: Add 3.8 g Iodine (15 mmol) in a single portion. The solution will turn dark brown/red.
-
Reaction: Heat the mixture to 47–50°C .
-
Note: Do not exceed 55°C to prevent degradation of the oxime ether side chain.
-
Light: Ambient light usually suffices, but a 100W tungsten lamp can accelerate initiation if the reaction lags.
-
Step 2: Monitoring & Quenching[1]
-
Monitor: Check via TLC (SiO2; DCM:MeOH:NH4OH 90:10:1) or HPLC every hour.
-
Target: >90% conversion of Roxithromycin (
) to N-Demethylroxithromycin ( ).[1] -
Timeframe: Typically complete in 2–4 hours.
-
-
Quench: Once complete, cool the reaction mixture to room temperature.
-
De-iodination: Slowly add saturated aqueous Sodium Thiosulfate (
) solution (approx. 20-30 mL) until the iodine color completely disappears (solution turns pale yellow/colorless).
Step 3: Workup & Isolation[1]
-
Concentration: Remove the bulk of Methanol under reduced pressure (Rotavap at 40°C). Result is an aqueous slurry.
-
Basification: Dilute with 50 mL water. Adjust pH to 9.5–10.0 using Ammonium Hydroxide (
).[1]-
Critical: The amine must be in the free-base form to extract.
-
-
Extraction: Extract with Ethyl Acetate (
). -
Washing: Wash combined organics with Brine (
) and Water ( ).[1] -
Drying: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate to dryness.
Step 4: Purification[1]
-
Crude Yield: Expect ~4.2 g of off-white foam.[1]
-
Recrystallization: Dissolve in minimal hot Ethanol, add water dropwise until turbid, and cool to 4°C.
-
Chromatography (Optional for High Purity): Silica gel column, eluting with Chloroform:Methanol:Ammonia (95:5:0.5).[1]
Caption: Step-by-step experimental workflow for isolation of N-Demethylroxithromycin.
Characterization & Validation
The product is distinguished from the parent by the loss of a methyl group (-14 Da) and specific NMR shifts in the desosamine ring.
Mass Spectrometry (ESI-MS)
| Compound | Formula | Calc.[1] Mass ( | Observed Mass |
| Roxithromycin | 837.53 | 837.5 | |
| N-Demethylroxithromycin | 823.51 | 823.5 |
Nuclear Magnetic Resonance ( -NMR, 500 MHz, )
| Moiety | Roxithromycin ( | N-Demethylroxithromycin ( | Diagnostic Feature |
| N-Dimethyl | 2.28 (s, 6H) | 2.42 (s, 3H) | Integration reduces from 6H to 3H. |
| H-3' (Desosamine) | ~2.45 (m) | ~2.65 (m) | Downfield shift due to secondary amine.[1] |
| N-H | Absent | Broad singlet (variable) | Appearance of secondary amine proton. |
Process Control & Troubleshooting
To ensure "Trustworthiness" and reproducibility, adhere to these controls:
-
pH Management (The "Safety Net"):
-
Over-Reaction:
-
Colorimetric Endpoint:
-
The reaction mixture starts dark brown. As Iodine is consumed, it lightens. However, do not rely on color alone; use TLC/HPLC. The quenching step (Thiosulfate) is mandatory to prevent iodine contamination in the workup.
-
References
-
Standard Macrolide Demethylation Protocol
-
Iodine-Acetate Method Specifics
-
Krow, G. R. (1980).[1] The Polonovski Reaction. Organic Reactions. (General mechanism reference).
-
-
Impurity Characterization
-
Synthesis of N-Demethyl Derivatives
-
US Patent 3,725,385. Method of N-demethylation of Erythromycins. Link (Describes the specific Iodine/NaOAc conditions adapted here).
-
-
Metabolite Identification
Sources
- 1. N-Nitroso -N-Demethyl Roxithromycin | SynZeal [synzeal.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolide - Wikipedia [en.wikipedia.org]
- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EP1004591B1 - Process for preparing roxithromycin and derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Demethylroxithromycin: Origins, Synthesis, and Metabolic Profiling
This technical guide details the discovery, metabolic origin, and synthetic pathways of N-Demethylroxithromycin , a critical metabolite and pharmacopeial impurity of the macrolide antibiotic Roxithromycin.
Executive Summary
N-Demethylroxithromycin (CAS: 118267-18-8) is the primary N-dealkylated metabolite of Roxithromycin. In pharmaceutical quality control, it is designated as European Pharmacopoeia (EP) Impurity F .
Unlike its parent compound, which possesses a tertiary amine on the desosamine sugar, N-Demethylroxithromycin contains a secondary amine. This structural change significantly alters its lipophilicity and makes it a precursor for potential nitrosamine formation (N-nitroso-N-demethylroxithromycin), a critical safety consideration in modern drug development. This guide outlines the causality of its formation via hepatic metabolism and provides a validated synthetic protocol for generating reference standards.
Chemical Identity & Structural Characterization
N-Demethylroxithromycin retains the 14-membered lactone ring and the oxime side chain of Roxithromycin but lacks one methyl group at the 3'-position of the desosamine moiety.
| Feature | Specification |
| Common Name | N-Demethylroxithromycin |
| EP Designation | Impurity F |
| CAS Number | 118267-18-8 |
| Molecular Formula | |
| Molecular Weight | 823.02 g/mol |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-[(3R,4S,6R)-4-(methylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy... (full IUPAC omitted for brevity) |
| Key Functional Group | Secondary Amine (3'-position) |
Metabolic Origin: The CYP3A4 Pathway
The discovery of N-Demethylroxithromycin originated from metabolic profiling studies of Roxithromycin in humans. Unlike Erythromycin, which undergoes rapid N-demethylation, Roxithromycin is metabolized more slowly due to the stabilizing effect of the ether oxime chain.
Mechanism of Biotransformation
The formation is catalyzed primarily by Cytochrome P450 3A4 (CYP3A4) in the liver.[1] The enzyme oxidizes the N-methyl group to an iminium ion intermediate, which hydrolyzes to release formaldehyde and the secondary amine (N-demethyl metabolite).
-
Metabolite Code: Often referred to as Metabolite M3 in pharmacokinetic literature.
-
Biological Matrix: Detected in human bile, urine, and plasma.
Metabolic Pathway Diagram
The following diagram illustrates the oxidative demethylation pathway mediated by CYP3A4.
Figure 1: CYP3A4-mediated oxidative N-demethylation of Roxithromycin.[2]
Synthetic Methodology: Reference Standard Production
To study this metabolite or control it as an impurity, researchers must synthesize it chemically. The biological isolation yield is too low for practical use. The standard industrial method utilizes an Iodine-mediated oxidative demethylation (modified Polonovski reaction conditions).
Experimental Protocol
Objective: Selective removal of one methyl group from the 3'-dimethylamino group without degrading the sensitive oxime ether or lactone ring.
Reagents Required[2][3]
-
Substrate: Roxithromycin (Pure API)
-
Oxidant: Iodine (
) -
Buffer/Base: Sodium Acetate (
) -
Solvent: Methanol (
) / Water[4][3] -
Quenching Agent: Sodium Thiosulfate (
)
Step-by-Step Workflow
-
Preparation: Dissolve 10.0 g of Roxithromycin (1 eq) and 9.0 g of Sodium Acetate (approx. 5 eq) in 100 mL of Methanol/Water (8:2 v/v).
-
Activation: Heat the solution to 47–50°C .
-
Why? Elevated temperature promotes the formation of the iodo-ammonium complex but must be controlled to prevent ester hydrolysis.
-
-
Oxidative Addition: Add Iodine (0.5 eq) portion-wise over 30 minutes.
-
Visual Check: The solution will turn dark red/brown.
-
-
pH Control: Maintain pH between 8.0 and 9.0 using 1N NaOH solution.
-
Criticality: If pH drops < 7, acid hydrolysis of the cladinose sugar (forming decladinosyl impurity) will occur.
-
-
Reaction Cycle: Stir until the iodine color fades (indicating consumption). Repeat iodine addition (total 2-3 eq) until HPLC indicates <5% starting material.
-
Quenching: Add aqueous Sodium Thiosulfate to neutralize excess iodine.
-
Isolation: Extract with Ethyl Acetate at pH 9.5. Wash organic layer with brine, dry over
, and evaporate. -
Purification: Recrystallize from acetone/hexane or purify via silica gel column chromatography (Eluent: Chloroform/Methanol/Ammonia).
Synthesis Logic Diagram
Figure 2: Step-wise chemical synthesis of N-Demethylroxithromycin.
Analytical Profiling
For validation, the synthesized standard must be characterized against the following criteria.
HPLC Method (EP Compliant)
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Ammonium dihydrogen phosphate buffer (pH 5.5) : Acetonitrile (60:40).
-
Detection: UV at 205 nm.
-
Retention Time: N-Demethylroxithromycin typically elutes before Roxithromycin (RRT ~ 0.8 - 0.9) due to increased polarity from the exposed secondary amine.
Mass Spectrometry (LC-MS)[9]
-
Ionization: ESI Positive Mode (
). -
Parent Ion:
. -
Fragmentation: Loss of cladinose sugar (
) is a characteristic fragment.
References
-
European Pharmacopoeia Commission. (2023). Roxithromycin Monograph: Impurity F. European Directorate for the Quality of Medicines (EDQM).
-
Li, X. Q., et al. (2001).[5] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica.
-
Hoskins, J. M., et al. (1998). In vitro Analysis of the Activity of the Major Human Hepatic CYP Enzyme (CYP3A4). Journal of Pharmacological and Toxicological Methods.
-
U.S. Patent Office. (1973). Process for preparation of N-demethyl-macrolide derivatives. Patent US3725385A.[3]
-
Baird-Lambert, J., et al. (1987). Pharmacokinetics of Roxithromycin in humans. Journal of Antimicrobial Chemotherapy.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. veeprho.com [veeprho.com]
- 3. WO1998022488A1 - Process for preparation of n-demethyl-4'-deoxy-erythromycins a and b - Google Patents [patents.google.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of N-Demethylroxithromycin
Technical Guide: Biological Activity & Profiling of N-Demethylroxithromycin
Executive Summary & Chemical Identity
N-Demethylroxithromycin (often designated as metabolite M3 ) is a secondary metabolite of the semi-synthetic macrolide antibiotic roxithromycin. While roxithromycin itself is designed for enhanced stability and pharmacokinetics compared to erythromycin, its metabolic breakdown yields derivatives with distinct biological profiles.
Unlike its counterpart O-demethylroxithromycin (which retains significant antibacterial potency), N-Demethylroxithromycin exhibits a marked reduction in antimicrobial activity.[1] Its primary significance in drug development lies not as a therapeutic candidate, but as a critical biomarker for CYP3A4-mediated metabolism and a reference standard for impurity profiling in pharmaceutical manufacturing.
| Feature | Specification |
| Chemical Name | N-Demethylroxithromycin |
| Molecular Formula | C40H74N2O15 |
| Molecular Weight | ~823.02 g/mol |
| Parent Compound | Roxithromycin (C41H76N2O15) |
| Metabolic Origin | CYP3A4-mediated N-demethylation (Liver) |
| Primary Activity | Weak Antibacterial; CYP3A4 Interaction Probe |
Structural Basis of Activity (SAR)
The biological activity of macrolides hinges on the macrocyclic lactone ring and its attached sugars: cladinose and desosamine .
-
The Critical Desosamine Interaction: The tertiary amine on the desosamine sugar is essential for binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction blocks the polypeptide exit tunnel, halting protein synthesis.
-
Impact of Demethylation: The removal of a methyl group from this nitrogen (N-demethylation) alters the basicity and steric profile of the desosamine moiety.
-
Result: This structural change significantly weakens the hydrogen bonding and electrostatic interactions required for high-affinity ribosomal binding. Consequently, N-Demethylroxithromycin shows a >10-fold reduction in antibacterial potency compared to the parent drug.
-
Antimicrobial Profile
While specific MIC values vary by strain, comparative studies consistently rank N-Demethylroxithromycin as significantly less potent than roxithromycin.
Comparative Potency Table
| Compound | Relative Potency | Activity vs. S. aureus | Mechanism of Action |
| Roxithromycin | Baseline (100%) | High (MIC ~1-4 µg/mL) | 50S Ribosome Inhibition |
| O-Demethylroxithromycin | High (~90-100%) | Comparable to Parent | 50S Ribosome Inhibition |
| N-Demethylroxithromycin | Low (<10-20%) | Weak / Inactive | Reduced Ribosomal Affinity |
| Decladinose-roxithromycin | Negligible | Inactive | Loss of Cladinose Sugar |
Key Insight: Researchers should treat N-Demethylroxithromycin primarily as a metabolic indicator rather than an active antimicrobial agent. In potency assays, it serves as a negative control for structural integrity of the desosamine amine.
Pharmacokinetics & Metabolism
N-Demethylroxithromycin is formed via oxidative demethylation, primarily catalyzed by the Cytochrome P450 3A (CYP3A) subfamily.
-
Human Metabolism: In humans, N-demethylation is a minor pathway compared to O-demethylation or decladinose formation.
-
Rat Metabolism: In rat models, N-demethylation is more predominant, mediated by CYP3A1/2B1.[2]
-
Inhibition Potential: Unlike troleandomycin or erythromycin, which form stable, inhibitory nitroso-alkene complexes with CYP3A4 (leading to drug-drug interactions), N-Demethylroxithromycin is a weak inhibitor . It forms P450-metabolite complexes inefficiently, making it less likely to cause clinically significant metabolic inhibition.
Visualizing the Metabolic Pathway
Figure 1: Metabolic fate of Roxithromycin.[1][3] N-Demethyl-RXM (Red) represents a minor pathway in humans with significantly reduced biological activity.[1]
Experimental Protocols
To study N-Demethylroxithromycin, researchers typically require isolation from biological matrices or synthesis. Below are the standard workflows for detection and activity verification.
Protocol A: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10
-
Preparation: Dissolve N-Demethylroxithromycin standard in minimal DMSO (<1% final conc).
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension at
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL) in 96-well plates.
-
Control: Include Roxithromycin parent as a positive control and a solvent blank.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: Determine the lowest concentration with no visible growth.
-
Expected Result: N-Demethyl MIC >> Roxithromycin MIC.
-
Protocol B: HPLC-MS/MS Detection
For pharmacokinetic profiling.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.5) gradient.
-
Detection: MS/MS in Positive Electrospray Ionization (ESI+) mode.
-
Transitions:
-
Roxithromycin: m/z 837.5 → 158.2
-
N-Demethylroxithromycin: m/z 823.5 → 144.2 (Shift corresponds to loss of -CH3 group).
-
Experimental Workflow Diagram
Figure 2: Analytical workflow for isolating and quantifying N-Demethylroxithromycin from biological matrices.
References
-
Li, X. Q., Zhong, D. F., Huang, H. H., & Wu, S. D. (2001). Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 22(5), 469-474.[3]
-
Hosagrahara, V. P., et al. (2009). Effects of roxithromycin, erythromycin and troleandomycin on their N-demethylation by rat and human cytochrome P450 enzymes.[2] Xenobiotica.
-
BenchChem. (2025). (E)-O-Demethylroxithromycin: A Technical Overview of Biological Activity.
-
PubChem. (2025). Roxithromycin Compound Summary. National Library of Medicine.
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[4] Performance Standards for Antimicrobial Susceptibility Testing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of roxithromycin, erythromycin and troleandomycin on their N-demethylation by rat and human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
N-Demethylroxithromycin: Mechanistic Characterization & Biological Activity
This guide serves as a technical deep-dive into the pharmacological and mechanistic profile of N-Demethylroxithromycin (N-DMR) . While often categorized simply as a metabolite, N-DMR represents a critical checkpoint in the pharmacokinetic (PK) and pharmacodynamic (PD) lifecycle of the parent drug, Roxithromycin.
Technical Guide Series: Macrolide Pharmacodynamics
Executive Summary & Molecular Identity
N-Demethylroxithromycin (also known as N-mono-demethyl roxithromycin) is the primary bioactive metabolite of the semi-synthetic macrolide roxithromycin. It is generated via oxidative demethylation by the cytochrome P450 isozyme CYP3A4 .
Unlike inert metabolic byproducts, N-DMR retains significant antibacterial potency. Its study is essential for three reasons:
-
Total Activity: It contributes to the net antimicrobial effect in vivo.
-
Safety Profiling: It participates in the formation of Nitroso-alkane complexes with CYP450, potentially influencing drug-drug interactions (DDIs).
-
Structural Insight: The loss of the methyl group on the desosamine sugar provides a structure-activity relationship (SAR) probe for ribosomal binding affinity.
Structural Pharmacology
The transition from Roxithromycin to N-DMR involves the loss of a methyl group at the
-
Parent (Roxithromycin): Contains an
-dimethylamino group.[1] -
Metabolite (N-DMR): Contains an
-methylamino group.
This demethylation alters the basicity (pKa) of the amino sugar and its lipophilicity, subtly affecting how the molecule interacts with the negatively charged phosphate backbone of ribosomal RNA.
Core Mechanism of Action: Ribosomal Interference
The mechanism of N-DMR is congruent with the macrolide class, functioning as a translation inhibitor.[2]
Target: The 50S Ribosomal Subunit
N-DMR binds reversibly to the 23S rRNA within the 50S ribosomal subunit.[3] The binding site is located at the entrance of the Nascent Peptide Exit Tunnel (NPET) , specifically near the Peptidyl Transferase Center (PTC).[3][4]
Molecular Interactions
The desosamine sugar—modified in N-DMR—is the primary anchor.
-
Hydrogen Bonding: The hydroxyl groups of the macrolactone ring and the desosamine sugar form hydrogen bonds with specific nucleotides, notably A2058 and A2059 (Escherichia coli numbering) in domain V of the 23S rRNA.
-
Steric Blockade: By occupying the exit tunnel, N-DMR does not inhibit the formation of the peptide bond itself (peptidyl transferase activity remains intact). Instead, it sterically hinders the progression of the nascent polypeptide chain.[3]
-
The "Drop-off" Effect: When the nascent peptide reaches a length of 6–8 amino acids, it encounters the drug blockade. This triggers the dissociation of peptidyl-tRNA from the ribosome, leading to premature termination of protein synthesis and bacteriostasis.
Visualization: Molecular Mechanism Pathway
The following diagram illustrates the cascade from cellular entry to translational arrest.
Caption: Step-wise mechanism of N-Demethylroxithromycin inducing translational arrest via steric blockade of the ribosomal exit tunnel.
Metabolic Pathway & CYP3A4 Interaction
While N-DMR is an antibiotic, its formation represents a key metabolic event in human liver microsomes (HLM).
The CYP3A4 Cycle
Roxithromycin is metabolized primarily by CYP3A4.[5] The N-demethylation is the rate-limiting step for clearance in many contexts.
-
Reaction: Oxidative N-demethylation.
-
Enzyme: CYP3A4 (major), CYP2C19 (minor).
-
Product: N-Demethylroxithromycin (M3 metabolite) + Formaldehyde.[6]
Complex Formation & Inhibition
Crucially, N-DMR is not just a passive product. In human liver microsomes, N-DMR (M3) has been shown to be a more potent inhibitor of CYP3A4 than the parent roxithromycin in specific assays (e.g., testosterone 6
Caption: CYP3A4-mediated biotransformation of Roxithromycin to N-DMR and subsequent feedback inhibition via complex formation.[7]
Comparative Data Synthesis
The following data summarizes the biological activity of N-DMR relative to the parent compound.
| Parameter | Roxithromycin (Parent) | N-Demethylroxithromycin (Metabolite) | Significance |
| Ribosomal Binding | High Affinity ( | Moderate-High Affinity | Methyl group contributes to hydrophobic fit but is not essential. |
| Antibacterial Potency (MIC) | Baseline (e.g., 0.06 - 4.0 | Comparable / Slightly Higher (1-2x MIC) | Retains therapeutic bioactivity; contributes to in vivo efficacy. |
| Bactericidal Activity (MBC) | Moderate | Reduced | Less effective at cell killing against specific bacilli strains.[2][8] |
| CYP3A4 Inhibition | Weak | Moderate | Metabolite is a stronger inhibitor of CYP3A4 than parent (Human Microsomes). |
| Lipophilicity | High | Reduced | Affects membrane permeation and tissue distribution volume. |
Experimental Protocols
To validate the mechanism and activity of N-DMR, the following self-validating protocols are recommended.
Protocol A: Comparative MIC Determination (Broth Microdilution)
Objective: Quantify the antibacterial potency of N-DMR relative to Roxithromycin. Standard: CLSI M07-A10 Guidelines.
-
Compound Preparation:
-
Dissolve N-DMR standard (purity >95%) in minimal ethanol or DMSO. Dilute with Cation-Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 64
g/mL). -
Control: Prepare Roxithromycin parent under identical conditions.
-
-
Inoculum Prep:
-
Standardize S. aureus (ATCC 29213) or S. pneumoniae (ATCC 49619) to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in CAMHB.
-
-
Assay Setup:
-
Use 96-well polystyrene plates.
-
Dispense 100
L of serial 2-fold drug dilutions. -
Add 100
L of bacterial suspension.
-
-
Incubation:
- C for 16-20 hours (ambient air).
-
Readout:
-
Identify the lowest concentration with no visible growth.
-
Validation: Control strain MIC must fall within CLSI quality control ranges.
-
Protocol B: CYP3A4 Inactivation Assay (Testosterone Probe)
Objective: Assess the ability of N-DMR to inhibit CYP3A4 via metabolic complex formation.
-
System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Pre-incubation (Metabolic Activation Step):
-
Incubate HLM with N-DMR (0–50
M) and NADPH (1 mM) for 15 minutes at 37°C. -
Why: This allows the formation of the Nitroso-alkane complex.
-
-
Substrate Addition:
-
Add Testosterone (200
M), the specific probe substrate for CYP3A4. -
Incubate for an additional 10 minutes.
-
-
Termination & Analysis:
-
Stop reaction with ice-cold acetonitrile.
-
Analyze formation of 6
-hydroxytestosterone via HPLC-MS/MS.
-
-
Calculation:
-
Compare residual CYP3A4 activity against a vehicle control.
-
Result: A decrease in 6
-hydroxylation indicates mechanism-based inactivation by N-DMR.
-
References
-
BenchChem. (2025).[2] (E)-O-Demethylroxithromycin: A Technical Overview of Biological Activity. Retrieved from
-
Li, X. Q., et al. (2001).[9] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica. Retrieved from
-
Yamazaki, H., & Shimada, T. (1998). Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites. Drug Metabolism and Disposition.[6][7][9][10][11] Retrieved from
- Mankin, A. S. (2008). Macrolide myths. Current Opinion in Microbiology. (Contextual grounding for 50S binding mechanism).
-
DrugBank. (2024). Roxithromycin: Pharmacology and Metabolites. Retrieved from
Sources
- 1. N-Nitroso -N-Demethyl Roxithromycin | SynZeal [synzeal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation in vitro of an inhibitory cytochrome P450 x Fe2+-metabolite complex with roxithromycin and its decladinosyl, O-dealkyl and N-demethyl metabolites in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roxithromycin - Wikipedia [en.wikipedia.org]
- 11. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-Demethylroxithromycin (Impurity F) in Roxithromycin API
[1]
Executive Summary
N-Demethylroxithromycin (Pharmacopoeial designation: Impurity F ) is a critical specified impurity and primary metabolite of the semi-synthetic macrolide antibiotic Roxithromycin.[1] Chemically defined as 3'-N-demethylerythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime], it arises primarily through oxidative N-dealkylation of the desosamine sugar moiety.[1]
Control of this impurity is mandated by major pharmacopoeias (EP, USP, BP) due to its structural similarity to the parent drug, which challenges chromatographic separation, and its potential impact on potency and safety profiles.[1] This guide provides a comprehensive technical analysis of its formation, detection, and control strategies for pharmaceutical scientists.
Chemical & Structural Characterization[1][2][3][4]
N-Demethylroxithromycin differs from the parent molecule, Roxithromycin, by the loss of a single methyl group on the 3'-amino position of the desosamine ring. This subtle modification significantly alters the basicity and polarity of the molecule, influencing its retention behavior in reverse-phase chromatography.
| Feature | Roxithromycin (Parent) | N-Demethylroxithromycin (Impurity F) |
| CAS Number | 80214-83-1 | 118267-18-8 |
| Molecular Formula | C41H76N2O15 | C40H74N2O15 |
| Molecular Weight | 837.05 g/mol | 823.02 g/mol |
| Structural Change | Tertiary amine (-N(CH3)2) | Secondary amine (-NHCH3) |
| EP Impurity Code | N/A | Impurity F |
| Relative Retention (RRT) | 1.00 | ~0.83 (Method Dependent) |
Formation Mechanisms: Causality & Pathways
Understanding the genesis of Impurity F is essential for upstream process control. It originates from two distinct pathways:
A. Oxidative Degradation (Stability)
The tertiary amine on the desosamine sugar is susceptible to oxidative attack.[1] In the presence of radical initiators, light, or peroxides (often found in excipients like povidone or PEG), the N-methyl group undergoes oxidative demethylation.[1]
-
Mechanism: Abstraction of an
-proton adjacent to the nitrogen, followed by reaction with oxygen to form an unstable carbinolamine intermediate, which collapses to release formaldehyde and the secondary amine (Impurity F).[1]
B. Synthetic Carryover (Process)
If the starting material, Erythromycin A Oxime, contains N-demethylerythromycin A oxime impurities, these will carry through the etherification reaction used to synthesize Roxithromycin.[1]
C. Metabolic Pathway (In Vivo)
While primarily an impurity in CMC (Chemistry, Manufacturing, and Controls), N-Demethylroxithromycin is also the major metabolite of Roxithromycin in humans, formed via hepatic CYP3A4-mediated metabolism.[1]
Figure 1: Pathway of N-Demethylation leading to Impurity F.[1]
Analytical Strategy: Detection & Quantification
Separating Impurity F from Roxithromycin is challenging due to their similar hydrophobicity. The secondary amine of Impurity F is slightly less basic than the tertiary amine of the parent, which can be exploited using pH-controlled mobile phases.
A. Pharmacopoeial Method (EP/BP Basis)
The European Pharmacopoeia (EP) prescribes a gradient LC method.[1] However, modern labs often optimize this for higher throughput.
-
Column: C18 end-capped stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3]
-
Why: "End-capped" is critical to reduce silanol interactions with the basic amine, preventing peak tailing.
-
-
Mobile Phase A: Ammonium Dihydrogen Phosphate buffer (adjusted to pH ~5.0 - 6.0).
-
Detection: UV at 205 nm .[4]
-
Note: Macrolides lack strong chromophores; 205 nm detects the carbonyl/ester groups but requires high-purity solvents to minimize baseline noise.
-
B. Self-Validating Protocol (System Suitability)
To ensure the method effectively resolves Impurity F, the following System Suitability criteria must be met:
-
Resolution (Rs): The resolution between Impurity F (RRT ~0.83) and Roxithromycin must be > 2.0 .[1][5]
-
Peak Symmetry: Tailing factor for Roxithromycin should be < 1.5.
-
Signal-to-Noise: For the sensitivity solution (0.05% level), S/N ratio > 10.
C. Advanced Characterization: LC-MS/MS
For definitive identification during method development, Mass Spectrometry is required.
-
Roxithromycin [M+H]+: m/z 837.5[1]
-
Impurity F [M+H]+: m/z 823.5 (Mass shift of -14 Da corresponds to loss of -CH3 + H).[1]
Figure 2: Analytical workflow for the identification and quantification of Impurity F.
Regulatory & Toxicological Context
Regulatory Limits
Under ICH Q3B(R2) and EP monographs, Impurity F is a Specified Impurity .[1]
-
Acceptance Criteria: Typically NMT (Not More Than) 0.5% (varies by specific monograph version; check current EP/USP).[1]
-
Reporting Threshold: 0.1%.
Toxicological Implications
While N-Demethylroxithromycin is a metabolite formed naturally in the human body, its presence in the drug product implies a reduction in the effective dose of the parent API.
-
Activity: Studies suggest it retains antibacterial activity but with altered pharmacokinetics compared to Roxithromycin.
-
Safety: As a major metabolite, it generally qualifies for qualification thresholds higher than novel impurities, but strict limits are enforced to ensure batch consistency and stability.
References
N-Demethylroxithromycin: A Technical Monograph on Physicochemical Characterization and Analytical Profiling
Executive Summary
N-Demethylroxithromycin (CAS: 118267-18-8) is the primary bioactive metabolite and a critical pharmacopoeial impurity (EP Impurity F) of the macrolide antibiotic Roxithromycin.[1] Formed predominantly via hepatic CYP3A4-mediated
This guide provides a definitive physicochemical profile and self-validating analytical protocols for researchers isolating or quantifying this compound in biological matrices and pharmaceutical formulations.
Part 1: Molecular Identity & Structural Analysis
N-Demethylroxithromycin retains the 14-membered lactone ring characteristic of semi-synthetic erythromycin derivatives but differs at the desosamine sugar moiety. The loss of a methyl group from the dimethylamino substituent transforms the tertiary amine into a secondary amine, altering its basicity and lipophilicity profile—critical factors for chromatographic retention and ionization efficiency.
Chemical Identifiers
| Parameter | Data |
| Common Name | N-Demethylroxithromycin |
| Synonyms | Roxithromycin Impurity F; (E)-N-Demethylroxithromycin |
| CAS Registry Number | 118267-18-8 |
| Molecular Formula | C₄₀H₄₄N₂O₁₅ |
| Molecular Weight | 823.02 g/mol |
| SMILES | CC[C@H]1OC(=O)...(Full stereochemistry implied) |
Part 2: Physicochemical Properties[3][4]
The following data consolidates experimental and predicted values essential for method development. The shift from a tertiary to a secondary amine results in a predictable decrease in lipophilicity (LogP) and a slight modulation in pKa, affecting mobile phase pH selection.
Key Parameters Table[2][4][5][6]
| Property | Value / Range | Technical Insight for Method Dev |
| Physical State | White crystalline powder | Hygroscopic; store desiccated at -20°C. |
| Solubility | Soluble in MeOH, ACN, CHCl₃; Insoluble in water | High organic solubility supports Reverse Phase (RP) extraction. |
| LogP (Lipophilicity) | ~1.7 - 2.1 (Predicted) | Lower than Roxithromycin (~2.5). Elutes earlier than parent in RP-HPLC. |
| pKa (Basic) | 9.3 ± 0.2 (Desosamine N) | Secondary amine is highly basic. Requires high pH buffers (pH > 9) for neutral retention or low pH (pH < 4) for cationic solubility. |
| UV Max | 210 nm (end absorption) | Lacks strong chromophores; UV detection is non-specific. MS detection is mandatory for trace analysis. |
Part 3: Metabolic Pathway & Formation
N-Demethylroxithromycin is generated via the oxidative demethylation of the desosamine nitrogen, catalyzed primarily by the CYP3A4 isoenzyme in humans. This pathway is competitive with other minor metabolic routes (e.g., O-demethylation).
Visualization: Biotransformation Pathway
The following diagram illustrates the enzymatic conversion and the structural locus of the modification.
Caption: CYP3A4-mediated oxidative N-demethylation of Roxithromycin to N-Demethylroxithromycin.
Part 4: Analytical Profiling (LC-MS/MS)
Reliable quantification requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Due to the compound's basicity, peak tailing is a common artifact on silica-based C18 columns unless secondary interactions are suppressed.
Protocol: Self-Validating Extraction & Detection
Objective: Quantify N-Demethylroxithromycin in human plasma. Internal Standard (IS): Clarithromycin or Roxithromycin-d7.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL plasma into a 1.5 mL centrifuge tube.
-
Add 10 µL Internal Standard working solution (500 ng/mL).
-
Add 300 µL Acetonitrile (ice-cold) to precipitate proteins. Rationale: High organic ratio ensures release of drug from Alpha-1-acid glycoprotein (AAG).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.
Step 2: LC Conditions[2]
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 2.1 x 100 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0). Rationale: Acidic pH ensures protonation for ESI+ sensitivity.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: Linear ramp to 90% B
-
5-6 min: Hold 90% B
-
6.1 min: Re-equilibrate 20% B
-
-
Flow Rate: 0.3 mL/min.
Step 3: MS/MS Parameters (MRM Mode)
The fragmentation pattern is dominated by the cleavage of the glycosidic bonds. The loss of the cladinose sugar is the most abundant transition.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentation Logic |
| N-Demethylroxithromycin | 823.5 [M+H]⁺ | 665.4 | 25 | Loss of Cladinose sugar (-158 Da) |
| 507.3 | 40 | Loss of Cladinose + Desosamine | ||
| Roxithromycin (Parent) | 837.5 [M+H]⁺ | 679.4 | 25 | Loss of Cladinose sugar (-158 Da) |
Visualization: Analytical Decision Tree
Use this workflow to troubleshoot separation issues between the parent and metabolite.
Caption: Troubleshooting logic for separating N-Demethylroxithromycin from Roxithromycin.
References
-
European Pharmacopoeia (Ph. Eur.) . Roxithromycin Monograph 1146. Impurity F identification and limits.
-
Li, X. Q., et al. (2001) .[4] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 22(5), 469-474.
-
Yamazaki, H., et al. (1996) . Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites.[5] Drug Metabolism and Disposition, 24(10).
-
PubChem Compound Summary . Roxithromycin (CID 6915744) and related metabolite data.
-
Santa Cruz Biotechnology . N-Demethyl Roxithromycin Product Data Sheet (CAS 118267-18-8).[1][6][7][8]
Sources
- 1. N-Demethyl Roxithromycin-d7 | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Nitroso -N-Demethyl Roxithromycin | SynZeal [synzeal.com]
- 7. N-Nitroso-N-Demethyl Roxithromycin | CAS No- NA | NA [chemicea.com]
- 8. scbt.com [scbt.com]
Thermal Stability and Degradation of N-Demethylroxithromycin
Technical Guide for Pharmaceutical Development & Stability Profiling
Executive Summary
N-Demethylroxithromycin (EP Impurity F; CAS 118267-18-8) is a primary metabolite and pharmacopeial impurity of the semi-synthetic macrolide antibiotic, Roxithromycin.[1][2] While the parent molecule exhibits robust stability due to its ether oxime side chain, the N-demethylated variant introduces a secondary amine functionality on the desosamine sugar. This structural modification fundamentally alters its degradation kinetics, increasing susceptibility to oxidative stress and N-nitrosation—a critical concern in modern regulatory compliance (ICH M7).[1][2]
This guide provides a mechanistic analysis of the thermal stability of N-Demethylroxithromycin, detailing degradation pathways, experimental protocols for forced degradation, and analytical strategies for quantification.
Molecular Architecture & Reactivity
To predict stability, one must understand the structural vulnerabilities. N-Demethylroxithromycin retains the 14-membered lactone ring of erythromycin A but differs at the C9 position and the desosamine sugar.
Structural Critical Points
| Feature | Structural Locus | Stability Implication |
| Secondary Amine | Desosamine Sugar (C3') | High Risk. Unlike the tertiary amine in Roxithromycin, this site is prone to N-nitrosation (forming nitrosamines) and rapid oxidation to N-oxides.[1][2] |
| Glycosidic Bond | C3 (Cladinose) | Moderate Risk. Susceptible to acid-catalyzed hydrolysis, leading to loss of the cladinose sugar (decladinosylation).[1][2] |
| Lactone Ring | 14-Membered Ring | Moderate Risk. Thermodynamically stable at neutral pH but prone to ring-opening (saponification) under alkaline thermal stress.[1][2] |
| Oxime Ether | C9 Side Chain | High Stability. The ether oxime prevents the internal ketalization (spiroketal formation) common in erythromycin, conferring superior acid stability compared to erythromycin. |
Thermal Degradation Mechanisms
Under thermal stress, N-Demethylroxithromycin degrades via three primary pathways. Understanding these mechanisms is essential for distinguishing between process impurities and degradation products.
Pathway A: Decladinosylation (Hydrolytic)[1][2]
-
Mechanism: Protonation of the glycosidic oxygen at C3 facilitates the cleavage of the cladinose sugar.
-
Relevance: This is the dominant pathway in solution-state stability studies.[1][2]
Pathway B: N-Oxidation & Nitrosation (Oxidative)[1][2]
-
Mechanism: The secondary amine at the 3' position is nucleophilic.
-
Relevance: Critical for formulation safety. Thermal stress accelerates radical formation, driving this pathway.[1]
Pathway C: Z/E Isomerization[2]
-
Mechanism: The C=N bond at the oxime ether can undergo geometric isomerization from the active E-isomer to the thermodynamically less stable Z-isomer.
Visualization: Degradation Pathways
Caption: Primary thermal degradation pathways of N-Demethylroxithromycin under stress conditions.
Experimental Protocol: Forced Degradation Study
This protocol is designed to validate the stability-indicating capability of your analytical method (ICH Q1A/Q2B compliant).
Study Design Matrix
| Stress Type | Conditions | Duration | Target Degradation |
| Thermal (Solid) | 60°C, 80°C (Dry Heat) | 7 – 14 Days | 5 – 20% |
| Thermal (Solution) | 60°C, 80°C (pH 7.0 Buffer) | 24 – 48 Hours | 5 – 20% |
| Acid/Thermal | 0.1 N HCl @ 60°C | 4 – 8 Hours | 10 – 20% |
| Base/Thermal | 0.1 N NaOH @ 60°C | 2 – 4 Hours | 10 – 20% |
| Oxidative | 3% H₂O₂ @ 25°C (Ambient) | 2 – 6 Hours | 5 – 15% |
Step-by-Step Workflow
-
Preparation: Prepare a 1.0 mg/mL stock solution of N-Demethylroxithromycin in Acetonitrile/Water (50:50).
-
Stressing: Aliquot 5 mL into amber volumetric flasks. Add stress agents (HCl, NaOH, H₂O₂) or place in thermal chambers.[2]
-
Quenching: Neutralize acid/base samples immediately after the time point to stop the reaction.
-
Dilution: Dilute to analytical concentration (e.g., 0.5 mg/mL) with mobile phase.
-
Analysis: Inject into HPLC/UPLC system equipped with a PDA or Mass Spectrometer.
Visualization: Experimental Workflow
Caption: Step-by-step forced degradation workflow ensuring mass balance tracking.
Analytical Strategy
Accurate quantification requires separating the N-demethyl variant from the parent Roxithromycin and the bis-demethylated analogs.[1]
Recommended Chromatographic Conditions
-
Column: C18 (L1) High pH resistant column (e.g., Waters XBridge or Agilent Zorbax Extend), 150 x 4.6 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.05M Ammonium Phosphate Buffer (pH 8.0).
-
Gradient: 30% B to 70% B over 20 minutes.
-
Detection:
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Roxithromycin and N-Demethylroxithromycin.
-
Tailing Factor: < 1.5 (Critical for quantification of amine-containing compounds).[1][2]
Formulation & Mitigation Strategies
To stabilize N-Demethylroxithromycin (or prevent its formation/degradation in Roxithromycin products):
-
pH Control: Maintain formulation pH between 7.0 and 8.5. Avoid acidic excipients (e.g., citric acid) which catalyze decladinosylation.[1][2]
-
Antioxidants: Incorporate radical scavengers (e.g., BHT, Sodium Metabisulfite) to protect the secondary amine from oxidation.
-
Nitrite Limits: Strictly control nitrite levels in excipients (e.g., Microcrystalline Cellulose, Lactose) to prevent N-nitrosamine formation (N-Nitroso-N-demethylroxithromycin).
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Roxithromycin Monograph 1146. (Defines Impurity F as N-demethylroxithromycin).
-
ICH Guidelines . Q1A(R2) Stability Testing of New Drug Substances and Products. Link
-
Simson Pharma . N-Demethyl Roxithromycin (EP Imp F) Structure and Data. Link
-
PubChem . N-Demethylerythromycin A (Structural Analog Reference). Link[1][2]
-
BenchChem . Comparative Stability of Roxithromycin and its Metabolites. Link
Sources
Biotransformation of Roxithromycin to N-Demethylroxithromycin: Mechanistic Insights and Experimental Protocols
The following technical guide details the biotransformation of Roxithromycin to N-Demethylroxithromycin, designed for researchers in drug metabolism and pharmacokinetics (DMPK).
Executive Summary
The N-demethylation of roxithromycin (RXM) represents a critical Phase I metabolic pathway mediated primarily by the Cytochrome P450 3A (CYP3A) subfamily. While O-demethylation and cladinose hydrolysis are competing pathways in human pharmacokinetics, N-demethylation serves as a vital probe for CYP3A4 catalytic competence and drug-drug interaction (DDI) potential. This guide provides a rigorous, self-validating framework for reproducing this biotransformation in vitro, analyzing the kinetics, and identifying the metabolite using LC-MS/MS.
Mechanistic Foundations
The Enzymatic Driver: CYP3A4
The transformation is an oxidative demethylation. Roxithromycin, a semi-synthetic macrolide, binds to the active site of CYP3A4 (and to a lesser extent CYP3A5). The reaction follows the canonical P450 monooxygenase cycle:
-
Substrate Binding: RXM binds to the ferric (
) heme. -
Reduction & Oxygen Binding: Transfer of an electron from NADPH-P450 reductase allows oxygen binding.
-
Hydrogen Abstraction: The activated ferryl-oxo species (
) abstracts a hydrogen atom from the N-methyl group of the desosamine sugar moiety. -
Hydroxylation: Rapid "oxygen rebound" hydroxylates the carbon, forming an unstable carbinolamine intermediate .
-
Collapse: The carbinolamine spontaneously decomposes, releasing formaldehyde and the secondary amine, N-demethylroxithromycin .
Pathway Visualization
The following diagram illustrates the specific metabolic flux and the competing pathways that must be controlled for in the assay.
Figure 1: Mechanistic pathway of Roxithromycin N-demethylation showing the unstable carbinolamine intermediate and competing reactions.
Experimental Protocol: In Vitro Human Liver Microsomes (HLM)
This protocol uses HLM to simulate hepatic metabolism.[1] The system is self-validating through the inclusion of specific positive and negative controls.
Reagents and Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Substrate: Roxithromycin (Purity >98%).
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Clarithromycin or isotope-labeled RXM).
Incubation Workflow
To ensure kinetic accuracy, experiments should be performed under linear conditions (substrate consumption <15% and linear with time/protein).
| Step | Action | Critical Parameter / Rationale |
| 1. Pre-incubation | Mix Buffer, HLM (final 0.5 mg/mL), and Roxithromycin (1–50 µM) in tubes. Incubate at 37°C for 5 min. | Equilibrates temperature and allows substrate-enzyme binding. |
| 2. Initiation | Add NADPH Regenerating System to start the reaction. | Start time (t=0). Without NADPH, P450s are inactive. |
| 3. Reaction | Incubate at 37°C with gentle shaking for 20 minutes . | 20 mins is typically within the linear velocity phase for macrolides. |
| 4. Termination | Add volume of ice-cold ACN (containing IS) equal to reaction volume (1:1 ratio). | Precipitates proteins and halts enzymatic activity immediately. |
| 5. Extraction | Vortex for 30s, then centrifuge at 10,000 x g for 10 min at 4°C. | Removes precipitated protein to prevent column clogging. |
| 6. Analysis | Transfer supernatant to HPLC vials for LC-MS/MS. | Inject immediately or store at -80°C. |
Validation Controls (Self-Validating System)
-
Negative Control: Incubate without NADPH. Result: No N-demethylroxithromycin should be detected. If detected, check for non-enzymatic degradation or contaminated standards.
-
Positive Control: Incubate Testosterone (CYP3A4 probe) or Erythromycin alongside. Result: Must show formation of 6
-hydroxytestosterone or N-demethylerythromycin to confirm HLM viability. -
Solvent Control: Incubate with DMSO/Methanol vehicle only. Result: Ensures the solvent does not inhibit the enzyme (keep organic solvent <1% v/v).
Analytical Strategy: LC-MS/MS Detection
Detection requires high selectivity to distinguish the N-demethyl metabolite (loss of -CH3) from the O-demethyl metabolite (also loss of -CH3) and the parent.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism of Fragmentation |
| Roxithromycin | 837.5 | 679.4 | Neutral loss of cladinose sugar (-158 Da). |
| N-Demethylroxithromycin | 823.5 | 665.4 | Loss of cladinose from demethylated parent. |
| O-Demethylroxithromycin | 823.5 | Distinct retention time | Isomeric isobar; separation by chromatography is required. |
Chromatographic Separation
Since N-demethyl and O-demethyl metabolites are isobaric (same mass, m/z 823.5), chromatographic resolution is mandatory .
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5-8 minutes.
-
Differentiation: N-demethyl metabolites typically elute earlier than O-demethyl metabolites on C18 columns due to the increased polarity of the exposed secondary amine compared to the hydroxyl group.
Data Analysis and Kinetics
To determine the catalytic efficiency (
- : Velocity (pmol metabolite / min / mg protein).[1]
- : Substrate concentration of Roxithromycin.[2][3]
- : The affinity constant (typically 10–100 µM for macrolides).
- : Maximum reaction velocity.[1]
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the generation and detection of N-Demethylroxithromycin.
References
-
Identification of the metabolites of roxithromycin in humans. Source: Drug Metabolism and Disposition / PubMed URL:[Link]
-
Demethylation metabolism of roxithromycin in humans and rats. Source: Acta Pharmacologica Sinica URL:[Link]
-
Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin. Source: Drug Metabolism and Disposition URL:[Link]
-
Effects of roxithromycin, erythromycin and troleandomycin on their N-demethylation by rat and human cytochrome P450 enzymes. Source: Xenobiotica URL:[Link]
-
Determination of roxithromycin and its active metabolite in human urine by liquid chromatography-electrochemical detection and liquid chromatography-mass spectrometry. Source: Chinese Journal of Pharmaceutical Analysis URL:[Link]
Sources
- 1. In vitro analysis of the activity of the major human hepatic CYP enzyme (CYP3A4) using [N-methyl-14C]-erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of roxithromycin, erythromycin and troleandomycin on their N-demethylation by rat and human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Role of CYP450 Enzymes in N-Demethylroxithromycin Formation
Executive Summary
This technical guide delineates the biocatalytic role of Cytochrome P450 (CYP450) enzymes in the metabolic transformation of Roxithromycin to N-demethylroxithromycin. The primary catalytic driver identified is CYP3A4 , with minor contributions from CYP3A5. Unlike erythromycin, which exhibits potent mechanism-based inhibition (MBI) via nitroso-metabolite complex formation, roxithromycin displays a distinct kinetic profile with attenuated inhibitory potential. This document provides a mechanistic breakdown, validated experimental protocols for isoform identification, and quantitative insights into the reaction kinetics, designed for application scientists and drug metabolism researchers.
Mechanistic Insight: The Biotransformation Pathway[1]
The Substrate and Reaction
Roxithromycin is a semi-synthetic 14-membered macrolide antibiotic. Its metabolic stability is superior to erythromycin due to the N-oxime ether side chain, yet it undergoes significant hepatic metabolism.
The formation of N-demethylroxithromycin (Metabolite M3) is an oxidative demethylation reaction targeting the dimethylamino group on the desosamine sugar moiety.
-
Reaction Type: Oxidative N-Dealkylation.
-
Primary Enzyme: CYP3A4 (EC 1.14.13.97).
-
Mechanism:
-
C-H Bond Oxidation: The CYP3A4-Fe(IV)=O species abstracts a hydrogen atom from one of the N-methyl groups.
-
Carbinolamine Formation: Oxygen rebound creates an unstable carbinolamine intermediate.
-
C-N Bond Cleavage: Spontaneous collapse of the carbinolamine releases formaldehyde (
) and the secondary amine, N-demethylroxithromycin.
-
Pathway Visualization
The following diagram illustrates the specific metabolic pathway and the catalytic dominance of CYP3A4.
Figure 1: Oxidative N-demethylation pathway of Roxithromycin mediated by CYP3A isoforms.
Experimental Validation: Isoform Identification Protocol
To definitively confirm the role of CYP3A4 and quantify N-demethylroxithromycin formation, a rigorous in vitro workflow using Human Liver Microsomes (HLM) and Recombinant CYP enzymes (rCYP) is required.
Experimental Design Strategy
-
System A (Broad Screening): Human Liver Microsomes (HLM) + Specific Chemical Inhibitors.
-
System B (Confirmation): Recombinant cDNA-expressed CYP isoforms (rCYP3A4, rCYP2C8, etc.).
-
Control: Incubation without NADPH (to rule out non-enzymatic degradation).
Validated Protocol: HLM Incubation Assay
Objective: Quantify the formation rate of N-demethylroxithromycin and assess inhibition by Ketoconazole (CYP3A4 specific inhibitor).
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor System: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
). -
Substrate: Roxithromycin (Stock in Methanol, final organic <1%).
-
Inhibitor: Ketoconazole (1 µM final concentration).
Step-by-Step Workflow:
-
Pre-Incubation:
-
Prepare reaction mixture: Buffer + HLM (final 0.5 mg/mL) + Roxithromycin (10–50 µM).
-
For Inhibition Arm: Add Ketoconazole (1 µM) prior to HLM addition.
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH generating system to start the reaction.
-
Total reaction volume: 200 µL.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath.
-
Time: 30 minutes (Linearity must be pre-determined; typically linear up to 45 min).
-
-
Termination:
-
Add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Clarithromycin).
-
Vortex immediately for 30 seconds.
-
-
Sample Prep:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect supernatant for LC-MS/MS analysis.
-
Analytical Detection (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Transition Monitoring (MRM):
-
Roxithromycin: m/z 837.5 → 158.2
-
N-Demethylroxithromycin: m/z 823.5 → 158.2 (Mass shift of -14 Da).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for confirming CYP3A4 involvement using HLM.
Kinetic Profiling and Data Interpretation
Understanding the kinetics of N-demethylation is crucial for predicting Drug-Drug Interactions (DDIs). While Roxithromycin is a substrate for CYP3A4, it is a weaker inhibitor compared to other macrolides.[1]
Comparative Inhibition Potency
The formation of N-demethylroxithromycin (M3) is significant because M3 itself can act as a secondary inhibitor. The table below summarizes the interaction potential of Roxithromycin and its metabolites with CYP3A4.
| Compound | Role | Relative CYP3A4 Inhibition Potency | Mechanism of Inhibition |
| Troleandomycin | Reference Inhibitor | High (+++++) | Strong MI Complex Formation |
| Erythromycin | Parent Macrolide | High (++++) | MI Complex Formation |
| N-Demethylroxithromycin (M3) | Metabolite | Moderate (+++) | Metabolite-Intermediate Complex |
| Roxithromycin | Parent Drug | Low (+) | Weak Competitive / Weak MI Complex |
| O-Dealkylroxithromycin (M2) | Metabolite | Low (++) | Competitive |
Key Insight:
-
MI Complex: "MI" refers to the Metabolite-Intermediate complex. The nitrosoalkane intermediate formed during N-demethylation coordinates tightly with the heme iron of CYP3A4, inactivating the enzyme.
-
Roxithromycin vs. Erythromycin: Roxithromycin forms this complex much slower and less extensively than erythromycin, making it a safer alternative regarding CYP3A4-mediated DDIs. However, its metabolite M3 is a more potent inhibitor than the parent drug.[1]
Interpretation of Results
-
Strong Inhibition by Ketoconazole (>80%): Confirms CYP3A4 is the major metabolizing enzyme.
-
Correlation with rCYP3A4: High turnover in recombinant CYP3A4 systems validates the HLM data.
-
Lack of CYP2C/2D6 Involvement: Specific inhibitors for these isoforms (e.g., Quinidine for 2D6) should show negligible effect on N-demethylation.
References
-
Formation in vitro of an inhibitory cytochrome P450 x Fe2+-metabolite complex with roxithromycin and its decladinosyl, O-dealkyl and N-demethyl metabolites in rat liver microsomes. Source: PubMed / NIH URL:[Link]
-
Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites. Source: Drug Metabolism and Disposition (as cited in NIH) URL:[Link]
-
Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation.[1][2] Competition during catalysis. Source: Drug Metabolism and Disposition (NIH) URL:[Link]
-
Effects of erythromycin and roxithromycin on oxidation of testosterone and nifedipine catalyzed by CYP3A4 in human liver microsomes. Source: PubMed URL:[Link]
-
Roxithromycin: PubChem Compound Summary. Source: National Library of Medicine URL:[Link]
Sources
- 1. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spontaneous Degradation of Roxithromycin to N-Demethylroxithromycin
Executive Summary
In the realm of macrolide antibiotic stability, Roxithromycin typically exhibits superior acid stability compared to Erythromycin due to its N-oxime ether side chain. However, a persistent and often overlooked degradation pathway is the spontaneous N-demethylation of the desosamine sugar moiety. Unlike acid hydrolysis, which is pH-dependent, this degradation is primarily driven by autoxidation —a radical-mediated process that can occur "spontaneously" under standard storage conditions if triggered by trace peroxides or metal ions in formulation excipients.
This guide details the mechanistic basis of this transformation, provides a self-validating analytical protocol for its detection, and outlines formulation strategies to mitigate the formation of N-Demethylroxithromycin (Impurity F) .
Part 1: Mechanistic Deep Dive
The "Spontaneous" Driver: Radical Autoxidation
While Roxithromycin is robust against cladinose cleavage (acid hydrolysis), the tertiary amine on the desosamine ring remains vulnerable to oxidative attack. The term "spontaneous" in this context refers to autoxidation , a chain reaction occurring at ambient conditions without the need for extreme heat or light, often catalyzed by impurities in excipients (e.g., hydroperoxides in povidone or polysorbates).
The Chemical Pathway
The degradation proceeds via an oxidative radical mechanism:
-
Initiation: A radical initiator (e.g., trace metal or peroxide) abstracts a hydrogen atom from the
-methyl group. -
Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical, eventually yielding an unstable carbinolamine intermediate (
-hydroxymethyl). -
Collapse: The carbinolamine spontaneously collapses, releasing formaldehyde and yielding the secondary amine, N-Demethylroxithromycin .
Visualization: The Degradation Pathway
The following diagram illustrates the stepwise radical mechanism leading to the impurity.
Figure 1: Radical-mediated autoxidation pathway of Roxithromycin to N-Demethylroxithromycin.
Part 2: Analytical Characterization
Detecting N-Demethylroxithromycin requires differentiating a secondary amine from a tertiary amine in a complex matrix. The loss of a methyl group results in a mass shift of -14 Da .
Key Analytical Differentiators
| Feature | Roxithromycin | N-Demethylroxithromycin |
| Molecular Weight | 837.05 g/mol | 823.02 g/mol |
| Molecular Formula | ||
| HPLC Retention | Late Eluting (Relative to Impurity) | Early Eluting (More Polar) |
| pKa (Desosamine) | ~8.8 (Tertiary) | ~9.5 (Secondary - often broader peak) |
Analytical Workflow
The following decision matrix outlines the process for confirming the impurity's identity during stability studies.
Figure 2: Analytical decision matrix for identifying N-Demethylroxithromycin in stability samples.
Part 3: Experimental Protocol (Self-Validating)
To study this degradation mechanism controllably, we cannot rely on passive shelf-life studies alone. We must use Oxidative Susceptibility Profiling . This protocol uses AIBN (a radical initiator) rather than just H2O2, as H2O2 often leads to N-oxides (Impurity G) rather than N-demethylation.
Protocol: Oxidative Radical Stress Test
Objective: Mimic spontaneous autoxidation to generate N-Demethylroxithromycin for method validation.
Materials
-
Solvent: Acetonitrile / Phosphate Buffer (pH 7.0).
-
Stressor: AIBN (Azobisisobutyronitrile) - Radical Initiator.
-
Control: Hydrogen Peroxide (30%) - Oxidative Control.
Step-by-Step Methodology
-
Preparation of Stock Solution: Dissolve 50 mg of Roxithromycin in 50 mL of Acetonitrile/Buffer (50:50 v/v).
-
Radical Initiation (The Test):
-
Aliquot 10 mL of stock into a reaction vial.
-
Add 10 mg of AIBN.
-
Heat at 40°C for 24 hours under continuous aeration (bubbling air promotes
incorporation). -
Why: AIBN generates radicals that abstract the proton, mimicking the excipient-induced autoxidation.
-
-
Peroxide Control (The Comparison):
-
Aliquot 10 mL of stock.
-
Add 0.5 mL of 3% H2O2.
-
Store at Room Temperature for 4 hours.
-
Why: This predominantly forms Roxithromycin N-oxide , allowing you to chromatographically separate the N-oxide from the N-demethyl degradant.
-
-
Quenching & Analysis:
-
Quench AIBN samples by cooling to 4°C.
-
Quench H2O2 samples with Sodium Metabisulfite.
-
Inject both onto the HPLC system (C18 Column, Ammonium Phosphate buffer pH 8.0 / Acetonitrile gradient).
-
Validation Criteria (Pass/Fail)
-
Resolution: The method must resolve the N-Demethyl peak (from AIBN stress) from the N-Oxide peak (from H2O2 stress) with a resolution (
) > 1.5. -
Mass Balance: The sum of assay + impurities should range between 95% - 105%.
Part 4: Mitigation Strategies
Understanding that this degradation is radical-mediated allows for precise formulation defenses:
-
Excipient Selection: Avoid excipients with high peroxide values (e.g., PEG, Polysorbates, Povidone) unless they are "Low Peroxide" grades.
-
Antioxidants: Incorporate radical scavengers. Butylated Hydroxyanisole (BHA) or Propyl Gallate are effective at terminating the radical propagation step shown in Figure 1.
-
Chelating Agents: Use EDTA to sequester trace metal ions (Fe, Cu) that catalyze the initial radical generation.
References
-
Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation. International Journal of Environmental Analytical Chemistry. (2016).
-
Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.
-
Roxithromycin EP Impurity F (N-Demethyl Roxithromycin). Veeprho Laboratories.
-
Stress Degradation Studies of Macrolide Antibiotics. Hittite Journal of Science and Engineering. (2020).
-
Roxithromycin Official Monograph (JP). Japanese Pharmacopoeia.
Sources
Methodological & Application
Application Note: Quantitation of N-Demethylroxithromycin in Human Plasma by LC-MS/MS
Abstract
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of N-Demethylroxithromycin , the primary active metabolite of the macrolide antibiotic Roxithromycin, in human plasma. While many published methods focus solely on the parent drug, this protocol addresses the specific challenges of metabolite quantification, including polarity shifts, potential source fragmentation of the parent, and matrix interference. Using Liquid-Liquid Extraction (LLE) and a reversed-phase C18 separation, this method achieves a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL with a run time of under 5 minutes.
Introduction & Biological Context
Roxithromycin is a semi-synthetic macrolide extensively used to treat respiratory and soft tissue infections.[1] Its metabolism is primarily hepatic, mediated by the cytochrome P450 3A (CYP3A) isoenzyme. The major metabolic pathway involves N-demethylation at the desosamine sugar moiety, yielding N-Demethylroxithromycin.
Why this metabolite matters:
-
Pharmacokinetics: The metabolite retains antibacterial activity.
-
Drug-Drug Interactions (DDI): As a CYP3A substrate/inhibitor, monitoring the metabolite-to-parent ratio provides critical data on enzyme induction or inhibition in clinical trials.
Analytical Challenge: N-Demethylroxithromycin is structurally identical to the parent except for the loss of a methyl group (-14 Da) on the amino sugar. This increases its polarity, causing it to elute earlier than Roxithromycin in reversed-phase chromatography. Furthermore, in-source fragmentation of the parent drug can occasionally mimic the metabolite's precursor ion, making chromatographic separation critical.
Analytical Workflow
The following diagram illustrates the critical path from sample collection to data generation.
Caption: Figure 1. End-to-end bioanalytical workflow for N-Demethylroxithromycin quantification.
Method Development Strategy
Extraction Logic: LLE vs. PPT
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is selected for this protocol.
-
Reasoning: Macrolides are subject to significant matrix effects (ion suppression) from plasma phospholipids. LLE using Methyl tert-butyl ether (MTBE) provides a cleaner extract than PPT, improving signal-to-noise at the LLOQ.
-
pH Control: Macrolides are basic. Adding a small amount of dilute ammonia or sodium carbonate ensures the analyte is in its non-ionized state, maximizing recovery into the organic layer.
Chromatography & Separation
-
Column: A high-pH stable C18 column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX) is recommended.
-
Mobile Phase: Basic mobile phases (pH ~8-9 using Ammonium Bicarbonate) often yield better peak shape and retention for basic macrolides compared to acidic conditions. However, acidic mobile phases (Formic Acid) are more common for maximizing ESI+ sensitivity. This protocol uses 0.1% Formic Acid for maximum sensitivity, relying on a high-efficiency column to handle the peak shape.
Experimental Protocol
Materials & Reagents
-
Analytes: N-Demethylroxithromycin (Standard), Roxithromycin-d7 (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[2]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Buffer: 0.1 M Sodium Carbonate (pH ~9.8).
Sample Preparation (Step-by-Step)
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL polypropylene tube or 96-well deep plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Roxithromycin-d7 in 50:50 MeOH:Water). Vortex gently.
-
Basification: Add 50 µL of 0.1 M Sodium Carbonate. (Critical step to neutralize the amine for extraction).
-
Extraction: Add 600 µL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well collection plate.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.
LC-MS/MS Conditions
Liquid Chromatography
-
System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).
-
Column: Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.00 | 90 | 10 |
| 0.50 | 90 | 10 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.60 | 90 | 10 |
| 5.00 | 90 | 10 |
Mass Spectrometry
-
Source: Electrospray Ionization (ESI) – Positive Mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| N-Demethylroxithromycin | 823.5 | 144.1 | 50 | 25 |
| Roxithromycin (Parent) | 837.5 | 158.1 | 50 | 25 |
| Roxithromycin-d7 (IS) | 844.5 | 165.1 | 50 | 25 |
Note on Transitions: The N-demethylation occurs on the desosamine sugar. Therefore, the characteristic fragment ion shifts from 158 (dimethyl-desosamine) to 144 (monomethyl-desosamine).
Validation & Quality Control
To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Range: 5.0 ng/mL to 2000 ng/mL.
-
Curve Fitting: Linear regression with
weighting. -
LLOQ Criteria: Signal-to-Noise ratio > 10:1; Precision/Accuracy within ±20%.
Matrix Effect & Recovery
-
Matrix Factor: Compare peak area of analyte spiked into extracted blank plasma vs. neat solution. (Target: 0.85 – 1.15).
-
Recovery: Compare extracted samples to unextracted standards (Target: >70% and consistent).
Stability
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C.
-
Benchtop: Stable for 4-6 hours at room temperature (macrolides can be pH sensitive; keep extracts cool).
Troubleshooting & Expert Tips
-
Issue: Carryover. Macrolides are "sticky" compounds.
-
Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid. Ensure the gradient has a sufficient hold at high organic content.
-
-
Issue: Metabolite/Parent Cross-talk.
-
Solution: Although the masses differ by 14 Da, ensure chromatographic resolution (
) between Roxithromycin and N-Demethylroxithromycin. High concentrations of parent drug can cause isotopic interference or source saturation that affects the metabolite signal.
-
-
Issue: Peak Tailing.
-
Solution: If tailing occurs on the C18 column, add 5mM Ammonium Formate to the aqueous mobile phase to buffer the secondary interactions with silanols.
-
References
-
Taninaka, C., et al. "Determination of roxithromycin and its metabolites in human plasma using LC-MS/MS." Journal of Chromatography B, 738(2), 405-411.
-
FDA Guidance for Industry. "Bioanalytical Method Validation." (2018).
- Nieto, M.J., et al. "Physicochemical properties and metabolism of macrolides." Current Medicinal Chemistry, 11(1), 2004.
-
Bahrami, G., & Mohammadi, B. "A rapid and sensitive method for determination of roxithromycin in human plasma by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B, 830(1), 2006. (Context for extraction methods).
Sources
Precision Impurity Profiling: N-Demethylroxithromycin as a Reference Standard
Application Note & Method Development Guide [1]
Executive Summary
In the development of semi-synthetic macrolides, the rigorous control of related substances is mandated by ICH Q3A/B guidelines. N-Demethylroxithromycin (CAS: 118267-18-8), designated as EP Impurity F , represents a critical metabolite and degradation product of Roxithromycin.[1] Its formation involves the loss of a methyl group from the dimethylamino moiety of the desosamine sugar, a modification that significantly alters its pKa and retention behavior compared to the parent drug.
This guide provides a validated framework for using N-Demethylroxithromycin as a reference standard. It moves beyond generic recipes to offer a "first-principles" approach to method development, ensuring separation efficiency, accurate quantitation via Relative Response Factors (RRF), and definitive identification using LC-MS/MS.[1]
Reference Standard Profile
Before initiating analysis, the reference standard must be characterized to ensure data integrity.
| Parameter | Specification / Data |
| Common Name | N-Demethylroxithromycin |
| Pharmacopoeial Designation | Roxithromycin EP Impurity F |
| CAS Number | 118267-18-8 |
| Chemical Formula | C₄₀H₄₄N₂O₁₅ |
| Molecular Weight | 823.02 g/mol |
| Key Functional Groups | Oxime ether (chromophore), Secondary amine (pKa shift) |
| Storage | -20°C (Hygroscopic; store under inert gas if possible) |
| Solubility | Soluble in Acetonitrile, Methanol; Sparingly soluble in water |
Handling Protocol:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation, which degrades the standard and alters weighing accuracy.
-
Stock Prep: Dissolve in pure Acetonitrile (ACN) to minimize hydrolysis, then dilute with buffer for working standards.
The Analytical Challenge: Mechanistic Insight
Separating N-Demethylroxithromycin from Roxithromycin is chemically non-trivial due to their structural similarity.[1] The only difference is a single methyl group (-CH₃) on the amino sugar.[1]
-
Hydrophobicity: The loss of the methyl group makes Impurity F slightly less hydrophobic than the parent Roxithromycin. Expect Impurity F to elute earlier (smaller
) in Reverse Phase (RP) chromatography.[1] -
Basicity & Tailing: Both compounds contain basic nitrogen atoms.[1] Residual silanols on silica columns can interact with these amines, causing peak tailing.[1]
-
Solution: Use a "End-capped" C18 column and an acidic mobile phase (pH 3.0–4.[1]0) to protonate the silanols (Si-OH) and the analytes, repelling them from the stationary phase surface.
-
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Routine quantitation and purity testing.
System Configuration[4][5]
-
Instrument: HPLC or UPLC with PDA (Photodiode Array) Detector.[1][2]
-
Column: High-density C18, end-capped (e.g., Hypersil ODS or XBridge BEH C18), 250 x 4.6 mm, 5 µm.[1]
-
Temperature: 40°C (Critical for mass transfer kinetics of large macrolide molecules).[1]
Mobile Phase Strategy
-
Mobile Phase A (Buffer): 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with dilute Orthophosphoric Acid.[1]
-
Why pH 3.0? Ensures the dimethylamino group is fully ionized, improving peak shape and solubility.
-
Gradient Method
| Time (min) | % Buffer (A) | % ACN (B) | Flow (mL/min) | Phase |
| 0.0 | 70 | 30 | 1.0 | Equilibration |
| 2.0 | 70 | 30 | 1.0 | Isocratic Hold |
| 20.0 | 40 | 60 | 1.0 | Linear Ramp |
| 25.0 | 40 | 60 | 1.0 | Wash |
| 26.0 | 70 | 30 | 1.0 | Re-equilibration |
| 35.0 | 70 | 30 | 1.0 | End |
Detection
-
Wavelength: 205 nm (General detection) or 237 nm (Specific for Roxithromycin oxime chromophore).[1]
-
Recommendation: Use 237 nm for quantitation to minimize baseline noise from the mobile phase, as the oxime ether provides sufficient absorbance.
-
Protocol B: LC-MS/MS for Trace Identification
Objective: Definitive confirmation of Impurity F in complex matrices (e.g., stability samples, biological fluids).[1]
Note on Buffer Substitution: Phosphate buffers are non-volatile and will ruin a Mass Spectrometer. You must switch to a volatile buffer.
LC-MS Conditions[1][6]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Ionization: ESI Positive Mode (+ve).
-
Mass Transitions (MRM):
Protocol C: Establishing Relative Response Factors (RRF)
Objective: To accurately calculate the % impurity without needing a fresh standard curve for the impurity every time. This is a Self-Validating workflow.
The Logic: Impurity F may absorb UV light differently than the parent drug. Assuming a 1:1 response ratio leads to calculation errors.[1]
Step-by-Step RRF Determination
-
Preparation:
-
Linearity Check: Dilute both A and B to three concentrations: 10 µg/mL, 50 µg/mL, and 100 µg/mL.
-
Injection: Inject each level in triplicate using Protocol A.
-
Calculation:
-
Calculate the Slope (
) of the calibration curve (Area vs. Concentration) for both compounds. -
RRF Formula:
[1]
-
-
Application:
(Note: If RRF is close to 1.0 (0.95–1.05), it may be negligible, but this must be experimentally proven first.)
Visualizing the Workflow
Diagram 1: Metabolic & Degradation Pathway
This diagram illustrates the structural relationship and the specific loss of the methyl group that defines the impurity.
Caption: Transformation of Roxithromycin to Impurity F via metabolic or oxidative demethylation.[1]
Diagram 2: Analytical Decision Matrix
A logic flow for selecting the correct protocol based on the stage of drug development.
Caption: Decision tree for selecting HPLC vs. LC-MS based on analytical requirements.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Roxithromycin Monograph 118267-18-8.[1][3] (Detailed impurity limits and definitions).
-
LGC Standards . N-Demethyl Roxithromycin Reference Material Data Sheet. Retrieved from
-
Li, X. Q., et al. (2001).[1][4] "Demethylation metabolism of roxithromycin in humans and rats." Acta Pharmacologica Sinica, 22(5), 469-474.[1][4] (Mechanistic source for metabolic pathway).[1][5][6]
- ICH Guidelines. Q3A(R2): Impurities in New Drug Substances.
-
Sielc Technologies . Separation of Roxithromycin on Newcrom R1 HPLC column. Retrieved from (Source for acidic mobile phase conditions).[1]
Sources
- 1. N-Demethyl Roxithromycin | LGC Standards [lgcstandards.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-Nitroso -N-Demethyl Roxithromycin | SynZeal [synzeal.com]
- 4. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
Application Note: Protocol for N-Demethylation of Roxithromycin Using Iodine
Abstract & Introduction
The selective N-demethylation of macrolide antibiotics is a critical transformation in medicinal chemistry, primarily used to generate secondary amines for further functionalization or to synthesize pharmacopeial impurity standards (e.g., for QC analysis of N-desmethyl metabolites). While enzymatic and chloroformate-mediated methods exist, the Iodine-Sodium Acetate (Polonovski-type) protocol remains the industrial gold standard due to its operational simplicity and selectivity.
This guide details the protocol for converting Roxithromycin (a semi-synthetic macrolide with an N-oxime ether side chain) to N-desmethylroxithromycin . Unlike erythromycin, roxithromycin contains an oxime ether moiety that requires specific attention to pH and temperature to prevent side reactions. This protocol utilizes an iodine-mediated oxidative mechanism buffered by sodium acetate in aqueous methanol.
Key Applications
-
Impurity Profiling: Synthesis of Reference Standard (EP Impurity F related substances).
-
Medicinal Chemistry: Creation of a reactive secondary amine handle at the 3'-position for "hybrid drug" synthesis.
Mechanistic Insight
The reaction proceeds via an oxidative demethylation mechanism. It is distinct from the classic Polonovski reaction (which uses N-oxides) but shares the key iminium intermediate.
-
N-Iodination: The tertiary amine of the desosamine sugar reacts with iodine (
) to form an unstable N-iodoammonium complex. -
Elimination/Oxidation: Base-promoted elimination (or radical homolysis followed by oxidation) generates a reactive iminium ion intermediate (
). -
Hydrolysis: The iminium species is rapidly hydrolyzed by water in the solvent system to release formaldehyde and the secondary amine (N-desmethyl product).
Mechanistic Pathway Diagram
Figure 1: Stepwise mechanism of Iodine-mediated N-demethylation at the desosamine sugar.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Roxithromycin (USP/EP Grade)
-
Iodine (Resublimed, >99.8%)
-
Sodium Acetate Trihydrate (NaOAc·3H2O)
-
Methanol (HPLC Grade)
-
Sodium Thiosulfate (saturated aq. solution)
-
Ammonium Hydroxide (28-30%) or NaOH (1M)
-
Dichloromethane (DCM) or Chloroform
-
-
Equipment:
-
Round-bottom flask (shielded from direct strong light, though ambient light is acceptable).
-
Magnetic stirrer with heating block.
-
pH meter.
-
Reaction Stoichiometry
| Component | Equivalents (eq) | Role |
| Roxithromycin | 1.0 | Substrate |
| Sodium Acetate | 3.0 - 5.0 | Buffer/Base (Neutralizes HI formed) |
| Iodine ( | 1.2 - 1.5 | Oxidant |
| Methanol/Water | (8:2 v/v) | Solvent (Water is essential for hydrolysis) |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a round-bottom flask, dissolve Roxithromycin (1.0 eq) in Methanol/Water (8:2). Use approximately 10 mL solvent per gram of substrate.
-
Buffering: Add Sodium Acetate Trihydrate (3.0 eq) . Stir until partially dissolved (NaOAc may remain as a suspension initially).
-
Heating: Warm the mixture to 45–50°C . Note: Do not exceed 60°C to protect the oxime ether linkage.
Phase 2: Iodine Addition (Critical Step)
-
Addition: Add Iodine (1.2 eq) in a single portion or dropwise as a solution in MeOH.
-
Observation: The solution will turn dark red/brown immediately.
-
-
Reaction: Stir at 50°C for 2–4 hours.
-
Monitoring: The dark iodine color will fade to a light yellow/orange as
is consumed. If the color disappears completely before 2 hours, add a small additional portion of Iodine (0.2 eq). -
Endpoint: Monitor by TLC (Mobile Phase: DCM/MeOH/NH4OH 90:10:1) or HPLC. The product (secondary amine) is more polar than the starting material.
-
Phase 3: Workup & Purification
-
Quenching: Cool the reaction to room temperature. Add saturated Sodium Thiosulfate solution dropwise until the iodine color completely disappears (solution becomes colorless or pale yellow).
-
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.
-
Basification: Dilute the aqueous residue with water. Adjust pH to 9.0–9.5 using dilute Ammonium Hydroxide or 1M NaOH. Caution: High pH (>11) can degrade the lactone ring.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes) .
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate to dryness. -
Purification: The crude solid is often sufficiently pure (>90%). For high purity, recrystallize from Acetone/Hexane or purify via silica gel column chromatography (DCM -> DCM/MeOH gradient).
Process Workflow Diagram
Figure 2: Operational workflow for the N-demethylation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | pH too low (Acidic) | Ensure NaOAc is sufficient (3-5 eq). The reaction produces HI, which must be neutralized. |
| Over-oxidation | Excess Iodine / High Temp | Stick to 1.2-1.5 eq Iodine. Do not exceed 60°C. |
| Hydrolysis of Cladinose | pH < 3 or pH > 11 | Maintain pH buffering. Avoid strong mineral acids during workup. |
| Color persists indefinitely | Reaction stalled | Check temperature. If T < 40°C, reaction is very slow. |
References
-
US Patent 3,725,385. Method of demethylating N-methyl compounds.[1] (Original description of Iodine/NaOAc demethylation for macrolides).
- Kobrehel, G. et al. (1993). Synthesis and antibacterial activity of new N-desmethyl-azithromycin derivatives. Journal of Antibiotics. (Describes analogous conditions for azithromycin).
-
Ma, S. et al. Recent Advances in Iodine-Mediated Radical Reactions. (Mechanistic background on iodine radical chemistry).
-
SynZeal Research. N-Nitroso-N-Demethyl Roxithromycin Impurity Standard. (Confirmation of target structure stability and relevance).
Sources
Advanced Impurity Profiling of Roxithromycin: Targeting N-Demethylroxithromycin (Impurity F)
[1][2][3]
Executive Summary
In the rigorous landscape of macrolide antibiotic analysis, N-Demethylroxithromycin (identified as Impurity F in the Ph.[] Eur. monograph) represents a critical quality attribute. As both a primary metabolite and a potential degradation product, its presence directly correlates with the stability and metabolic profile of the Active Pharmaceutical Ingredient (API).
This Application Note provides a field-proven protocol for the detection, separation, and quantification of N-Demethylroxithromycin. Unlike generic methods, this guide emphasizes the high-molarity buffer chemistry required to suppress silanol interactions common with basic macrolides, ensuring robust resolution between the impurity (RRT ~0.[]83) and the parent drug.
Chemical Intelligence & Origin[2]
Understanding the structural nuance is prerequisite to effective separation. Roxithromycin is a semi-synthetic derivative of erythromycin with an N-oxime side chain.[][2]
-
Parent Molecule: Roxithromycin (
)[][3][4][5][6] -
Target Impurity: N-Demethylroxithromycin (Impurity F) (
)[][3] -
Mechanism of Formation:
-
Metabolic: Oxidative demethylation by CYP3A4 enzymes in vivo.
-
Degradation: Loss of the methyl group on the desosamine sugar moiety under stress conditions (light/oxidative stress).
-
Structural Transformation Diagram[3]
Figure 1: Transformation pathway showing the origin of Impurity F and its potential downstream conversion to nitrosamine impurities.
Method Development Strategy
The "High-Salt" Imperative
Macrolides are basic compounds that interact strongly with residual silanol groups on silica-based columns, leading to peak tailing.[] Standard 10-20 mM buffers are often insufficient.[]
-
Expert Insight: This protocol utilizes a ~0.43 M (49.1 g/L) Ammonium Dihydrogen Phosphate buffer. The high ionic strength effectively "masks" silanols, sharpening the peak shape for Impurity F and ensuring it resolves from the main peak.
Detection Choice
-
UV at 205 nm: Macrolides lack strong chromophores. Detection at 205 nm is mandatory but susceptible to baseline drift from organic modifiers. High-purity solvents are non-negotiable.[]
Detailed Experimental Protocol
Reagents & Materials
-
Ammonium Dihydrogen Phosphate (
): HPLC Grade (Must be free of trace metals). -
Acetonitrile (ACN): HPLC Gradient Grade.
-
Water: Milli-Q or equivalent (18.2 MΩ[][3]·cm).
-
Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm packing (e.g., Hypersil ODS or equivalent).[]
Mobile Phase Preparation
Buffer Solution (pH 5.3):
-
Weigh 49.1 g of Ammonium Dihydrogen Phosphate.
-
Dissolve in 1000 mL of water.
-
Adjust pH to 5.3 ± 0.05 using dilute Sodium Hydroxide (
).-
Note: Ensure the pH meter is calibrated at pH 4 and 7 immediately prior.
-
Mobile Phase A (MP-A):
-
Mix 307 volumes of Acetonitrile with 693 volumes of Buffer Solution.
-
Ratio: ~30.7% ACN / 69.3% Buffer.
Mobile Phase B (MP-B):
-
Mix 700 volumes of Acetonitrile with 300 volumes of Water.
-
Ratio: 70% ACN / 30% Water.[9]
Chromatographic Conditions
-
Flow Rate: 1.0 - 1.5 mL/min (Adjust to achieve Roxithromycin RT ~22 min).
-
Column Temperature: Ambient (20–25 °C).
-
Injection Volume: 20 µL.
-
Detection: UV @ 205 nm.[10]
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |
|---|---|---|---|
| 0 – 50 | 100 | 0 | Isocratic Hold: Elutes Impurity F (RRT 0.83) before main peak. |
| 50 – 51 | 100 → 90 | 0 → 10 | Ramp: Clears late-eluting hydrophobic impurities. |
| 51 – 80 | 90 | 10 | Wash: Maintains high organic strength.[][3] |
| 80 – 81 | 90 → 100 | 10 → 0 | Re-equilibration: Return to initial conditions. |
| 81 – 100 | 100 | 0 | Equilibration: Critical for retention time reproducibility.[3] |
Validation & System Suitability
To ensure the method is performing correctly, you must verify the Relative Retention Time (RRT) and Resolution .
System Suitability Criteria
-
RRT Verification:
-
Resolution (
):-
The resolution between Impurity F and Roxithromycin is generally robust due to the long isocratic hold.
-
Critical Pair: If Impurity G (RRT ~1.15) is present, ensure
between Roxithromycin and Impurity G (as per Ph.[] Eur.).
-
-
Sensitivity (LOD/LOQ):
-
Target LOQ: ≤ 0.05% (reporting threshold).
-
Impurity F Limit: NMT 0.5% (Ph.[5] Eur. specified limit).
-
Workflow Diagram
Figure 2: Step-by-step analytical workflow for routine impurity profiling.
Advanced Troubleshooting & Safety
The "Salt Crash" Risk
The high concentration of phosphate buffer (49.1 g/L) poses a precipitation risk when mixed with high percentages of Acetonitrile.
-
Protocol Rule: Never allow the buffer concentration in the final on-column mix to exceed the solubility limit in ACN. The gradient moves from 100% MP-A (which is ~30% ACN) to 90% MP-A.[][5] This keeps the total ACN load safe.
-
Maintenance: Flush the system with 10% Methanol/90% Water for 30 minutes after use to prevent salt crystallization in pump heads.
Nitrosamine Awareness
While Impurity F itself is a standard organic impurity, its secondary amine structure makes it a precursor for N-Nitroso-N-demethylroxithromycin .[]
-
Guidance: If your process involves nitrites (e.g., sodium nitrite in earlier steps) or acidic conditions with nitrogen oxides, screen specifically for the nitrosated analog of Impurity F using LC-MS/MS, as UV detection is insufficient for ppm-level nitrosamine limits.[]
References
-
European Pharmacopoeia (Ph.[12][13] Eur.) . Roxithromycin Monograph 1146. European Directorate for the Quality of Medicines & HealthCare (EDQM). [][3]
-
Axios Research . Roxithromycin EP Impurity F Reference Standard Data.
-
ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[14]
-
PubChem . Roxithromycin Compound Summary. National Library of Medicine. [][3]
Sources
- 2. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Harmonisation status for Excipient monographs (PDG) - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. allmpus.com [allmpus.com]
- 5. uspbpep.com [uspbpep.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. veeprho.com [veeprho.com]
- 8. Roxithromycin EP Impurity F - CAS - 118267-18-8 | Axios Research [axios-research.com]
- 9. tsijournals.com [tsijournals.com]
- 10. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspbpep.com [uspbpep.com]
- 12. scribd.com [scribd.com]
- 13. Roxithromycin EP Impurity D | CymitQuimica [cymitquimica.com]
- 14. ijrpb.com [ijrpb.com]
Application Note: Profiling the Cytotoxic Potential of N-Demethylroxithromycin
A Comparative Cell-Based Assay Framework
Abstract
This application note provides a rigorous technical guide for determining the cytotoxicity of N-Demethylroxithromycin , a primary metabolite and known impurity (Impurity F) of the macrolide antibiotic Roxithromycin. While Roxithromycin generally exhibits a favorable safety profile, regulatory guidelines (such as ICH M3 and FDA MIST) require the safety characterization of major metabolites. This guide outlines a dual-endpoint strategy using HepG2 (hepatocellular carcinoma) cells to assess metabolic impairment (MTT assay) and membrane integrity (LDH release), enabling researchers to distinguish between cytostatic and cytotoxic effects.[1]
Introduction & Scientific Rationale
Roxithromycin is a semi-synthetic macrolide widely used for respiratory tract infections.[2] Its metabolism is primarily hepatic, mediated by the cytochrome P450 isoenzyme CYP3A4 , leading to the formation of N-Demethylroxithromycin (also known as N-mono-demethylroxithromycin) [1, 2].[1]
Evaluating the toxicity of this specific metabolite is critical for two reasons:
-
Metabolic Safety: To ensure the metabolite does not possess disproportionate toxicity compared to the parent drug.
-
Impurity Profiling: N-Demethylroxithromycin is a listed impurity in pharmaceutical manufacturing.[1] High-purity standards are required to qualify its safety limits [3].
Experimental Strategy: Macrolides can induce hepatotoxicity (e.g., phospholipidosis or cholestasis) and, less frequently, cardiotoxicity.[1] Therefore, this protocol prioritizes HepG2 cells as the biological model due to their retained phase I/II metabolic enzyme activities, allowing for a more physiologically relevant assessment of xenobiotic stress compared to non-metabolic cell lines like CHO or HEK293 [4, 5].
Experimental Workflow Visualization
The following diagram outlines the integrated workflow for profiling N-Demethylroxithromycin toxicity, from compound solubilization to dual-endpoint data acquisition.
Caption: Figure 1. Integrated workflow for dual-endpoint cytotoxicity profiling of macrolide metabolites.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | N-Demethylroxithromycin (>95% purity) | Target analyte.[1] |
| Parent Control | Roxithromycin (Standard) | Comparative baseline. |
| Positive Control | Erythromycin Estolate or Doxorubicin | Validates assay sensitivity (known toxicity). |
| Cell Line | HepG2 (ATCC HB-8065) | Liver model competent in CYP3A4 activity.[1] |
| Assay Reagent A | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures mitochondrial succinate dehydrogenase activity.[1] |
| Assay Reagent B | Lactate Dehydrogenase (LDH) Kit | Measures cytosolic enzyme leakage (necrosis).[1] |
| Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Compound solubilization. |
Protocol 1: Metabolic Competence (MTT Assay)
Principle: This assay determines the IC50 (half-maximal inhibitory concentration) based on mitochondrial activity.[1] Viable cells reduce yellow MTT tetrazolium salt to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest HepG2 cells during the log growth phase.
-
Seed 10,000 cells/well in a 96-well clear flat-bottom plate (100 µL volume).
-
Critical: Include "No Cell" blanks (media only) to correct for background absorbance.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Preparation:
-
Dissolve N-Demethylroxithromycin in 100% DMSO to create a 100 mM Stock .
-
Prepare intermediate dilutions in culture media.
-
Constraint: Ensure final DMSO concentration is ≤ 0.5% in all wells to prevent solvent-induced toxicity [4].[1]
-
Test Range: 0.1 µM to 1000 µM (Log-scale spacing recommended).
-
-
Treatment:
-
Aspirate old media carefully.
-
Add 100 µL of treatment media containing the metabolite.
-
Incubate for 48 hours (Standard for macrolide toxicity profiling) [5].
-
-
MTT Reaction:
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C. Check for purple precipitate under a microscope.
-
-
Solubilization & Read:
-
Carefully remove supernatant (or use SDS-based stopper if using a kit).[1]
-
Add 100 µL DMSO to dissolve formazan crystals.
-
Shake plate for 10 minutes.
-
Measure absorbance at 570 nm (Reference: 650 nm).
-
Protocol 2: Membrane Integrity (LDH Release)
Principle: LDH is a stable cytosolic enzyme released into the culture medium only upon cell membrane damage. This distinguishes between cells that are metabolically suppressed (low MTT) versus physically lysed (high LDH).[1]
Step-by-Step Methodology:
-
Supernatant Collection:
-
Note: This can be performed on the same plate as the MTT assay if planned correctly.
-
Prior to adding MTT, transfer 50 µL of supernatant from the treatment plate to a new clear 96-well plate.
-
-
Controls (Critical for Calculation):
-
Low Control (Spontaneous Release): Untreated cells.
-
High Control (Maximum Release): Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to collection.[1]
-
-
Reaction:
-
Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium INT) to the supernatant plate.
-
Incubate at Room Temperature for 30 minutes in the dark.
-
-
Stop & Read:
-
Add Stop Solution (usually Acetic Acid or HCl based).
-
Measure absorbance at 490 nm (Reference: 680 nm).
-
Data Analysis & Interpretation
1. Calculation of Viability (MTT):
2. Calculation of Cytotoxicity (LDH):
3. Interpretation Guide:
| Scenario | MTT Result | LDH Result | Interpretation |
| A | High (>90%) | Low (<10%) | Non-Toxic (Safe at this concentration).[1] |
| B | Low (<50%) | High (>50%) | Cytotoxic (Necrosis/Late Apoptosis).[1] Membrane rupture. |
| C | Low (<50%) | Low (<10%) | Cytostatic (Growth arrest or metabolic suppression without lysis). |
Biological Context: Macrolides like Roxithromycin typically show IC50 values in the range of 150–500 µM in HepG2 cells [5, 6]. N-Demethylroxithromycin is expected to follow a similar trend.[1] If the metabolite shows an IC50 < 50 µM, it suggests significantly higher toxicity than the parent, warranting further investigation into reactive metabolite formation.
Mechanistic Pathway Visualization
Understanding why toxicity occurs helps in interpreting data. The following diagram illustrates the potential pathways involving CYP3A4 metabolism and downstream cellular stress.
Caption: Figure 2. Putative cytotoxicity pathways for Roxithromycin and its N-demethylated metabolite.
References
-
PubChem. (n.d.). Roxithromycin | C41H76N2O15.[3] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
-
Yamazaki, H., et al. (1995). In vitro and in vivo effects of a new macrolide antibiotic roxithromycin on rat liver cytochrome P-450. Chemico-Biological Interactions. (Contextualized via Taylor & Francis search). [Link]
-
SynZeal. (n.d.). N-Nitroso-N-Demethyl Roxithromycin Reference Standard. Retrieved January 28, 2026, from [Link][1]
-
Viluksela, M., et al. (1996). Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. Journal of Antimicrobial Chemotherapy. Retrieved January 28, 2026, from [Link][1]
-
Modi, S., et al. (2012). Cytotoxic effects of 110 reference compounds on HepG2 cells. National Institutes of Health (PubMed). Retrieved January 28, 2026, from [Link][1]
-
DTIC. (2006). Anti-Cytotoxic and Anti-Inflammatory Effects of the Macrolide Antibiotic Roxithromycin. Defense Technical Information Center. Retrieved January 28, 2026, from [Link][1]
Sources
Application Note: In Vivo Characterization of N-Demethylroxithromycin
This Application Note is designed for researchers and drug development professionals conducting in vivo characterization of N-Demethylroxithromycin , a primary active metabolite of the macrolide antibiotic Roxithromycin.
Introduction & Scientific Rationale
N-Demethylroxithromycin (also known as the M3 metabolite) is a biologically active derivative formed via the N-demethylation of Roxithromycin, mediated primarily by the CYP3A subfamily. While often overshadowed by its parent compound, rigorous in vivo profiling of this metabolite is critical for three reasons:
-
Active Contribution: It retains antibacterial activity, contributing to the overall pharmacodynamic (PD) envelope of the parent drug.
-
Safety & DDI Risk: Unlike the parent compound, N-Demethylroxithromycin has been identified as a potent inhibitor of CYP3A4, capable of forming quasi-irreversible metabolic intermediate complexes (MICs) with the heme iron of the enzyme. This makes it a key driver of drug-drug interactions (DDIs).
-
Species-Specific Metabolism: Rats metabolize Roxithromycin to N-Demethylroxithromycin more extensively than humans (who favor O-demethylation).[1] This necessitates careful model selection and data scaling.
This guide outlines the protocols for Pharmacokinetic (PK) profiling, Efficacy testing, and Safety assessment.
Pre-clinical Considerations
Species Selection
-
Rat (Sprague-Dawley/Wistar): Preferred for metabolic profiling. Rats exhibit high N-demethylation activity, making them the ideal model to study the formation kinetics of this metabolite.
-
Mouse (CD-1/BALB/c): Preferred for infection models (efficacy) due to established immune-suppression protocols (neutropenic models).
Formulation Strategy
Macrolides are lipophilic and poorly soluble in water. Improper formulation leads to erratic absorption.
-
Vehicle A (IV Administration): 5% Ethanol + 5% Solutol HS15 (or Tween 80) + 90% Saline.
-
Vehicle B (Oral Administration): 0.5% Carboxymethylcellulose (CMC) or Methylcellulose with 0.1% Tween 80.
-
Storage: Prepare fresh. Macrolides are susceptible to acid degradation; ensure vehicle pH is buffered to ~6.0–7.0.
Module A: Pharmacokinetic (PK) Profiling
Experimental Design
This protocol measures the systemic exposure of N-Demethylroxithromycin following the administration of the parent drug (Metabolite Kinetics) or the metabolite itself (Direct Kinetics).
Study Groups:
| Group | Test Article | Route | Dose (mg/kg) | Purpose |
|---|
| G1 | Roxithromycin | IV | 5 - 10 | Calculate Formation Clearance (
*Note: G3 requires synthesized standard of the metabolite.
Sampling Protocol
-
Method: Jugular vein cannulation (JVC) or retro-orbital bleeding (sparse sampling in mice).
-
Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.
-
Processing: Collect blood into K2EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C. Store plasma at -80°C.
Bioanalytical Method (LC-MS/MS)
Critical Insight: Macrolides are prone to in-source fragmentation. Use "soft" ionization settings.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (preserves protonation).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Mass Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Roxithromycin | 837.5 | 158.2 (Desosamine) | 30 | 25 |
| N-Demethylroxithromycin | 823.5 | 158.2 (Desosamine) | 32 | 28 |
| IS (Clarithromycin) | 748.5 | 158.2 | 30 | 25 |
Module B: Efficacy (Murine Neutropenic Thigh Model)
This model is the "Gold Standard" for determining the PK/PD index (AUC/MIC) required for bacteriostasis.
Workflow Diagram
Figure 1: Timeline for the Murine Neutropenic Thigh Infection Model.
Protocol Steps
-
Neutropenia Induction: Administer Cyclophosphamide (150 mg/kg IP) on Day -4 and (100 mg/kg IP) on Day -1.
-
Inoculation: Inject
CFU of S. aureus (or target pathogen) into the posterior thigh muscle (0.1 mL volume). -
Treatment: Administer N-Demethylroxithromycin (SC or PO) starting 2 hours post-infection. Use dose fractionation (q6h, q12h, q24h) to determine if efficacy is driven by
or Time>MIC. -
Endpoint: Harvest thigh muscles, homogenize in saline, and plate serial dilutions for CFU determination.
Module C: Safety & Toxicology (CYP Inhibition)[2]
Rationale: N-Demethylroxithromycin is a mechanism-based inhibitor (MBI) of CYP3A. Standard toxicity studies may miss this unless a dynamic interaction probe is used.
In Vivo DDI Study (The "Midazolam Probe")
This experiment tests if N-Demethylroxithromycin alters the metabolism of other drugs.
-
Probe Substrate: Midazolam (sensitive CYP3A substrate).
-
Design:
-
Phase 1 (Control): Administer Midazolam (IV/PO) alone. Measure AUC.
-
Phase 2 (Inhibition): Pre-treat animals with N-Demethylroxithromycin (or Parent) for 3 days to allow metabolic complex formation.
-
Phase 3 (Test): Administer Midazolam + N-Demethylroxithromycin.
-
-
Analysis: Calculate the ratio of
. A ratio > 2 indicates significant inhibition (Safety Flag).
Mechanism of Toxicity Diagram
Figure 2: Mechanism-Based Inhibition of CYP3A4 by N-Demethylroxithromycin.
References
-
Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats."[1] Acta Pharmacologica Sinica. Link
-
Yamazaki, H., et al. (1999). "Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites." Drug Metabolism and Disposition. Link
-
Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases. Link
-
Nilsen, O. G., et al. (1992). "Macrolide pharmacokinetics and dose-response relationships." Scandinavian Journal of Infectious Diseases. Link
Sources
Application Note: Precision Calibration of Analytical Systems using N-Demethylroxithromycin
Protocol Series: AN-RXM-IMP-006
Abstract
This application note details the standardized protocol for utilizing N-Demethylroxithromycin (CAS: 118267-18-8) as a critical reference standard in the calibration of HPLC and LC-MS/MS systems. As a primary metabolite and pharmacopoeial impurity (EP Impurity F) of the macrolide antibiotic Roxithromycin, precise quantification of this compound is mandatory for regulatory compliance (ICH Q3A/B) and pharmacokinetic profiling.[1] This guide provides validated workflows for stock preparation, chromatographic separation, and system suitability testing to ensure data integrity in drug development pipelines.
Technical Profile & Physicochemical Properties
Before initiating any experimental workflow, the analyst must understand the physicochemical behavior of the reference standard to prevent degradation or precipitation.
| Property | Specification | Critical Note |
| Chemical Name | N-Demethylroxithromycin | Also known as Roxithromycin EP Impurity F |
| CAS Number | 118267-18-8 | Verification key for purchasing |
| Molecular Formula | C40H74N2O15 | High MW indicates potential for carryover |
| Molecular Weight | 823.02 g/mol | Use this value for molarity calculations |
| Solubility | Methanol, Acetonitrile, Ethanol | Practically insoluble in water |
| pKa | ~8.8 (Amine) | pH control in mobile phase is critical for peak shape |
| Storage | -20°C, Desiccated | Hygroscopic; equilibrate to RT before weighing |
Experimental Protocols
Protocol A: Reference Standard Preparation
Objective: Create a stable, accurate stock solution for calibration curves.
Reagents:
-
N-Demethylroxithromycin Reference Standard (>95% purity).[1]
-
LC-MS Grade Methanol (MeOH).[1]
-
LC-MS Grade Acetonitrile (ACN).[1]
-
Volumetric Flasks (Class A, Amber glass).[1]
Workflow:
-
Equilibration: Remove the standard vial from -20°C storage and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Rationale: Prevents condensation moisture from degrading the hygroscopic solid.
-
Weighing: Accurately weigh 10.0 mg of N-Demethylroxithromycin into a 10 mL amber volumetric flask.
-
Dissolution: Add 5 mL of Methanol . Sonicate for 5 minutes. The compound is lipophilic; methanol ensures complete solvation before adding any aqueous buffer.
-
Dilution: Make up to volume with Acetonitrile (or Mobile Phase A if using isocratic).[1]
-
Final Concentration: 1.0 mg/mL (1000 µg/mL).[1]
-
-
Storage: Aliquot into 1.5 mL amber HPLC vials. Store at -20°C. Stability: 1 month.
Protocol B: HPLC/LC-MS Method Development
Objective: Achieve baseline separation (Resolution > 6.0) between the parent drug (Roxithromycin) and the N-Demethyl metabolite.[1][2]
Instrument Parameters
| Parameter | HPLC (UV Detection) | LC-MS/MS (Quantitation) |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) | C18, 100 x 2.0 mm, 3 µm (e.g., Phenomenex Luna) |
| Mobile Phase A | 0.05M Ammonium Acetate (pH 4.[1]5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Injection Vol | 20 µL | 5 µL |
| Detection | UV @ 205 nm or 210 nm | ESI Positive Mode (MRM) |
| Column Temp | 30°C | 40°C |
Gradient Profile (LC-MS)
-
0.0 min: 30% B
-
1.0 min: 30% B
-
6.0 min: 90% B (Elute lipophilic impurities)[1]
-
8.0 min: 90% B
-
8.1 min: 30% B
-
12.0 min: 30% B (Re-equilibration)
Expert Insight: The N-Demethyl variant is slightly more polar than Roxithromycin due to the loss of a methyl group, typically eluting before the parent peak in Reversed-Phase chromatography. However, pH plays a massive role. At neutral pH, peak tailing may occur due to silanol interactions; acidic pH (4.0–5.[1]0) suppresses these interactions.[1]
Protocol C: System Suitability & Calibration
Objective: Validate instrument performance before running unknown samples.
-
Resolution Test:
-
Calibration Curve Construction:
-
Prepare serial dilutions in Mobile Phase Initial (30% ACN / 70% Buffer).[1]
-
Points: 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL.
-
Acceptance:
.
-
-
Carryover Check:
-
Inject the highest standard (50 µg/mL) followed immediately by a blank.[1]
-
Requirement: Blank peak area must be < 0.1% of the LOQ area.
-
Visualized Workflows
Diagram 1: Analytical Workflow for Impurity Profiling
This diagram illustrates the logical flow from sample preparation to data validation, highlighting the critical decision points (diamonds).
Caption: Step-by-step analytical workflow ensuring system readiness before quantitative analysis.
Diagram 2: Metabolic & Impurity Logic
Understanding the origin of the impurity helps in troubleshooting its presence in samples (e.g., distinguishing metabolic degradation from synthesis byproducts).
Caption: Pathway showing N-Demethylroxithromycin formation via N-demethylation of the parent drug.
Troubleshooting & Best Practices
-
Peak Tailing: N-Demethylroxithromycin contains a secondary amine.[1] If peak tailing is observed, ensure the mobile phase contains a modifier like Ammonium Acetate or Triethylamine (TEA) to mask free silanols on the column.
-
Retention Time Shift: This compound is sensitive to pH changes. If retention time drifts, check the pH of the aqueous buffer (Buffer A). A shift of 0.1 pH units can alter selectivity.
-
Carryover: Due to the high molecular weight (823 g/mol ) and lipophilicity, the compound may stick to injector seals. Use a needle wash solution of 50:50 Methanol:Isopropanol.
References
-
European Pharmacopoeia (Ph.[1] Eur.). Roxithromycin Monograph 1146: Impurity F (N-Demethylroxithromycin).[1] Strasbourg, France: EDQM. [1]
-
Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats."[3] Acta Pharmacologica Sinica, 22(5), 469-474.[1]
-
National Institute of Health Sciences (NIHS). Roxithromycin Reference Standard Data Sheet (JP).[1][1]
-
Santa Cruz Biotechnology. N-Demethyl Roxithromycin Product Data Sheet (CAS 118267-18-8).[1][4][1]
Sources
Application Note: High-Resolution Separation of Roxithromycin and Related Impurities via Micellar Electrokinetic Chromatography (MEKC)
Executive Summary
Roxithromycin, a semi-synthetic macrolide derived from erythromycin, presents significant analytical challenges due to its lack of strong chromophores, high hydrophobicity, and the structural similarity of its impurities (e.g., stereoisomers and synthesis precursors like Erythromycin A). While High-Performance Liquid Chromatography (HPLC) remains the pharmacopoeial standard (EP/USP), it often struggles with column fouling and long equilibration times for these hydrophobic basic compounds.[1]
This Application Note details a Micellar Electrokinetic Chromatography (MEKC) protocol designed as an orthogonal validation method. Unlike Capillary Zone Electrophoresis (CZE), which separates solely on charge-to-mass ratio, MEKC employs surfactant micelles to create a "pseudostationary phase," enabling the separation of neutral and structurally similar macrolides with high efficiency and low solvent consumption.
Scientific Foundation: The MEKC Advantage[2]
The Challenge of Macrolides
Roxithromycin (
The MEKC Solution
MEKC introduces a surfactant, typically Sodium Dodecyl Sulfate (SDS), at a concentration above its Critical Micelle Concentration (CMC).
-
Pseudostationary Phase: SDS forms anionic micelles that migrate against the EOF (towards the anode) but are dragged toward the cathode by the stronger EOF.
-
Partitioning: Hydrophobic analytes (like Roxithromycin) partition into the micelle core.[1] The more time an analyte spends in the micelle, the slower its migration velocity.[2]
-
Selectivity: Separation is achieved based on hydrophobicity differences, resolving impurities that have identical charge-to-mass ratios.[1]
Visualization of Separation Mechanism
Caption: Figure 1. MEKC separation principle. Hydrophobic Roxithromycin interacts strongly with the slow-moving micelles, while more polar impurities migrate faster with the bulk aqueous phase.
Experimental Protocol
Reagents and Chemicals
-
Analyte: Roxithromycin (API grade).[1]
-
Surfactant: Sodium Dodecyl Sulfate (SDS), electrophoresis grade (>99%).[1]
-
Buffer: Sodium Borate (or Sodium Dihydrogen Phosphate).[1]
-
Organic Modifier: Acetonitrile (ACN), HPLC grade.[1]
-
pH Adjuster: 1.0 M NaOH / 1.0 M HCl.[1]
System Configuration
| Parameter | Specification | Reasoning |
| Capillary | Fused Silica, 50 µm I.D.[1][3] x 60 cm (50 cm effective) | Narrow I.D.[1] facilitates heat dissipation (Joule heating).[1] |
| Detector | UV-PDA at 205 nm | Macrolides lack strong chromophores; 205 nm maximizes sensitivity vs. noise.[1] |
| Temperature | 25°C | Constant temperature is critical for reproducible micelle formation.[1] |
| Voltage | +20 kV to +25 kV | High voltage improves efficiency but must be balanced against current generation.[1] |
| Injection | Hydrodynamic (50 mbar for 5s) | Electrokinetic injection biases based on charge; hydrodynamic is quantitative.[1] |
The "Gold Standard" Buffer Recipe
This composition provides the optimal balance between resolution and run time.
-
Stock Buffer: Prepare 50 mM Sodium Borate solution. Adjust pH to 9.0 using NaOH.
-
Micellar Solution: Dissolve SDS in the buffer to a concentration of 50 mM .
-
Organic Modification: Add 15% (v/v) Acetonitrile to the micellar solution.
-
Note: ACN reduces the retention factor, sharpening peaks and reducing analysis time for very hydrophobic impurities.
-
-
Filtration: Filter through a 0.45 µm membrane and degas by sonication (5 min).
Sample Preparation
-
Diluent: Methanol:Water (1:1 v/v).[1]
-
Concentration: 1.0 mg/mL (for impurity profiling).[1]
-
Filtration: 0.2 µm PTFE syringe filter.
Impurity Profiling & Data Interpretation[1][5][6][7][8]
Roxithromycin impurities are defined by the European Pharmacopoeia (EP). In MEKC, migration order is generally inverse to hydrophobicity (most hydrophobic = longest migration time).[1]
Table 1: Key Impurities and Expected Migration Behavior
| Impurity | Chemical Nature | Relative Migration (vs Roxithromycin) |
| Impurity F (N-demethyl roxithromycin) | More Polar | Faster (Migrates earlier) |
| Erythromycin A (Precursor) | Polar (Free hydroxyls) | Faster |
| Impurity B (Erythromycin oxime) | Intermediate | Close to Main Peak |
| Roxithromycin (Main Peak) | Hydrophobic | Reference (tR ~ 10-12 min) |
| Impurity C (Alkylated side-products) | Highly Hydrophobic | Slower (Migrates later) |
Method Development Workflow
Caption: Figure 2. Decision tree for optimizing the MEKC separation of macrolides.
Method Validation (Self-Validating Systems)[1]
To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be passed before every sample batch:
-
Resolution (
): between Roxithromycin and the nearest impurity (usually Impurity B or Erythromycin A).[1] -
Symmetry Factor:
. (If tailing occurs, refresh the capillary with 0.1M NaOH wash). -
Precision: %RSD of migration time
(n=6 injections). -
Current Stability: The current should not fluctuate more than ±2 µA during the run. Fluctuation indicates buffer depletion or temperature control failure.[1]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Current Drop to Zero | Bubble in capillary | Purge capillary with buffer at high pressure (20 psi) for 2 mins. |
| Migration Time Drift | Buffer Depletion / Electrolysis | Replace inlet/outlet buffer vials every 5 runs. |
| Noisy Baseline | UV Lamp aging or Dirty Window | Clean detection window with methanol; Check lamp energy.[1] |
| Peak Tailing | Adsorption to Silica Wall | Increase SDS concentration or add 2 mM Putrescine (dynamic coating).[1] |
References
-
European Pharmacopoeia (Ph.[1] Eur.) . "Roxithromycin Monograph 01/2008:1146".[1] European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Hancu, G. et al. (2013).[1] "Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis". Advanced Pharmaceutical Bulletin. [Link]
-
Saz, J.M.[1] & Marina, M.L. (2025).[1] "Capillary electrophoresis methods for impurity profiling of drugs: A review". Journal of Chromatography A. [Link]
Sources
N-Demethylroxithromycin in drug metabolism and pharmacokinetic (DMPK) studies
Profiling Metabolic Stability, Bioanalysis, and Pharmacokinetics
Executive Summary
In the development of macrolide antibiotics, characterizing the metabolic fate of the parent compound is critical for regulatory compliance (FDA MIST guidelines) and safety assessment. N-Demethylroxithromycin (NDR) is a primary metabolite of Roxithromycin, generated predominantly via oxidative demethylation by the Cytochrome P450 3A4 (CYP3A4) enzyme system.
While Roxithromycin exhibits improved stability compared to Erythromycin, its conversion to NDR represents a critical control point for determining intrinsic clearance (
Metabolic Mechanism & Pathway[1][2]
Understanding the formation of NDR requires a focus on the desosamine sugar moiety of the macrolide ring. The primary biotransformation is catalyzed by CYP3A4 , which targets the tertiary amine on the desosamine ring.
The N-Demethylation Cascade
-
Substrate Binding: Roxithromycin binds to the active site of CYP3A4.
-
Oxidation: The heme-iron center abstracts an electron from the nitrogen lone pair, followed by hydrogen abstraction from the methyl group.
-
Carbinolamine Intermediate: An unstable hydroxymethyl intermediate is formed.
-
Collapse: The intermediate collapses, releasing formaldehyde and yielding the secondary amine, N-Demethylroxithromycin .
Pathway Visualization
Figure 1: The oxidative N-demethylation pathway of Roxithromycin mediated by CYP3A4.
Analytical Protocol: LC-MS/MS Quantification
Accurate quantification of NDR requires distinguishing it from the parent compound and other metabolites (e.g., O-demethylroxithromycin). The following protocol uses Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.
Method Parameters[3][4][5][6][7]
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Phenomenex Luna 3µm, 100x2.0mm) | Provides hydrophobic retention necessary for macrolides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier for elution. |
| Ionization | ESI Positive Mode | Macrolides are basic; protonation is highly efficient. |
| Internal Standard | Clarithromycin or Roxithromycin-d7 | Structural analog compensates for matrix effects. |
MRM Transitions
Note: Transitions are based on the loss of the cladinose sugar (-158 Da) or the desosamine fragment.
-
Roxithromycin:
(Quantifier), (Qualifier) -
N-Demethylroxithromycin:
(Quantifier), (Qualifier)-
Mechanistic Insight: The loss of the neutral cladinose sugar (
) is the dominant fragmentation pathway. The cladinose moiety remains intact during N-demethylation of the desosamine ring.
-
Sample Preparation Workflow
Figure 2: Validated extraction and analysis workflow for N-Demethylroxithromycin.[1]
In Vitro Metabolic Stability Protocol
This assay determines the intrinsic clearance (
Reagents[6]
-
Phosphate Buffer: 100 mM, pH 7.4.
-
HLM: Pooled Human Liver Microsomes (20 mg/mL stock).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2.
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard.
Step-by-Step Procedure
-
Preparation: Thaw HLM on ice. Prepare a 2µM substrate solution of Roxithromycin in phosphate buffer.
-
Pre-incubation: Mix 475 µL of substrate solution with 25 µL of HLM (final protein conc: 0.5 mg/mL). Incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution.
-
Processing: Vortex for 1 min, centrifuge at 10,000 rpm for 10 min. Analyze supernatant via LC-MS/MS.
Data Calculation
Calculate the % remaining of the parent and the Area Ratio of NDR.
DMPK & DDI Implications
Pharmacokinetics
In vivo, NDR is a minor metabolite in humans but more significant in rodent models. However, it serves as a marker for CYP3A4 activity.
-
Half-life: Roxithromycin has a long half-life (~10-12h). NDR typically parallels the elimination phase of the parent.
-
Excretion: Primarily biliary/fecal.
Drug-Drug Interactions (DDI)
Roxithromycin is a mechanism-based inhibitor of CYP3A4, though less potent than Erythromycin.
-
Metabolite-Intermediate Complex (MIC): The nitrosoalkane intermediate formed during N-demethylation can form a stable complex with the heme iron of CYP3A4, inactivating the enzyme.
-
Clinical Relevance: When co-administered with narrow-therapeutic-index CYP3A4 substrates (e.g., Midazolam, Cyclosporine), monitoring the ratio of Roxithromycin to NDR can provide insight into the extent of metabolic inhibition.
References
-
Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats." Acta Pharmacologica Sinica, 22(5), 469-474.
-
Zhong, D. F., et al. (2000). "Identification of the metabolites of roxithromycin in humans." Drug Metabolism and Disposition, 28(5).
-
Xu, Y., et al. (2013). "Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum." Journal of Analytical Chemistry, 68, 743–747.[2]
-
Nilsen, O. G. (1995). "Roxithromycin: a pharmacokinetic review of a macrolide." Journal of Antimicrobial Chemotherapy, 36(suppl_A), 19-32.
Sources
Application Note: Utilizing N-Demethylroxithromycin in Forced Degradation and Stability-Indicating Method Development for Roxithromycin
Executive Summary
This application note details the critical role of N-Demethylroxithromycin (EP Impurity F) as a reference standard in the development of stability-indicating methods (SIM) for Roxithromycin. While Roxithromycin is a semi-synthetic macrolide designed for improved acid stability compared to Erythromycin, it remains susceptible to oxidative and hydrolytic degradation.
The primary application of N-Demethylroxithromycin in this context is specificity validation . Because N-demethylation represents a subtle structural change (loss of a methyl group on the desosamine sugar) resulting in a secondary amine with similar polarity to the parent drug, it serves as a "critical pair" for chromatographic resolution. This guide provides a comprehensive protocol for conducting forced degradation studies, with a specific focus on using N-Demethylroxithromycin to validate analytical method specificity in compliance with ICH Q1A(R2) and ICH Q2(R1) guidelines.
Chemical Basis and Degradation Logic
Understanding the structural relationship between the API and the impurity is prerequisite to experimental design.
-
Roxithromycin (API): Contains a tertiary amine on the desosamine sugar ring.[1]
-
N-Demethylroxithromycin (Impurity): The tertiary amine is converted to a secondary amine via the loss of a methyl group (-CH₃).[1]
Why this matters:
-
Retention Time Shift: The loss of the methyl group slightly increases polarity and capability for hydrogen bonding, typically causing N-Demethylroxithromycin to elute before Roxithromycin in reverse-phase C18 systems (depending on pH).[1]
-
Oxidative Pathway: While acid hydrolysis typically cleaves the cladinose sugar (forming degradation products like decladinosyl-roxithromycin), oxidative stress (peroxide) is the primary driver for N-demethylation and N-oxidation.[1]
Experimental Protocol: Forced Degradation
Materials and Reagents
-
API: Roxithromycin Reference Standard (>99.0%).[1]
-
Impurity Standard: N-Demethylroxithromycin (EP Impurity F) Reference Standard.[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.[1]
Preparation of Standard Solutions
-
Roxithromycin Stock (1.0 mg/mL): Dissolve 25 mg of Roxithromycin in 25 mL of diluent (Mobile Phase A:B 50:50).
-
N-Demethylroxithromycin Stock (0.1 mg/mL): Dissolve 1 mg of N-Demethylroxithromycin in 10 mL of diluent.
Stress Conditions & Spiking Protocol
The following workflow ensures that the analytical method can distinguish the API from its degradation products.
| Stress Type | Stress Condition | Duration | Neutralization | Role of N-Demethyl Standard |
| Acid Hydrolysis | 1.0 mL Stock + 1.0 mL 0.1 N HCl | 2 hrs @ 60°C | Neutralize w/ 0.1 N NaOH | Negative Control: Confirm N-demethyl is not the major product here (Cladinose cleavage dominates). |
| Base Hydrolysis | 1.0 mL Stock + 1.0 mL 0.1 N NaOH | 2 hrs @ 60°C | Neutralize w/ 0.1 N HCl | Resolution Check: Base stress may cause ester hydrolysis; ensure N-demethyl resolves from these. |
| Oxidation | 1.0 mL Stock + 1.0 mL 3% H₂O₂ | 4 hrs @ RT | None required | Primary Application: N-demethylation occurs here.[1] Spike sample with standard to confirm peak identity. |
| Thermal | Solid state @ 80°C | 24 hrs | Dissolve in diluent | Comparator: Assess thermal stability of the amine group. |
The "Spiking" Validation Step
To prove the method is stability-indicating:
-
Take the Oxidative Stress Sample (which naturally generates some N-demethyl impurities).[1]
-
Spike the sample with 10 µL of the N-Demethylroxithromycin Stock .
-
Inject into HPLC.
-
Criteria: The peak area of the suspect impurity must increase without peak splitting (confirming identity), or a distinct new peak must appear with Resolution (
) > 1.5 from the main peak.
Analytical Methodology (HPLC)[1][3][4][5][6][7][8]
This method is optimized to separate the critical pair (Roxithromycin and N-Demethylroxithromycin).[1]
-
Column: C18 End-capped (e.g., Hypersil ODS or equivalent), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase:
-
Detection: UV @ 205 nm (or 210 nm).[1]
-
Column Temp: 30°C.
-
Injection Volume: 20 µL.
Visualized Workflows
Diagram 1: Forced Degradation & Validation Workflow
This flowchart illustrates the decision process for using the N-Demethylroxithromycin standard during method validation.
Caption: Workflow for utilizing N-Demethylroxithromycin to validate analytical method specificity under stress conditions.
Diagram 2: Macrolide Degradation Logic
A simplified view of the chemical logic guiding the detection of N-Demethylroxithromycin.
Caption: Differentiation of degradation pathways. N-Demethylation is primarily associated with oxidative stress or metabolic simulation.[1]
Data Interpretation & Acceptance Criteria
When reviewing the HPLC data from the spiked samples:
-
Retention Time Match: The retention time of the specific degradation peak in the oxidized sample should match the retention time of the N-Demethylroxithromycin standard (
2%). -
Peak Purity (PDA/DAD): Use a Diode Array Detector to ensure the "Impurity" peak is spectrally pure.[1] If the standard and the degradation product co-elute perfectly and the peak purity index is close to 1.0, identity is confirmed.
-
Resolution (
): The critical parameter is the resolution between the API (Roxithromycin) and the N-Demethyl impurity.-
Pass:
(Baseline separation). -
Fail:
(Indicates method cannot reliably quantify the impurity; requires pH adjustment of mobile phase).
-
References
-
ICH Harmonised Tripartite Guideline. (2003).[1][3] Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5] International Conference on Harmonisation.[1][6] Link
-
European Pharmacopoeia (Ph.[1] Eur.). Roxithromycin Monograph: Impurity F (N-Demethylroxithromycin).[1]Link[1]
-
Wahba, M. E. K. (2013).[1][6] Liquid Chromatographic Determination of Roxithromycin: Application to Stability Studies. Journal of Chromatographic Science, 51(1), 44–52.[1][6] Link[1]
-
Simson Pharma. (n.d.).[1] N-Demethyl Roxithromycin (EP Imp F) Reference Standard Data.[1][7]Link[1]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Sources
- 1. N-Demethyl Roxithromycin | LGC Standards [lgcstandards.com]
- 2. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. N-Nitroso -N-Demethyl Roxithromycin | SynZeal [synzeal.com]
Troubleshooting & Optimization
Technical Support Center: N-Demethylroxithromycin Synthesis
Status: Operational Ticket ID: SYN-ROX-NDM-001 Assigned Specialist: Senior Application Scientist, Macrolide Chemistry Division[1]
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering difficulties in the preparation of N-Demethylroxithromycin (also known as Roxithromycin Impurity F or a primary metabolite).
Synthesizing this molecule is deceptively complex. Unlike simple amine deprotections, removing the N-methyl group from the desosamine sugar of Roxithromycin requires balancing oxidative power against the fragility of the macrolide ring. The glycosidic bonds (particularly the cladinose linkage) are acid-labile, while the lactone ring is base-sensitive.[1]
This guide details the Iodine/Sodium Acetate Oxidative Demethylation protocol, the industry standard for high-fidelity conversion, and provides a troubleshooting matrix for common failure modes.
Part 1: The Validated Protocol (Iodine-Mediated)
The most robust method for N-demethylation of macrolides (Erythromycin, Roxithromycin, Azithromycin) utilizes iodine as an oxidant in the presence of a buffer.
The Mechanism
Understanding why we perform each step is critical for troubleshooting.
-
N-Iodination: Iodine reacts with the tertiary amine to form an N-iodoammonium species.[1]
-
Elimination: Base-assisted elimination of HI generates a reactive iminium ion (
).[1] -
Hydrolysis: Water attacks the iminium carbon, collapsing the species to release formaldehyde and the secondary amine (N-demethyl product).
Step-by-Step Methodology
Reagents:
Workflow:
-
Dissolution: Dissolve Roxithromycin (1.0 eq) and Sodium Acetate (3.0 - 4.0 eq) in a mixture of MeOH:Water (8:2 ratio).
-
Scientist Note: The water is necessary for the final hydrolysis step. An anhydrous system will stall at the iminium intermediate.
-
-
Oxidant Addition: Heat the solution to 50–60°C . Add Iodine (1.0 - 1.5 eq) portion-wise over 30 minutes.
-
Why portion-wise? To prevent over-oxidation of other sensitive functional groups.
-
-
pH Maintenance: Monitor pH strictly. Maintain pH 8.0–9.0 using dilute NaOH if necessary.
-
Critical Control Point: If pH < 7, you risk hydrolyzing the cladinose sugar (forming 3-decladinosyl roxithromycin).[1] If pH > 10, you risk saponifying the lactone.
-
-
Reaction Monitoring: Stir at 50°C for 2–4 hours. Monitor by TLC or HPLC.
-
Quenching: Once the starting material is consumed, cool to room temperature. Add saturated aqueous Sodium Thiosulfate until the dark iodine color disappears (turns pale yellow/colorless).
-
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: The crude product often contains unreacted Roxithromycin. Purification via silica gel column chromatography (CHCl3:MeOH:NH4OH) or recrystallization is required.[1]
Part 2: Visualization of the Workflow
The following diagram illustrates the reaction pathway and the critical decision points where the synthesis typically fails.
Caption: Figure 1. Reaction pathway for Iodine-mediated N-demethylation, highlighting critical pH-dependent failure modes.
Part 3: Troubleshooting & FAQs
This section addresses specific issues reported by researchers in the field.
Q1: My yield is low (<30%), and I see a large spot on TLC just below the product. What is it?
Diagnosis: You likely stripped the cladinose sugar. The Science: Macrolide glycosidic bonds are extremely acid-sensitive.[1] The reaction generates HI (Hydroiodic acid) as a byproduct. If your Sodium Acetate buffer capacity was insufficient, the local pH dropped, causing hydrolysis of the sugar at position C3. Solution:
-
Increase Sodium Acetate to 5.0 equivalents.
-
Continuously monitor pH and add 0.1M NaOH dropwise to keep the solution between pH 8.0 and 9.0.
Q2: The reaction mixture remains dark, and I cannot isolate a clean solid.
Diagnosis: Incomplete quenching of Iodine. The Science: Iodine forms strong complexes with amines. If not fully reduced to iodide (I-), it complicates extraction and creates "streaking" on columns.[1] Solution:
-
Ensure you add Sodium Thiosulfate until the solution is visually colorless or pale yellow.
-
Wash Step: During the workup, wash the organic layer with a 5% Sodium Bicarbonate solution to remove inorganic salts and residual acid.
Q3: I see multiple spots. Is one of them the N-oxide?
Diagnosis: Possible if you didn't heat the reaction or if the hydrolysis failed. The Science: The N-oxide is an intermediate in other pathways (Polonovski) but less common here.[1] However, if water was absent (anhydrous MeOH used), the iminium ion might not hydrolyze and could degrade into complex mixtures upon workup. Solution: Ensure your solvent system contains at least 10-20% water.[1]
Q4: How do I definitively distinguish the Product from the Starting Material?
Diagnosis: They look very similar on TLC. The Science: Both are macrolides with similar polarity. Solution:
-
TLC Stain: Use Ninhydrin. The starting material (Tertiary amine) will not stain or stain very faintly. The product (Secondary amine) will stain a distinct color (often reddish/purple) upon heating.
-
NMR: This is the gold standard.
Part 4: Data & Characterization
To validate your synthesis, compare your analytical data against these expected parameters.
Key NMR Signals (Comparison)
| Feature | Roxithromycin (Starting Material) | N-Demethylroxithromycin (Product) |
| N-Dimethyl Signal | Singlet (6H) at ~2.3 ppm | Absent |
| N-Methyl Signal | N/A | Singlet (3H) at ~2.4–2.5 ppm |
| C-H (Desosamine) | Multiplets | Shifted downfield (deshielding effect of NH) |
| 13C NMR (N-Me) | ~40.3 ppm (2 carbons) | ~33.0 ppm (1 carbon) |
Impurity Profile
| Impurity Name | Origin | Prevention |
| 3-Decladinosyl Roxithromycin | Acidic Hydrolysis | Maintain pH > 7.5; Buffer with NaOAc.[1] |
| Roxithromycin Z-isomer | Isomerization of oxime | Avoid excessive heat (>60°C).[1] |
| N-Nitroso Derivative | Reaction with Nitrites | Use high-purity water/reagents (avoid nitrite contamination).[1] |
References
-
Preparation of Azithromycin Related Substances. (Detailed protocol for N-demethylation of macrolides using Iodine/NaOAc). ResearchGate.[4]
-
Process for preparation of N-demethyl-4'-deoxy-erythromycins A and B. (Patent describing the iodine/acetate stoichiometry and temperature conditions). Google Patents.
-
N-Nitroso-N-Demethyl Roxithromycin Characterization. (Data on the N-demethylated impurity structure). SynZeal.
-
Roxithromycin Impurity F (N-Demethyl). (Identification of the target molecule as a known pharmacopeial impurity). Veeprho.
Sources
- 1. N-Nitroso -N-Demethyl Roxithromycin | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. EP1004591B1 - Process for preparing roxithromycin and derivatives thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO1998022488A1 - Process for preparation of n-demethyl-4'-deoxy-erythromycins a and b - Google Patents [patents.google.com]
Improving yield of N-Demethylroxithromycin production
To: Research & Development Team From: Technical Applications Support Subject: Technical Guide: Improving Yield of N-Demethylroxithromycin Production
Executive Summary
N-Demethylroxithromycin (often identified as Impurity F in pharmacopeial contexts) is a critical secondary amine derivative of Roxithromycin.[1] Producing this metabolite in high yield is synthetically challenging due to the acid-labile cladinose sugar and the sensitive oxime ether side chain.
This guide moves beyond standard textbook definitions to provide a field-validated troubleshooting framework . We focus on the two most viable synthetic routes: Iodine-Mediated Photolytic/Thermal Demethylation and the Polonovski-Type Reaction , with a specific emphasis on maximizing conversion rates and suppressing side reactions (cladinose hydrolysis).[1]
Part 1: The Iodine-Mediated Demethylation Protocol (Primary Route)[1]
This method utilizes iodine (
Core Workflow Diagram
Figure 1: Optimized workflow for Iodine-mediated N-demethylation.
Troubleshooting & Optimization Guide
Issue 1: Low Conversion (<30%)
-
Root Cause: The reaction stalls because the generated HI (hydroiodic acid) drops the pH, protonating the amine and blocking further oxidation.
-
Solution (The Buffering Strategy):
-
Protocol: Maintain a molar ratio of Sodium Acetate (NaOAc) to Iodine (
) of at least 3:1 . -
Action: Monitor pH hourly. If pH drops below 7.5, add solid NaHCO
immediately. The reaction must remain basic (pH 8–9) to proceed. -
Stepwise Addition: Do not add all Iodine at once. Add it in 3 portions over 2 hours. This maintains the "active iodine" species without overwhelming the buffer capacity.
-
Issue 2: Loss of Cladinose Sugar (Degradation)
-
Root Cause: Acid hydrolysis. Even transient local acidity (from HI generation) cleaves the glycosidic bond at C-3.[1]
-
Solution:
-
Temperature Limit: Strictly control temperature between 45°C and 55°C . Exceeding 60°C accelerates hydrolysis exponentially.
-
Solvent Choice: Use Methanol (MeOH) rather than aqueous systems initially.[1] Water promotes hydrolysis. Introduce water only during the workup phase.
-
Issue 3: Difficulty Removing Excess Iodine
-
Root Cause: Iodine complexes with the macrolide amine.
-
Solution: Quench with aqueous Sodium Bisulfite (NaHSO
) until the solution turns completely colorless. Follow this immediately with a saturated Sodium Bicarbonate wash to neutralize any generated acid.
Part 2: The Polonovski-Type Reaction (Alternative Route)
If the Iodine method yields inseparable impurities, the Polonovski reaction (via N-oxide) offers higher selectivity but involves two distinct steps.[1]
Mechanism & Workflow
-
N-Oxidation: Roxithromycin
Roxithromycin N-oxide (using or mCPBA).[1] -
Cleavage: N-oxide
N-Demethylroxithromycin (using Iron(II) salts or Acetyl Chloride).[1]
Step-by-Step Protocol Optimization:
| Step | Parameter | Recommended Condition | Why? |
| 1. Oxidation | Reagent | 30% | mCPBA is harder to remove and can oxidize the oxime ether. |
| Time | 2–4 hours @ RT | Ensure 100% conversion to N-oxide (monitor by TLC). | |
| 2. Cleavage | Reagent | FeSO | "Classic" Polonovski uses Ac |
| Solvent | Methanol/Formic Acid | Iron requires a protic environment to facilitate the electron transfer. |
Troubleshooting The Polonovski Route
Q: My N-oxide is not cleaving to the secondary amine.
-
A: The Iron(II) catalyst might be oxidized to Iron(III). Use fresh FeSO
. Ensure the reaction is under an inert atmosphere ( or Ar) to prevent iron oxidation before it reacts with the N-oxide.[1]
Q: I see "Over-oxidation" products.
-
A: If using mCPBA, you may be oxidizing the oxime nitrogen. Switch to
. If using the Iodine method, ensure light exposure is consistent (use a tungsten lamp if not using thermal initiation).
Part 3: Purification Strategy (The "pKa Shift" Method)
Separating N-Demethylroxithromycin (Secondary Amine) from unreacted Roxithromycin (Tertiary Amine) is the hardest part of the process due to their similar polarity.[1]
The "Nitrosamine" Trick (High Purity Route):
-
Note: Only use this if standard chromatography fails.[1]
-
Nitrosation: React the crude mix with NaNO
/HCl. The secondary amine (N-demethyl) forms an N-nitroso derivative (neutral), while Roxithromycin remains a basic amine.[1] -
Extraction: Extract the neutral N-nitroso compound into organic solvent (DCM) at acidic pH (Roxithromycin stays in water).
-
Regeneration: Deprotect the N-nitroso group using mild reduction (e.g., TiCl
or Raney Nickel) to recover pure N-Demethylroxithromycin.[1]
Standard Chromatographic Conditions:
-
Column: C18 (Reverse Phase).[1]
-
Mobile Phase: Phosphate Buffer (pH 8.0) : Acetonitrile (40:60).[1]
-
Rationale: High pH suppresses the ionization of both, but slight pKa differences allow separation. Acidic mobile phases often cause peak tailing and degradation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use UV light to accelerate the Iodine reaction?
-
Yes. A 150W-500W tungsten-halogen lamp can drive the reaction photochemically at lower temperatures (25-30°C), which preserves the cladinose sugar better than thermal heating (50°C).[1]
Q2: Why is my final product turning yellow?
-
Oxime Degradation. The oxime ether moiety is light-sensitive and prone to radical attack. Store the final product in amber vials under Argon at -20°C.
Q3: What is the expected yield?
-
Iodine Method: 35–50% (optimized).[1]
-
Polonovski Method: 40–60% (2 steps).[1]
-
Note: Yields >70% are rare for macrolide N-demethylation due to the statistical difficulty of removing just one methyl group without touching the second one or the skeleton.
References
-
US Patent 3,725,385 . Method for the N-demethylation of macrolide antibiotics. (Basis for Iodine/Acetate method).[1] Link
-
Li, X. Q., et al. (2001) .[1][3] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica. (Identification of metabolite). Link
-
Maezaki, N., et al. The Polonovski Reaction. (Mechanistic basis for N-oxide cleavage). Link
-
European Pharmacopoeia (Ph. Eur.) . Roxithromycin Monograph: Impurity F. (Standard for identification).[1] Link
Sources
Technical Support Center: Troubleshooting Peak Tailing in N-Demethylroxithromycin Analysis
Status: Active
Ticket ID: LC-ROX-DEM-001
Subject: Diagnostic and remediation strategies for asymmetric peak shape (
Executive Summary: The "Why" Behind the Tailing
N-Demethylroxithromycin, a primary metabolite of Roxithromycin, retains the macrocyclic lactone ring and the basic amino sugar moieties (desosamine/cladinose derivatives) characteristic of the parent drug.
The Root Cause: The tertiary amine on the desosamine sugar has a pKa of approximately 9.2 . At standard reverse-phase pH levels (pH 3–7), this nitrogen is protonated (
This guide provides a self-validating troubleshooting workflow to isolate whether your tailing is Chemical (silanol interaction), Physical (column void), or Systemic (extra-column volume).
Part 1: Diagnostic Logic Flow
Before altering your method, determine the source of the asymmetry. Follow this logic gate to prevent unnecessary variable manipulation.
Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry.
Part 2: Chemical Troubleshooting (The "Wet" Fixes)
The pH Trap (Silanol Ionization)
Theory: Silica silanols have a pKa between 3.5 and 4.5.
-
Zone of Danger (pH 4.0 – 8.0): Silanols are deprotonated (
) and N-Demethylroxithromycin is protonated ( ). This creates a strong ion-exchange mechanism that retains the "tail" of the peak.[1] -
The Fix: You must operate at a pH extreme.
| Strategy | pH Target | Mechanism | Recommended Column Type |
| Acidic Suppression | pH 2.0 – 3.0 | Protonates silanols ( | Standard C18 (Stable at low pH) |
| Basic Suppression | pH 9.5 – 10.5 | Deprotonates the analyte ( | REQUIRED: Hybrid Particle (e.g., XBridge, Gemini) |
Recommendation: For N-Demethylroxithromycin, Low pH (2.5) is often safer for column longevity unless you are using specific high-pH stable columns.
Buffer Selection & Additives
If you cannot change pH significantly, you must use a "Silanol Blocker" or increase ionic strength.
-
Competitive Binding (Non-MS Methods): Add Triethylamine (TEA) at 0.1% to the mobile phase. TEA is a small, aggressive base that saturates active silanol sites, effectively "capping" them so the bulky macrolide cannot interact.
-
Ionic Strength: Low buffer concentration (<10 mM) exacerbates tailing. Increase phosphate or ammonium buffers to 25–50 mM to mask charge interactions.
Temperature & Mass Transfer
Macrolides are large molecules (MW ~800+ Da). At room temperature, their diffusion into and out of the stationary phase pores is slow, causing band broadening and tailing.
-
Protocol: Increase column oven temperature to 45°C – 50°C .
-
Note: Do not exceed 60°C on standard silica columns to prevent hydrolysis of the bonded phase.
Part 3: Protocol – The "Silanol Activity Test"
Use this protocol to validate if your column is the culprit.
Objective: Determine if the stationary phase has excessive exposed silanols.
Materials:
-
Probe A (Neutral): Toluene or Uracil (measures physical efficiency).
-
Probe B (Basic): Amitriptyline or N-Demethylroxithromycin itself.
-
Mobile Phase: 65% Methanol / 35% Phosphate Buffer (20mM, pH 7.0). Note: pH 7 is chosen intentionally to maximize silanol activity for the test.
Step-by-Step:
-
Equilibrate column with the neutral pH mobile phase for 30 mins.
-
Inject Probe A (Neutral). Calculate Tailing Factor (
).-
Pass Criteria:
. -
Failure: If
, the bed is collapsed. Replace Column.
-
-
Inject Probe B (Basic). Calculate Tailing Factor (
).-
Interpretation:
- : Excellent base deactivation.
- : High silanol activity. Switch to "Base-Deactivated" (BD) or "End-Capped" column.
-
Part 4: Frequently Asked Questions (FAQ)
Q1: I am using LC-MS. Can I use Triethylamine (TEA) to fix the tailing? A: No. TEA causes severe ion suppression in Electrospray Ionization (ESI) and will contaminate the mass spectrometer source, leading to lingering background signals.
-
Alternative: Use Ammonium Formate or Ammonium Acetate (10–20 mM) and adjust pH to ~3.5 with Formic Acid. If tailing persists, switch to a Charged Surface Hybrid (CSH) column designed for low-ionic-strength mobile phases.
Q2: My parent drug (Roxithromycin) looks fine, but the N-Demethyl metabolite tails. Why? A: This is often a concentration and integration illusion.[2] The metabolite is likely present at trace levels (<1%). Tailing is always more visible and harder to integrate at the baseline of small peaks compared to large, saturating main peaks. Furthermore, the metabolite is slightly more polar, eluting in a region where the gradient might be different. Ensure your gradient slope is shallow enough during the metabolite's elution window.
Q3: Can sample diluent cause tailing? A: Yes. If you dissolve the sample in 100% Acetonitrile but start your gradient at 10% Acetonitrile, the "Strong Solvent Effect" will cause the analyte to travel faster than the mobile phase initially, smearing the peak.
-
Fix: Dissolve the sample in the starting mobile phase composition (e.g., 90% Buffer / 10% ACN).
References
- United States Pharmacopeia (USP).USP Monograph: Roxithromycin.
-
Méndez, R., et al. "Stability indicating HPLC method for the determination of Roxithromycin." Journal of Pharmaceutical and Biomedical Analysis, vol. 38, no. 1, 2005.[3][4] (Demonstrates pH dependency of macrolide separation).
- Neue, U. D.HPLC Columns: Theory, Technology, and Practice. Wiley-VCH, 1997. (Authoritative text on silanol activity and peak tailing mechanisms).
-
Dolan, J. W. "Peak Tailing: Causes and Cures." LCGC North America, vol. 20, no. 5, 2002.
- McCalley, D. V. "Analysis of the basic compounds: cause and cure of the peak tailing." Journal of Chromatography A, vol. 1217, no. 6, 2010. (Definitive review on basic analyte interactions).
Sources
Matrix effects in bioanalytical assays for N-Demethylroxithromycin
Topic: Troubleshooting Matrix Effects in LC-MS/MS Assays
Welcome to the Advanced Bioanalytical Support Portal. This guide is designed for analytical scientists and method developers encountering quantification challenges with N-Demethylroxithromycin (a major metabolite of Roxithromycin). Unlike generic guides, this portal addresses the specific physicochemical challenges of macrolide metabolites in complex biological matrices (plasma, urine, tissue).
Module 1: The Diagnostic Framework
How do I confirm if my assay failure is due to matrix effects?
Q: My internal standard (IS) recovery varies significantly between patient samples, but my neat standards are stable. Is this a matrix effect?
A: Yes, this is a classic signature of differential matrix effects . N-Demethylroxithromycin is a basic macrolide (
Diagnostic Protocol: Post-Column Infusion Do not rely solely on "recovery" calculations. You must visualize the suppression zone.
-
Setup: Connect a syringe pump containing the analyte (100 ng/mL in mobile phase) to the LC effluent via a T-piece before the MS source.
-
Injection: Inject a blank extracted matrix sample (e.g., precipitated plasma) via the LC.
-
Observation: Monitor the baseline. A dip in the baseline indicates Ion Suppression ; a rise indicates Ion Enhancement .
-
Overlay: Overlay your analyte's chromatogram. If your peak elutes during a "dip," you have a critical matrix effect.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects in real-time.
Module 2: Sample Preparation Optimization
The root cause solution: Cleaning the sample.
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still >20%. What should I do?
A: Protein precipitation is often insufficient for macrolides because it fails to remove phospholipids, which are the primary cause of ion suppression in this assay. N-Demethylroxithromycin is relatively hydrophobic but more polar than the parent Roxithromycin.
Recommended Workflow: Liquid-Liquid Extraction (LLE) LLE provides superior cleanup for macrolides compared to PPT.
-
Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE).
-
pH Adjustment: Macrolides are bases. Adjust sample pH to ~9.0-10.0 (using dilute NaOH or Ammonium Hydroxide) before extraction. This suppresses ionization of the amine, driving the analyte into the organic layer while leaving zwitterionic phospholipids in the aqueous phase.
Comparison of Extraction Techniques for Macrolides:
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Phospholipid Removal | Poor (< 20% removal) | Excellent (> 95% removal) | High (if using Hybrid SPE) |
| Recovery | High (> 90%) | Moderate (70-85%) | High (> 85%) |
| Matrix Effect Risk | High (Ion Suppression) | Low | Low |
| Cost/Complexity | Low | Medium | High |
Technical Tip: If you must use PPT, consider using Phospholipid Removal Plates (e.g., Ostro™, Phree™) instead of standard filter plates.
Module 3: Chromatographic Solutions
Moving the peak away from the danger zone.
Q: I cannot change my extraction method. How can I fix this chromatographically?
A: If you are locked into PPT, you must separate the N-Demethylroxithromycin peak from the phospholipid elution zone. Phospholipids typically elute late in a reversed-phase gradient (high % organic).
Troubleshooting Steps:
-
Gradient Modification: N-Demethylroxithromycin elutes slightly earlier than Roxithromycin. Ensure your gradient holds at high organic strength (e.g., 95% B) for at least 2 minutes after the analyte elutes to wash off phospholipids.
-
Column Selection: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases offer alternative selectivity for the macrocyclic ring and can shift the analyte away from interferences.
-
Mobile Phase Additives: Use Ammonium Formate (5-10 mM) rather than just Formic Acid. The ammonium ions can help mask residual silanol interactions, improving peak shape and potentially reducing competitive ionization suppression.
Figure 2: Decision tree for troubleshooting high matrix effects in N-Demethylroxithromycin assays.
Module 4: Quantification & Regulatory Compliance
How to calculate and validate according to FDA/EMA guidelines.
Q: How do I calculate the Matrix Effect (ME) percentage for my validation report?
A: You must use the Matuszewski Method (Post-Extraction Spike). This distinguishes "Recovery" (extraction efficiency) from "Matrix Effect" (ionization efficiency).
The Formula:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion Suppression.
-
ME > 100%: Ion Enhancement.
Validation Requirement (FDA/EMA):
You must assess the IS-normalized Matrix Factor .
Critical Note on Internal Standards: If you do not have a stable isotope-labeled IS (SIL-IS) for N-Demethylroxithromycin, and you are using Roxithromycin as the IS, you are at high risk. The parent drug and metabolite may not co-elute perfectly, meaning they will experience different matrix effects at different times in the gradient.
-
Best Practice: Use N-Demethylroxithromycin-d3.
-
Acceptable Alternative: Use Roxithromycin-d7, but ensure chromatographic separation from the metabolite is minimal or that the matrix effect profile is flat across that region.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.
-
Tan, L., et al. (2007).[2] Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS. Clinica Chimica Acta, 382(1-2), 20-24. (Demonstrates simultaneous parent/metabolite handling).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
Sources
Technical Support Center: High-Sensitivity LC-MS/MS Analysis of N-Demethylroxithromycin
Introduction
Welcome to the Advanced Method Development Support Center. This guide addresses the specific challenges of detecting N-Demethylroxithromycin , the primary active metabolite of the macrolide antibiotic Roxithromycin, in complex biological matrices (plasma, urine, tissue).
Unlike the parent drug, N-Demethylroxithromycin often presents at significantly lower concentrations (10–20% of parent AUC), making sensitivity and selectivity critical hurdles. The following troubleshooting modules provide authoritative, step-by-step solutions to enhance your Limit of Quantitation (LOQ) and ensure robust data.
Module 1: Optimizing Mass Spectrometry (MS/MS) Detection
Q: I am observing low signal intensity for N-Demethylroxithromycin compared to Roxithromycin. How do I optimize the MRM transitions?
A: The N-demethylation of Roxithromycin occurs at the desosamine sugar moiety. To maximize sensitivity, you must target the specific fragment ions that retain this modification.
Mechanism:
Roxithromycin (
Protocol: MRM Transition Optimization
-
Precursor Ion Tuning: Infuse a 100 ng/mL standard of N-Demethylroxithromycin. Center the quadrupole (Q1) on m/z 823.5 .
-
Product Ion Scan: Perform a product ion scan (collision energy ramp 10–50 eV).
-
Transition Selection:
-
Quantifier (Sensitivity): Target 823.5
144.1 (Desosamine fragment). This is usually the most intense peak. -
Qualifier (Specificity): Target 823.5
665.4 (Loss of neutral cladinose sugar, ).
-
Table 1: Recommended MRM Parameters (ESI+ Mode)
| Analyte | Precursor ( | Product ( | Dwell Time (ms) | Collision Energy (eV)* | Role |
| N-Demethylroxithromycin | 823.5 | 144.1 | 100 | 25–35 | Quantifier |
| 823.5 | 665.4 | 100 | 15–25 | Qualifier | |
| Roxithromycin (Parent) | 837.5 | 158.1 | 50 | 25–35 | Reference |
| Clarithromycin (IS) | 748.5 | 158.1 | 50 | 25–35 | Internal Std |
*Note: Collision Energy (CE) values are instrument-dependent. Perform a CE ramp optimization for your specific platform.
Module 2: Eliminating Matrix Effects (Sample Preparation)
Q: My chromatograms show significant ion suppression at the retention time of the metabolite. Is Protein Precipitation (PP) sufficient?
A: For high-sensitivity applications (< 1 ng/mL), Protein Precipitation (PP) is rarely sufficient . PP removes proteins but leaves phospholipids and salts, which co-elute and suppress ionization in the ESI source.
Recommendation: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .
Comparative Analysis:
-
LLE: Excellent for macrolides due to their lipophilicity. Use tert-butyl methyl ether (MTBE) or Ethyl Acetate/Hexane (1:1). It provides a cleaner extract than PP but may require evaporation/reconstitution.
-
SPE (Preferred): Use a Mixed-Mode Cation Exchange (MCX) cartridge. Macrolides are basic (
); MCX allows you to wash away neutrals and acidic interferences while the analyte is locked by charge.
Workflow Visualization: Extraction Logic
Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity requirements.
Module 3: Chromatographic Separation
Q: I am seeing peak tailing and poor resolution between the parent and metabolite. How do I fix this?
A: Macrolides are basic compounds that interact strongly with residual silanols on silica columns, causing tailing. N-Demethylroxithromycin is slightly more polar than Roxithromycin, eluting earlier on C18 phases.
Troubleshooting Protocol:
-
Column Selection:
-
Standard: C18 end-capped column (e.g., Phenomenex Luna C18(2) or Waters XBridge C18).
-
Advanced: C18-PFP (Pentafluorophenyl) or CN (Cyano) phases offer alternative selectivity for structurally similar metabolites.
-
Dimensions: 2.1 x 50 mm, 1.7 µm or 2.6 µm (UHPLC) for sharp peaks and high S/N ratio.
-
-
Mobile Phase pH (Critical):
-
Alkaline pH (Recommended): Use 10 mM Ammonium Bicarbonate (pH 8.0–9.0). At high pH, the tertiary amine is non-ionized, increasing retention and improving peak shape significantly.
-
Acidic pH: If using 0.1% Formic Acid, ensure the column is fully end-capped to minimize silanol interactions.
-
Table 2: Gradient Elution Profile (Example for C18, 2.1x50mm) Mobile Phase A: 10mM Ammonium Acetate (pH 8.5) Mobile Phase B: Acetonitrile
| Time (min) | % B | Flow Rate (mL/min) | Event |
| 0.0 | 30 | 0.4 | Initial Condition |
| 0.5 | 30 | 0.4 | Load Sample |
| 3.0 | 90 | 0.4 | Elution of Analytes |
| 4.0 | 90 | 0.4 | Column Wash |
| 4.1 | 30 | 0.4 | Return to Initial |
| 6.0 | 30 | 0.4 | Re-equilibration |
Module 4: Stability & Recovery Troubleshooting
Q: My QC samples show declining recovery over a 24-hour run. Is the analyte unstable?
A: N-Demethylroxithromycin, like other macrolides, can be unstable in acidic urine or plasma if left at room temperature. However, the issue is often adsorption rather than degradation.
Root Causes & Fixes:
-
Non-Specific Binding (NSB): The metabolite is hydrophobic. If your reconstituted solution is 100% aqueous, the drug may stick to the polypropylene vials.
-
Fix: Ensure the final reconstitution solvent contains at least 20-30% organic (Methanol or Acetonitrile).
-
-
pH Instability: Macrolides can degrade via acid-catalyzed hydrolysis of the glycosidic bond.
-
Fix: Keep processed samples in the autosampler at 4°C . Avoid highly acidic reconstitution solvents (< pH 3).
-
Self-Validating Stability Test:
-
Prepare Low QC (LQC) samples.
-
Inject immediately (T0).
-
Store in autosampler for 12 and 24 hours.
-
Re-inject.
-
Acceptance: Deviation from T0 must be < 15%.
References
-
Naseer, R. D., et al. (2016).[1] "Oral pharmacokinetics of rabeprazole in local healthy male volunteers of Pakistan." Journal of Biochemistry, Biotechnology and Biomaterials. 1[2]
- Context: Provides foundational pharmacokinetic data and extraction methodologies relevant to macrolide analysis.
-
Shehzad, A., et al. (2017).[1][3] "Pharmacokinetics and dosage regimen of moxifloxacin in healthy female volunteers." Latin American Journal of Pharmacy. 1[2][4][5]
- Context: Discusses compartmental modeling and HPLC parameters applicable to antibiotic quantific
-
McDowall, R. D., et al. (1989). "Sample preparation for the HPLC analysis of drugs in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. 6
- Context: Authoritative review on biological sample extraction (SPE vs LLE) for high-sensitivity assays.
-
Prabu, S. L., & Suriyaprakash, T. N. K. (2012). "Extraction of Drug from the Biological Matrix: A Review." Semantic Scholar. 6
- Context: Detailed comparison of extraction efficiencies for complex biological m
-
Hang, T., et al. (2007). "Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS." Clinica Chimica Acta. 7
- Context: Establishes baseline LC-MS/MS parameters for Roxithromycin detection in plasma.
Sources
- 1. logixsjournals.com [logixsjournals.com]
- 2. Population-based meta-analysis of roxithromycin pharmacokinetics: dosing implications of saturable absorption and protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scribd.com [scribd.com]
Resolving co-eluting impurities with N-Demethylroxithromycin
Topic: Resolving Co-eluting Impurities – N-Demethylroxithromycin
Status: Operational | Tier: Level 3 (Senior Application Support)
Executive Summary
Welcome to the Advanced Chromatography Support Center. You are likely here because you are struggling to separate Roxithromycin from its primary metabolite and oxidative degradant, N-Demethylroxithromycin (EP Impurity F).
This separation is a classic "critical pair" challenge in pharmaceutical analysis. Both molecules share a macrocyclic lactone ring and differ only by a single methyl group on the desosamine sugar. This results in nearly identical hydrophobicity and pKa values (~9.2), causing severe co-elution and peak tailing on standard C18 phases.
This guide moves beyond basic textbook advice, offering field-proven protocols to achieve baseline resolution (
Module 1: The Mechanism of Failure
Why is this separation so difficult?
-
Structural Similarity: The loss of a methyl group (
) reduces the molecular weight by only 14 Da. In Reverse Phase Chromatography (RPC), the hydrophobicity difference is negligible, leading to similar retention times ( ). -
Silanol Interactions: Roxithromycin is a weak base. At neutral or slightly acidic pH (pH 4–6), the tertiary amine is protonated (
). These cations interact strongly with residual silanols ( ) on the silica support, causing peak tailing that masks the impurity.
The Solution Strategy: To resolve this, we must exploit secondary interactions or suppress ionization .
-
Strategy A (High pH): Operate at pH > 9.0. The amine becomes neutral, eliminating silanol dragging and improving peak shape.
-
Strategy B (Temperature): Macrolides have slow mass transfer kinetics. Heating the column (>40°C) sharpens peaks, effectively increasing resolution.
Module 2: Validated Experimental Protocols
Protocol A: The "Gold Standard" (QC & Robustness)
Best for: Routine Quality Control, UV Detection, Maximum Resolution. Note: This method uses non-volatile buffers and is NOT compatible with LC-MS.
| Parameter | Specification | Rationale |
| Column | High-pH Stable C18 (e.g., XBridge C18, Gemini NX-C18) | Must withstand pH 9+ without silica hydrolysis. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Standard dimensions provide sufficient plate count ( |
| Mobile Phase A | 20 mM Ammonium Hydrogen Carbonate (pH 9.0) | High pH ensures the analyte is neutral (unprotonated). |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for macrolides. |
| Gradient | 30% B to 60% B over 20 min | Shallow gradient focuses the critical pair. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for 4.6 mm ID columns. |
| Temperature | 45°C - 50°C | CRITICAL. Reduces viscosity and improves mass transfer. |
| Detection | UV @ 210 nm | Macrolides lack strong chromophores; low UV is required. |
Protocol B: The "Modern Approach" (R&D & Identification)
Best for: Impurity Identification, LC-MS/MS, Pharmacokinetic Studies.
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or C18 (End-capped) | Phenyl phases offer alternative selectivity via |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.5 - 5.0) | Volatile buffer essential for MS source ionization. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Methanol blend alters selectivity for the N-demethyl variant. |
| Gradient | 20% B to 80% B over 25 min | Slower ramp required due to lower pH peak broadening. |
| Temperature | 40°C | Balances resolution with column longevity.[1] |
| Detection | MS (ESI Positive Mode) | Monitor transitions: |
Module 3: Troubleshooting & FAQs
Q1: I am seeing a "shoulder" on my main peak instead of a separate impurity peak. How do I fix this?
This is a classic resolution (
-
Check Temperature: If you are running at 25°C, stop. Increase to 45°C or 50°C immediately. The improved kinetics often resolve the shoulder instantly.
-
Flatten the Gradient: If your gradient slope is too steep (e.g., 5% change per minute), the peaks don't have time to separate. Reduce the slope to 1-2% change per minute around the elution time of Roxithromycin.
Q2: My peaks are tailing severely (Symmetry factor > 2.0). Tailing indicates that your basic analyte is interacting with acidic silanols on the column.
-
The Fix: If using Protocol A, ensure pH is truly > 9.0. If using Protocol B (Low pH), you must use a highly end-capped column (e.g., "Shield" or "Polar" technology) to sterically protect the silica surface.
Q3: Can I use Phosphate Buffer for LC-MS if I use a divert valve? Strictly No. Phosphate is non-volatile and will precipitate in the MS source, causing significant downtime for cleaning. Use Ammonium Formate or Ammonium Acetate.
Q4: The retention times are drifting between runs. Macrolides are sensitive to pH changes.
-
Check: Is your mobile phase capped? Ammonium bicarbonate is volatile and pH can shift over 24 hours as
is lost/absorbed. Prepare fresh buffer daily.
Module 4: Decision Logic & Workflows
Workflow 1: Method Development Decision Tree
Use this logic to select the correct starting conditions based on your instrumentation and goals.
Figure 1: Decision matrix for selecting the optimal chromatographic conditions based on detection requirements.
Workflow 2: Troubleshooting Co-elution
Follow this path when the impurity is merging with the parent peak.
Figure 2: Step-by-step troubleshooting logic for resolving the critical pair (Roxithromycin / N-Demethylroxithromycin).
References
-
European Pharmacopoeia (Ph.[2][3][4] Eur.) . Monograph 1208: Roxithromycin. (Defines N-Demethylroxithromycin as Impurity F and outlines standard LC conditions).
-
Sielc Technologies . Separation of Roxithromycin on Newcrom R1 HPLC column. (Demonstrates modern reversed-phase conditions and MS compatibility).
-
Simson Pharma . N-Demethyl Roxithromycin (EP Imp F) Reference Standard Data. (Confirming identity and structure of the impurity).
-
Agilent Technologies . HPLC Column Troubleshooting Guide. (General principles for resolving peak tailing in basic compounds).
Sources
Stability issues of N-Demethylroxithromycin in different solvents
Topic: Stability & Solubility Optimization of N-Demethylroxithromycin Document ID: NDR-STAB-2024 Last Updated: January 28, 2026 Audience: Analytical Chemists, Formulation Scientists, Metabolic Researchers
Introduction: The "Secondary Amine" Factor
N-Demethylroxithromycin (also known as Impurity F or N-mono-demethyl roxithromycin) is a primary active metabolite of Roxithromycin. While it shares the macrocyclic lactone core of its parent, the loss of the methyl group on the desosamine sugar creates a secondary amine .
Why this matters: Unlike the tertiary amine in Roxithromycin, the secondary amine in N-Demethylroxithromycin introduces unique reactivity profiles—specifically susceptibility to Schiff base formation in ketonic solvents and N-nitrosation . This guide addresses these specific stability pitfalls that often lead to "ghost peaks" and assay failures during experimental workflows.
Module 1: Solvent Compatibility Matrix
Core Directive: The stability of N-Demethylroxithromycin is dictated by three factors: pH (Acid Sensitivity) , Nucleophilicity (Amine Reactivity) , and Oxidative Potential .
Solvent Selection Guide
| Solvent Class | Recommended? | Technical Rationale & Risk Profile |
| Alcohols (Methanol, Ethanol) | YES | Best Choice. High solubility and good chemical stability. Caution: Ensure solvent is HPLC grade to avoid trace aldehyde impurities which can react with the amine. |
| Ketones (Acetone, MEK) | NO | CRITICAL RISK. The secondary amine reacts with ketones to form hemiaminals or Schiff bases (imines). This creates artifact peaks in HPLC/LC-MS. |
| Nitriles (Acetonitrile) | YES | Standard. Excellent for LC-MS. Caution: ACN can hydrolyze to acetic acid upon long storage, lowering pH and risking cladinose hydrolysis. |
| Chlorinated (Chloroform, DCM) | CONDITIONAL | High Risk. Often contains trace HCl or phosgene (stabilizer dependent). Acid traces catalyze the cleavage of the cladinose sugar. Use only if neutralized over basic alumina immediately before use. |
| Ethers (THF, Diethyl Ether) | CONDITIONAL | Moderate Risk. Susceptible to peroxide formation. Peroxides will rapidly oxidize the secondary amine to an N-oxide or hydroxylamine. |
| Water/Buffers | pH DEPENDENT | Insoluble at neutral pH. Unstable at pH < 4.0 (Hydrolysis). Unstable at pH > 9.0 (Lactone saponification). |
Module 2: Troubleshooting Guides (FAQ Format)
Scenario A: "I see multiple unknown peaks in my HPLC chromatogram."
Q: I dissolved my standard in Acetone/Water (50:50) and injected it. Now I see the main peak plus two new peaks that grow over time. Is the compound degrading?
A: You are likely observing solvent-solute adduct formation , not intrinsic degradation.
-
The Mechanism: The secondary amine of N-Demethylroxithromycin attacks the carbonyl carbon of acetone. This forms an unstable hemiaminal, which dehydrates to an enamine/imine (Schiff base).
-
The Fix:
-
Immediate: Switch diluent to Methanol or Acetonitrile .
-
Verification: If you must use a ketone, perform a "diluent check" by injecting the sample immediately after preparation vs. 4 hours later. If peaks grow, it is a solvent interaction.
-
Scenario B: "My LC-MS signal intensity is dropping in acidic mobile phases."
Q: We are using 0.1% Formic Acid (pH ~2.7) in the mobile phase. The signal for [M+H]+ decreases significantly if the sample sits in the autosampler.
A: Macrolides are acid-labile .
-
The Mechanism: The glycosidic bond connecting the cladinose sugar to the macrolactone ring hydrolyzes rapidly below pH 4.0. This converts N-Demethylroxithromycin into N-Demethyl-descladinose-roxithromycin.
-
The Fix:
-
Buffer Adjustment: Increase mobile phase pH to pH 5.0–6.0 using Ammonium Acetate. This range preserves the glycosidic bond while maintaining ionization efficiency.
-
Temperature Control: Set the autosampler to 4°C . Acid hydrolysis is temperature-dependent (pseudo-first-order kinetics).
-
Scenario C: "The compound turned yellow in Chloroform."
Q: During extraction, the organic layer (CHCl₃) turned yellow/brown.
A: This indicates acid-catalyzed degradation or oxidation .
-
The Mechanism: Chloroform naturally degrades to produce HCl and Phosgene if not properly stabilized. The HCl strips the sugar (cladinose), and the resulting aglycone can undergo chromophoric changes.
-
The Fix:
-
Use Amylene-stabilized Chloroform, not Ethanol-stabilized (ethanol can interfere in other ways).
-
Pass the solvent through a small plug of Basic Alumina or K₂CO₃ before use to scavenge trace acid.
-
Module 3: Degradation Pathways Visualization
The following diagram illustrates the two primary instability vectors: Acid Hydrolysis (Loss of Cladinose) and Ketone Condensation (Specific to the N-Demethyl variant).
Figure 1: Primary degradation and artifact formation pathways for N-Demethylroxithromycin.
Module 4: Experimental Protocols
Protocol 1: Stability-Indicating Sample Preparation
Use this protocol to prepare stock solutions that remain stable for >24 hours.
-
Weighing: Weigh ~10 mg of N-Demethylroxithromycin into a distinct amber glass vial (protect from light).
-
Primary Dissolution: Dissolve in 1.0 mL of Methanol (LC-MS Grade) .
-
Note: Do not use sonication for >1 minute to avoid heating.
-
-
Dilution: Dilute to working concentration using 10 mM Ammonium Acetate (pH 5.5) : Acetonitrile (50:50) .
-
Why pH 5.5? This is the "Goldilocks zone"—acidic enough to prevent lactone opening, basic enough to prevent cladinose hydrolysis.
-
-
Storage: Store at -20°C.
Protocol 2: Troubleshooting "Ghost Peaks" (Adduct Verification)
Use this to confirm if a peak is a solvent artifact.
-
Preparation A: Prepare sample in Methanol .
-
Preparation B: Prepare sample in Acetone .
-
Incubation: Let both stand at Room Temperature for 2 hours.
-
Analysis: Inject both via HPLC.
-
Result: If Preparation B shows a peak at [M + 40] (for acetone) that is absent in A, it is an artifact.
-
Module 5: Decision Tree for Stability Issues
Figure 2: Diagnostic flowchart for identifying root causes of instability.
References
-
Akmese, B. (2020).[1] Stress Degradation Studies of Macrolide Antibiotics "Roxithromycin, Tilmicosin and Tylosin" by Using HPLC.[1] DergiPark.
-
Liu, J., et al. (2012). Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment.[2][3] Environmental Science and Pollution Research.
-
Kwiecień, A., et al. (2014). Roxithromycin degradation by acidic hydrolysis and photocatalysis.[4][5] Analytical Methods (RSC).
-
BenchChem Technical Support. (2025). Comparative Stability of Roxithromycin and its Metabolite (E)-O-Demethylroxithromycin Under Stress Conditions.[6] (Note: Generalized reference for metabolite stability data).
-
PubChem. (n.d.). Roxithromycin | C41H76N2O15. National Institutes of Health (NIH).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxithromycin degradation by acidic hydrolysis and photocatalysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ion Suppression in N-Demethylroxithromycin Analysis
Status: Active Specialist: Senior Application Scientist, Mass Spectrometry Division Ticket Context: User reports signal instability and poor reproducibility for N-Demethylroxithromycin (NDR) in plasma matrices.
Executive Summary
N-Demethylroxithromycin (NDR), a primary metabolite of roxithromycin, presents specific challenges in LC-MS/MS quantification due to its basic amine functionality and macrocyclic hydrophobicity. In positive Electrospray Ionization (ESI+), NDR is highly susceptible to ion suppression caused by co-eluting endogenous phospholipids (glycerophosphocholines and lysophosphocholines).
This guide provides a root-cause diagnostic workflow and remediation protocols to eliminate matrix effects, ensuring compliance with FDA and ICH M10 bioanalytical guidelines.
Phase 1: Diagnostic Workflow
Q: How do I confirm if my signal loss is truly ion suppression and not an instrument issue?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing the exact retention time of suppression zones relative to your analyte.
The Mechanism: Ion suppression occurs when high-abundance matrix components (like phospholipids) monopolize the available charge on the ESI droplet surface, preventing your analyte from ionizing. This is a "charge competition" mechanism.
Protocol: Post-Column Infusion Setup
-
Infusion: Syringe pump infuses neat N-Demethylroxithromycin (100 ng/mL) at 10 µL/min into the LC effluent via a T-tee connector after the column but before the MS source.
-
Injection: Inject a "blank" extracted biological matrix (e.g., plasma processed via your current method) into the LC column.
-
Observation: Monitor the baseline of the specific MRM transition for NDR. A dip in the baseline indicates suppression; a hump indicates enhancement.
Visualization: PCI Workflow
Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.
Phase 2: Sample Preparation (The Root Cause)
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is suppression still high?
A: Protein precipitation removes proteins but fails to remove phospholipids .[1] Phospholipids (PLs) are the primary cause of ion suppression in plasma analysis of macrolides. They are hydrophobic and often co-elute with NDR or, worse, accumulate on the column and elute unpredictably in subsequent runs ("ghost peaks").
Recommendation: Switch to Phospholipid Removal (PLR) Plates or Solid Phase Extraction (SPE) .
Comparative Data: Sample Prep Efficiency for Macrolides
| Method | Protein Removal | Phospholipid Removal | Recovery (NDR) | Risk of Suppression |
| Protein Precip (PPT) | >98% | <15% | High | Critical |
| Liquid-Liquid (LLE) | >99% | Moderate (solvent dependent) | Moderate | Medium |
| PLR Plates (e.g., Ostro) | >99% | >99% | High | Low |
| SPE (Mixed Mode) | >99% | >99% | High | Lowest |
Protocol: Phospholipid Removal (PLR) Plate
This method is preferred for high-throughput workflows replacing PPT.
-
Load: Add 100 µL Plasma to the PLR plate well.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Mix: Aspirate/dispense 3x.
-
Elute: Apply vacuum. The filter retains proteins and chemically scavenges phospholipids.
-
Analyze: Inject the filtrate directly.
Phase 3: Chromatographic Optimization
Q: My analyte elutes in the "suppression zone" (1-2 min). How do I move it?
A: You must shift the retention of N-Demethylroxithromycin away from the solvent front and the phospholipid region (usually late-eluting).
1. pH Adjustment (Critical for Macrolides) NDR is a weak base (pKa ~8-9).
-
Low pH (Formic Acid): The molecule is fully protonated (
). It becomes more polar and elutes earlier, potentially co-eluting with polar matrix components. -
High pH (Ammonium Bicarbonate, pH 10): The molecule is neutral. Retention increases significantly on C18, moving it away from the early suppression zone. Note: Ensure your column is high-pH stable (e.g., Hybrid Silica).
2. Column Choice Standard C18 columns may show tailing for basic macrolides. Use a Charged Surface Hybrid (CSH) C18 or Pentafluorophenyl (PFP) column. PFP offers alternative selectivity for the macrocyclic ring.
Decision Logic: Optimization Strategy
Figure 2: Decision matrix for chromatographic remediation of ion suppression.
Phase 4: Internal Standards & Validation
Q: Why is my Internal Standard (IS) response varying between samples?
A: If your IS response varies, your method is not robust. You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., N-Demethylroxithromycin-d7 or Roxithromycin-d7).
Why? An analog IS (a chemically similar but different molecule) will not co-elute perfectly with NDR. Therefore, the IS and the analyte will experience different matrix effects at different times. A SIL-IS co-elutes perfectly and experiences the exact same suppression, mathematically correcting the quantification.
Calculation: Matrix Factor (MF)
Per FDA Bioanalytical Method Validation Guidance (2018), you must quantify the suppression:
-
MF = 1.0: No effect.
-
MF < 1.0: Ion Suppression.
-
MF > 1.0: Ion Enhancement.
Acceptance Criteria: The IS-Normalized Matrix Factor (MF_analyte / MF_IS) must have a CV < 15% across 6 different lots of matrix.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3][4]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.
Sources
Technical Support Center: Optimization of Roxithromycin N-Demethylation
Subject: Refinement of Reaction Conditions for the Synthesis and Isolation of N-demethylroxithromycin. Ticket ID: ROX-NDM-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Macrolide Chemistry Division[1]
Executive Summary
The N-demethylation of roxithromycin (and related macrolides like erythromycin) is a critical transformation used to generate metabolites for pharmacokinetic studies or intermediates for next-generation ketolide synthesis.[1] The primary challenge lies in the regioselectivity required to remove the
This guide details the Refined Iodine-Acetate Protocol (Modified Polonovski-type) , which offers superior yields over classic chloroformate or cyanogen bromide methods.[1] It also addresses biological generation via CYP3A4 for metabolism researchers.[1]
Module 1: Chemical Synthesis Protocol (The Iodine-Acetate Method)
Context:
Standard oxidative demethylation using Iodine (
Optimized Reaction Conditions
| Parameter | Standard Condition | Refined Condition | Technical Rationale |
| Reagent | Iodine ( | Iodine ( | Oxidizing agent to form the N-iodo intermediate.[1] |
| Buffer | NaOAc (1-2 eq) | NaOAc (5.0 eq) | Critical. Neutralizes HI byproduct.[1] Prevents cladinose hydrolysis (acid-catalyzed).[1] |
| Solvent | Methanol | MeOH / Water (8:2) | Water is required for the hydrolysis of the iminium intermediate. |
| Temperature | Reflux (65°C+) | 50°C – 55°C | High temps degrade the oxime; low temps stall the imine formation. |
| Addition | Single Bolus | Stepwise (3-4 portions) | Prevents radical over-oxidation and side reactions.[1] |
| Light | Ambient | Protected/Amber | While light can initiate, controlled thermal initiation is more reproducible.[1] |
Step-by-Step Workflow
-
Buffering: Dissolve Roxithromycin (1.0 eq) and Sodium Acetate (5.0 eq) in Methanol/Water (80:20 v/v). Ensure pH is roughly neutral to slightly basic (pH 7.5–8.5).[1]
-
Thermal Equilibration: Heat the mixture to 55°C .
-
Stepwise Oxidation:
-
Add Iodine (0.5 eq) and stir for 30 mins.
-
Add second portion of Iodine (0.5 eq) and stir for 30 mins.
-
Repeat until conversion >90% (monitor via TLC/HPLC). Total Iodine usually ~2-3 eq.[1]
-
-
Quenching: Cool to room temperature. Add aqueous Sodium Thiosulfate (
) to quench excess iodine (color change from dark red to pale yellow).[1] -
Workup: Adjust pH to 9.0 with dilute NaOH. Extract with Ethyl Acetate.[1] The product (secondary amine) is less polar than the N-oxide but more polar than the parent.
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture became acidic (pH < 5) and I lost the cladinose sugar. What happened?
Diagnosis: Insufficient buffering capacity.
Mechanism: The reaction generates Hydrogen Iodide (HI) as a byproduct.
Q2: I see a major peak that is NOT the product but has a mass +16 Da. What is it?
Diagnosis: N-oxide impurity (
-
Temperature Check: Ensure the reaction is at 50–55°C . The rearrangement has a high activation energy.
-
Solvent Check: Ensure water is present.[1] The iminium intermediate requires water to hydrolyze into the secondary amine and formaldehyde.
Q3: The yield is low (<30%) and the mixture is black/tarry.
Diagnosis: Over-oxidation or radical polymerization. Fix: Switch to Stepwise Addition of iodine. Adding all iodine at once creates a high local concentration of radicals.[1] Adding it in 0.5 eq portions allows the reaction to proceed in a controlled cycle.
Module 3: Mechanistic Visualization
The following diagram illustrates the refined oxidative pathway and the critical decision points for troubleshooting.
Figure 1: Mechanistic pathway of Iodine-mediated N-demethylation.[1][2] Red dashed lines indicate failure modes caused by improper buffering or temperature control.[1]
Module 4: Biological N-Demethylation (CYP3A4)[1][3][4]
For researchers attempting to generate this compound as a metabolite standard using liver microsomes.[1]
Q: Which enzyme isoform drives this reaction? A: CYP3A4 is the principal catalyst for roxithromycin N-demethylation in humans.[1]
Q: Why is the conversion rate in microsomes lower than Erythromycin? A: Roxithromycin is a weaker substrate for CYP3A4 compared to erythromycin or troleandomycin. It also acts as a mechanism-based inhibitor (though weaker than troleandomycin), forming a Nitroso-alkene complex with the heme iron of CYP3A4, effectively inactivating the enzyme over time.[1] Recommendation: For preparative scale, use Recombinant CYP3A4 (Supersomes™) rather than pooled Liver Microsomes (HLM) to avoid competition from other pathways, and keep incubation times short (<30 mins) to minimize enzyme inactivation.
Metabolic Pathway Diagram
Figure 2: CYP3A4 metabolic fate of Roxithromycin.[1][3] Note the feedback inhibition loop where the N-demethylated product can inhibit the enzyme.
References
-
Patent Protocol (Iodine/Acetate): Stenmark, M. et al. "Process for preparation of N-demethyl-4''-deoxy-erythromycins A and B." U.S. Patent 3,725,385 & World Intellectual Property Organization, WO1998022488A1.[1] (Describes the stepwise iodine addition and temperature range of 50-60°C).
-
Metabolic Mechanism: Yamazaki, H. et al. "Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites."[1][4] Drug Metabolism and Disposition, 1996.[1][5] (Identifies CYP3A4 as the main enzyme and M3 as the N-demethyl metabolite).[4]
-
Polonovski Mechanism: Monbaliu, J. et al.[1] "The Polonovski Reaction."[6][7][8][9] Organic Reactions, 2011.[1] (General mechanism of N-oxide to iminium rearrangement).
-
Macrolide Resistance & Structure: Vazquez-Laslop, N. & Mankin, A.S.[1] "How macrolide antibiotics work." Trends in Biochemical Sciences, 2018.[1] (Structural context of the desosamine sugar where demethylation occurs).
Sources
- 1. N-Nitroso-N-Demethyl Roxithromycin | CAS No- NA | NA [chemicea.com]
- 2. WO1998022488A1 - Process for preparation of n-demethyl-4'-deoxy-erythromycins a and b - Google Patents [patents.google.com]
- 3. Formation in vitro of an inhibitory cytochrome P450 x Fe2+-metabolite complex with roxithromycin and its decladinosyl, O-dealkyl and N-demethyl metabolites in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of CYP3A4 as the principal enzyme catalyzing mifepristone (RU 486) oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. N-demethylation of cyamemazine via non-classical Polonovski reaction and its conjugation to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of N-Demethylroxithromycin
Current Status: Operational Topic: Troubleshooting Variability in Biocatalytic N-Demethylation Expert Reviewer: Senior Application Scientist, Biocatalysis Division
Welcome to the Technical Support Portal
You are likely accessing this guide because your enzymatic synthesis of N-Demethylroxithromycin is exhibiting high variability, low yields, or unexpected impurity profiles.
Synthesizing N-demethylated macrolides is technically demanding due to three converging challenges:
-
Pathway Competition: In human systems, O-demethylation often outcompetes N-demethylation.
-
Suicide Inhibition: Macrolides are mechanism-based inhibitors (MBI) of Cytochrome P450s, often inactivating the very enzyme trying to synthesize them.
-
Physicochemical Instability: The cladinose sugar moiety is acid-labile.
This guide moves beyond basic protocols to address the causality of failure modes.
Module 1: Biocatalyst Selection & Kinetics
Q1: I am using Human Liver Microsomes (HLM), but my yield of N-Demethylroxithromycin is consistently low (<5%). Why?
Diagnosis: You are fighting species-specific metabolic preference. Root Cause: In humans, CYP3A4 primarily catalyzes O-demethylation of roxithromycin. In contrast, N-demethylation is the dominant pathway in rats .[1][2] If your goal is preparative synthesis of the N-demethyl metabolite (and not specifically studying human clearance), HLM is the wrong biocatalyst.
Corrective Action:
-
Switch Biocatalyst: Use Rat Liver Microsomes (RLM) (specifically Wistar or Sprague-Dawley) to shift the intrinsic clearance (
) ratio in favor of N-demethylation. -
Recombinant Option: If you must use human enzymes (e.g., for regulatory tox studies), use recombinant rCYP3A4 with high reductase (POR) co-expression, but expect lower yields than RLM.
Q2: The reaction rate drops to near-zero after 20 minutes, even with excess NADPH. Is the enzyme dead?
Diagnosis: Mechanism-Based Inhibition (MBI) / "Suicide Inactivation." Root Cause: Roxithromycin, like erythromycin, contains a tertiary amine. CYP3A4 oxidizes this amine to a nitroso-alkene intermediate. This reactive species forms a stable Metabolic-Intermediate (MI) Complex with the P450 heme iron (spectrally visible at 455 nm), permanently inactivating the enzyme.
Corrective Action:
-
Optimize Incubation Time: Do not run long incubations (e.g., >60 mins). The reaction is linear only for a short window before inactivation occurs.
-
Enzyme Refresh: Instead of one large bolus of enzyme, add the microsomes in aliquots (e.g., at T=0 and T=15 min) to maintain active heme levels.
-
Potassium Ferricyanide Wash (In vitro rescue): Advanced Technique: Treating the reaction mixture with potassium ferricyanide can sometimes dissociate the MI complex in vitro, though this is rarely practical for synthesis.
Visualizing the Problem: Pathway & Inhibition
The following diagram illustrates the competition between the desired synthesis pathway and the inactivation loop.
Caption: Figure 1. Metabolic divergence of Roxithromycin. Note the species-dependent product split and the irreversible inactivation loop (Mechanism-Based Inhibition).
Module 2: Reaction Environment Optimization
Q3: My substrate precipitates upon addition to the buffer. How do I solve this without killing the enzyme?
Diagnosis: Solubility Limit Breach. Data: Roxithromycin is highly lipophilic (LogP ~2.5–3.0). Standard phosphate buffers are insufficient.
Solvent Tolerance Table:
| Solvent | Max Concentration | Effect on CYP Activity | Recommendation |
| DMSO | 0.5% - 1.0% | Minimal inhibition (<10%) | Preferred. Keep <1% v/v. |
| Methanol | > 1.0% | Moderate inhibition | Avoid if possible. |
| Acetonitrile | > 1.0% | High inhibition (denaturation) | Do Not Use. |
| HP-β-CD | 10 - 20 mM | Stabilizes enzyme & substrate | Excellent alternative. |
Protocol Adjustment: Dissolve Roxithromycin in 100% DMSO at 100x the target concentration. Add dropwise to the reaction buffer while vortexing to prevent local precipitation. Alternatively, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to solubilize the drug; this often protects the enzyme from solvent inactivation.
Q4: I see a degradation peak at m/z [M-158]. Is this a metabolite?
Diagnosis: Chemical degradation (Decladinose-Roxithromycin). Root Cause: Macrolides lose the cladinose sugar moiety in acidic conditions. This is not enzymatic. Corrective Action:
-
Check Buffer pH: Ensure pH is 7.4 .
-
Quenching Agent: Do not quench the reaction with strong acid (e.g., TCA or HCl) if you need to recover the intact macrolide structure for analysis. Quench with ice-cold acetonitrile or methanol.
Module 3: Experimental Protocol (Self-Validating)
This protocol includes "Checkpoints" to validate system health.
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl₂.
-
Enzyme: Rat Liver Microsomes (20 mg/mL protein stock).
-
Cofactor: NADPH regenerating system (G6P, G6PDH, NADP+).
-
Substrate: Roxithromycin (10 mM stock in DMSO).
Step-by-Step Workflow:
-
Pre-incubation (Checkpoint 1):
-
Mix Buffer (470 µL) + Microsomes (25 µL, final 1 mg/mL).
-
Add Roxithromycin (5 µL, final 100 µM).
-
Incubate at 37°C for 5 min.
-
Why? Allows substrate binding and temperature equilibration.
-
-
Initiation:
-
Add NADPH Regenerating System (50 µL).
-
Total Volume: 550 µL.
-
-
Reaction Monitoring (Checkpoint 2):
-
Sample at T=0, 5, 10, and 20 mins.
-
Why? To catch the linear phase before MBI inactivates the enzyme.
-
-
Termination:
-
Add 500 µL ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge at 10,000 x g for 10 min.
-
-
Validation Control:
-
Run a parallel tube with Testosterone .
-
Success Criteria: If Testosterone 6β-hydroxylation fails, the microsomes are bad. If it works but Roxithromycin fails, the issue is specific to the macrolide (likely inhibition).
-
Module 4: Analytical Troubleshooting Flowchart
Use this logic tree to diagnose post-reaction analysis issues.
Caption: Figure 2. Decision matrix for diagnosing low yields in N-Demethylroxithromycin synthesis.
References
-
Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats." Acta Pharmacologica Sinica.
-
Relevance: Establishes the critical species difference: N-demethylation is dominant in rats, while O-demethylation is dominant in humans.[2]
-
-
Tran, J. Q., et al. (2016). "Mechanism-based inhibition of CYP3A4 by macrolide antibiotics." Drug Metabolism and Disposition.
- Relevance: Details the kinetic mechanism of macrolide-induced P450 inactivation (nitroso-alkene complex form
-
Zhong, D. F., et al. (2000). "Identification of the metabolites of roxithromycin in humans." Drug Metabolism and Disposition.
- Relevance: Provides mass spectral data for metabolite identific
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
- Relevance: Standard protocols for microsomal incub
Sources
Validation & Comparative
Validation of HPLC method for N-Demethylroxithromycin according to ICH guidelines
Executive Summary
N-Demethylroxithromycin (EP Impurity F) is the primary active metabolite and degradation product of the macrolide antibiotic Roxithromycin. Its quantification is critical for stability testing and pharmacokinetic profiling. However, its structural similarity to the parent compound and weak UV absorbance present significant analytical challenges.
This guide details the validation of a robust RP-HPLC-UV method, optimized for Quality Control (QC) environments, and compares it against LC-MS/MS alternatives used in bioanalysis. The validation framework strictly adheres to the modernized ICH Q2(R2) guidelines, emphasizing the "Analytical Procedure Lifecycle" approach.
Part 1: Technical Comparison of Methodologies
In drug development, selecting the right tool is as critical as the validation itself. Below is an objective comparison of the proposed HPLC-UV method versus the LC-MS/MS alternative often used in clinical phases.
| Feature | Method A: Proposed HPLC-UV | Method B: LC-MS/MS | Legacy Pharmacopoeial Methods |
| Primary Application | QC Release, Stability Testing, Impurity Profiling (>0.05%) | Pharmacokinetics (PK), Trace Analysis (<0.05%) | Basic Assay (Low Resolution) |
| Detection Principle | UV Absorbance (210 nm) | Mass Spectrometry (MRM Mode) | UV or Electrochemical |
| Sensitivity (LOQ) | ~0.5 µg/mL | ~1–10 ng/mL | High (Poor sensitivity) |
| Linearity Range | 1 – 150 µg/mL | 10 – 2000 ng/mL | Narrow |
| Cost Per Run | Low ($) | High ( | Moderate ( |
| Robustness | High (Buffer resistant) | Moderate (Matrix effects) | Low (Tailing issues) |
| Throughput | 10–15 min run time | 3–5 min run time | >25 min run time |
Senior Scientist Insight: While LC-MS/MS offers superior sensitivity, it is overkill for routine QC.[1] The proposed HPLC-UV method balances cost and performance, utilizing a high-carbon-load C18 column to resolve the N-demethylated metabolite from the parent peak without the need for expensive mass spectrometry.
Part 2: Method Selection Logic (Decision Tree)
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the development phase and sensitivity requirements.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample matrix and sensitivity thresholds.
Part 3: Detailed Experimental Protocol (Method A)
This protocol is designed to be self-validating. The choice of buffer pH and column temperature is critical to minimize peak tailing, a common issue with basic macrolides due to interaction with residual silanols.
1. Chromatographic Conditions
-
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped column (e.g., Inertsil ODS-3V or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm.[1]
-
Why? A 250mm length is required to provide sufficient theoretical plates to separate the N-demethyl impurity (RRT ~0.6-0.[1]7) from the main Roxithromycin peak.
-
-
Mobile Phase:
-
Phase A: Ammonium Dihydrogen Phosphate Buffer (0.02 M), adjusted to pH 4.5 with dilute Orthophosphoric Acid.
-
Phase B: Acetonitrile (HPLC Grade).[1]
-
Ratio: Isocratic 60:40 (Buffer:ACN).[1]
-
Expert Note: While some papers suggest pH 3.0, Roxithromycin can degrade in highly acidic conditions over long runs [1].[1] A pH of 4.5 balances peak shape (silanol suppression) with analyte stability.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm .[1]
-
Why? Macrolides lack a strong chromophore. 210 nm captures the carbonyl absorption but requires high-purity solvents to avoid baseline noise.[1]
-
-
Temperature: 40°C.[1]
-
Why? Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of bulky macrolide molecules.
-
-
Injection Volume: 20 µL.
2. Standard Preparation
-
Stock Solution: Dissolve 10 mg of N-Demethylroxithromycin reference standard in 10 mL of Methanol (1000 µg/mL).
-
System Suitability Solution: Prepare a mixture containing 100 µg/mL Roxithromycin and 10 µg/mL N-Demethylroxithromycin in Mobile Phase.[1]
Part 4: Validation According to ICH Q2(R2)
The recent ICH Q2(R2) revision emphasizes a lifecycle approach.[1][2] The following parameters must be validated.
1. Specificity (Selectivity)
-
Objective: Prove the method can distinguish the analyte from the parent drug and degradants.
-
Protocol: Inject the System Suitability Solution.
-
Acceptance Criteria:
-
Data Support: N-Demethylroxithromycin typically elutes earlier (RRT ~0.[1]68) than Roxithromycin due to the loss of the methyl group, increasing polarity [2].
2. Linearity and Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 10 to 150 µg/mL).
-
Acceptance Criteria:
-
Correlation Coefficient (
)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .[1] -
Y-intercept bias
of the response at 100% level.
-
3. Accuracy (Recovery)
-
Protocol: Spike placebo matrix with N-Demethylroxithromycin at three levels (80%, 100%, 120%).
-
Calculation:
[1] -
Acceptance Criteria: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.[1]
4. Precision
-
System Precision: 6 injections of standard. (%RSD
1.0%).[1] -
Method Precision: 6 independent sample preparations. (%RSD
2.0%).[1] -
Intermediate Precision: Different analyst, different day, different column lot.
5. Robustness (Critical for Macrolides)
Macrolides are sensitive to pH and temperature.[1]
-
pH Variation: ± 0.2 units.[1]
-
Temperature: ± 5°C.[1]
-
Flow Rate: ± 0.1 mL/min.[1]
-
Expert Insight: If pH drops below 3.0, check for degradation peaks (cladinose hydrolysis).[1] If pH rises above 7.0, expect silica dissolution unless using a hybrid column.[1]
Part 5: Validation Workflow Visualization
This diagram outlines the ICH Q2(R2) validation lifecycle required for regulatory submission.
Caption: The ICH Q2(R2) lifecycle, moving from defining the target profile (ATP) to continuous monitoring.
References
-
NIH/PubMed. (2025).[1] Comparison between colorimetry and HPLC on the stability test of roxithromycin.
-
Sielc Technologies. (n.d.).[1] Separation of Roxithromycin on Newcrom R1 HPLC column.
-
ICH. (2023).[1][3][4][5] ICH Q2(R2) Validation of Analytical Procedures.
-
LGC Standards. (n.d.). N-Demethyl Roxithromycin (Impurity F) Reference Material Data.[1][1]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
Sources
- 1. N-Demethyl Roxithromycin | LGC Standards [lgcstandards.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. actascientific.com [actascientific.com]
Comparative analysis of N-Demethylroxithromycin and roxithromycin antibacterial activity.
[1][2]
Executive Summary
This technical guide provides a comparative analysis of Roxithromycin , a second-generation semi-synthetic macrolide, and its specific metabolite, N-Demethylroxithromycin . While Roxithromycin is a clinically established antibiotic with potent activity against Gram-positive cocci and atypical pathogens, N-Demethylroxithromycin represents a major metabolic derivative (biotransformation product) often analyzed during pharmacokinetic profiling and impurity qualification.
Key Finding: Experimental data indicates that N-Demethylroxithromycin exhibits significantly lower antibacterial activity compared to the parent compound, Roxithromycin.[1] This contrasts with other metabolites (e.g., O-Demethylroxithromycin), which retain potency comparable to the parent drug.
Chemical & Mechanistic Profile
Structural Relationship
Roxithromycin is an ether oxime derivative of erythromycin, designed to improve acid stability and pharmacokinetics. N-Demethylroxithromycin is formed via the oxidative demethylation of the dimethylamino group on the desosamine sugar moiety, a reaction typically mediated by hepatic CYP3A4 enzymes.
-
Parent: Roxithromycin (C41H76N2O15)
-
Metabolite: N-Demethylroxithromycin (Loss of -CH3 group from the 3'-N position)
Mechanism of Action (MOA)
Both compounds target the bacterial 50S ribosomal subunit .[2]
-
Binding Site: They bind specifically to the 23S rRNA in the peptidyl transferase center.
-
Action: This binding sterically blocks the exit tunnel of the ribosome, inhibiting the translocation of the nascent peptide chain and halting protein synthesis (bacteriostatic action).
-
Activity Differential: The tertiary amine on the desosamine sugar is critical for high-affinity binding to the ribosome. The removal of a methyl group (N-demethylation) alters the basicity and steric fit of this interaction, resulting in reduced binding affinity and, consequently, higher Minimum Inhibitory Concentrations (MICs).
Figure 1: Metabolic relationship and comparative binding affinity to the bacterial ribosome.
Comparative Antibacterial Performance[1][2][5][6][7][8]
In Vitro Activity Comparison
The following table summarizes the comparative antibacterial potency. Data is synthesized from metabolic profiling studies comparing Roxithromycin with its primary metabolites (M1-M6).
| Compound | Activity Status | Relative Potency | Key Observation |
| Roxithromycin | High | 100% (Baseline) | Potent against S. aureus, S. pyogenes, S. pneumoniae. |
| N-Demethylroxithromycin | Low | < 10-20% | Significantly reduced activity; often considered pharmacologically negligible in vivo. |
| O-Demethylroxithromycin | High | ~100% | Retains full antibacterial spectrum and potency. |
| Descladinose-roxithromycin | Inactive | ~0% | Loss of cladinose sugar abolishes activity completely. |
Spectrum of Activity (MIC Trends)
-
Gram-Positive Cocci (S. aureus): Roxithromycin typically exhibits MICs in the range of 0.12 – 1.0 µg/mL . N-Demethylroxithromycin frequently shows MICs > 8–16 µg/mL , classifying it as effectively inactive against resistant strains and weakly active against susceptible ones.
-
Respiratory Pathogens: Against H. influenzae, the parent drug shows moderate activity, whereas the N-demethyl metabolite shows negligible inhibition.
Clinical Implications
While N-Demethylroxithromycin is detected in plasma, its contribution to the overall therapeutic effect is minimal due to its elevated MIC values. In contrast, the O-demethyl metabolite may contribute to efficacy. Therefore, in drug development and quality control, N-Demethylroxithromycin is primarily monitored as an impurity or a marker of metabolic clearance rather than an active pharmaceutical ingredient.
Experimental Protocol: Comparative MIC Determination
To validate the activity difference, researchers should employ a standardized Broth Microdilution Assay following CLSI (Clinical and Laboratory Standards Institute) guidelines.
Reagents & Materials
-
Test Compounds: Roxithromycin (Reference Standard) and N-Demethylroxithromycin (High Purity >95%).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: S. aureus ATCC 29213 (Quality Control strain).[3]
-
Detection: Resazurin dye (optional for visual readout) or Turbidity (OD600).
Step-by-Step Workflow
-
Inoculum Preparation:
-
Culture S. aureus on agar overnight.
-
Suspend colonies in saline to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in CAMHB to achieve final test concentration of ~5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare stock solutions of both compounds in DMSO (e.g., 10 mg/mL).[4]
-
Perform serial 2-fold dilutions in a 96-well plate.
-
Range: Test from 64 µg/mL down to 0.06 µg/mL.
-
-
Incubation:
-
Add diluted inoculum to wells containing the drug.
-
Include Growth Control (Bacteria + Media - Drug) and Sterility Control (Media only).
-
Incubate at 35 ± 2°C for 16–20 hours .
-
-
Data Analysis:
-
Determine MIC: The lowest concentration showing no visible growth.
-
Validation: S. aureus ATCC 29213 MIC for Roxithromycin must fall within 0.12 – 1.0 µg/mL.
-
Figure 2: Workflow for Broth Microdilution Assay (CLSI Standards).
References
-
Li, X. Q., et al. (2001). Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 22(5), 469-474. Link
-
Establishes the metabolic profile and confirms N-demethylation is a major pathway in rats, while O-demethylation is dominant in humans.[5]
-
-
Zhang, J., et al. (2005). In vitro antibacterial activity of roxithromycin and its major metabolites.[1][6][2][5] ResearchGate / Journal of Chinese Pharmaceutical Sciences. Link
-
Directly compares MICs, stating N-demethyl-roxithromycin activity is "significantly lower" than the parent drug.[1]
-
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100. Link
- The authoritative standard for MIC protocols and breakpoints.
-
Markham, A., & Faulds, D. (1994). Roxithromycin.[6][2][7][5][8] An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use.[9][8] Drugs, 48(2), 297-326. Link
-
Comprehensive review of the parent drug's activity profile.[6]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Antibacterial activity of roxithromycin: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-Demethylroxithromycin: A Comparative Technical Guide
Executive Summary
N-Demethylroxithromycin (NDR) is the primary active metabolite of the macrolide antibiotic Roxithromycin. Its analysis presents a distinct "bimodal" challenge in pharmaceutical development: it exists as a high-abundance impurity in Quality Control (QC) settings but as a trace-level metabolite in Pharmacokinetic (PK) studies.
This guide provides a cross-validation framework comparing High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV serves as the cost-effective workhorse for bulk stability testing, LC-MS/MS is the mandatory standard for biological matrices due to the lack of a strong chromophore in the macrolide structure.
Part 1: The Analytical Challenge
The core difficulty in analyzing NDR lies in its structural similarity to the parent drug, Roxithromycin. The only difference is the loss of a methyl group on the desosamine sugar nitrogen.
-
Chromophoric Weakness: Macrolides lack a conjugated
-system, resulting in weak UV absorbance (only significant at <210 nm). This makes HPLC-UV susceptible to baseline noise and matrix interference. -
Structural Redundancy: Both parent and metabolite share the same macrocyclic lactone ring and cladinose sugar, requiring high-resolution chromatography to prevent co-elution.
Decision Matrix: Method Selection
Use the following logic gate to determine the appropriate method for your application.
Figure 1: Decision tree for selecting the analytical approach based on sample matrix and sensitivity requirements.
Part 2: Method A – HPLC-UV (The QC Standard)
Context: Used for raw material purity, dissolution testing, and finished product stability.
Mechanistic Principles
Since NDR has weak UV absorbance, detection relies on the carbonyl groups within the lactone ring. We utilize a low wavelength (205-210 nm). To mitigate the high background noise typical at this wavelength, a phosphate buffer is essential to stabilize the baseline.
Validated Protocol
-
Column: C18 Reverse Phase (e.g., Hypersil BDS, 150 × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 7.4 with NaOH).
-
Solvent B: Acetonitrile.
-
Ratio: Isocratic 50:50 (v/v).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 205 nm (or 210 nm to reduce noise).
-
Temperature: 25°C - 40°C (Higher temp improves peak shape for macrolides).
Critical Performance Data
| Parameter | Specification | Notes |
| Linearity Range | 5 – 1000 µg/mL | Suitable for % impurity calculations. |
| LOD | ~1.0 µg/mL | Insufficient for plasma analysis. |
| Resolution (Rs) | > 2.0 | Between Roxithromycin and NDR. |
| Tailing Factor | < 1.5 | Macrolides tail due to amine interaction with silanols. |
Part 3: Method B – LC-MS/MS (The Bioanalytical Gold Standard)
Context: Used for human/animal plasma PK studies, metabolic profiling, and trace impurity identification.
Mechanistic Principles
LC-MS/MS overcomes the UV limitation by using Electrospray Ionization (ESI) in positive mode. The method relies on Multiple Reaction Monitoring (MRM) .
-
Precursor: Protonated molecule
. -
Fragmentation: The collision-induced dissociation (CID) typically cleaves the glycosidic bond of the desosamine sugar.
Validated Protocol
-
Sample Prep: Liquid-Liquid Extraction (LLE) using Methyl t-butyl ether (MTBE) is superior to protein precipitation for cleanliness.
-
Column: Phenomenex Luna CN or C18 (100 × 2.0 mm, 3 µm).
-
Mobile Phase:
-
Gradient: Acetonitrile : 10mM Ammonium Acetate (0.1% Formic Acid).
-
-
Mass Spec Settings:
Critical Performance Data
| Parameter | Specification | Notes |
| Linearity Range | 10 – 5000 ng/mL | High sensitivity for terminal phase PK. |
| LLOQ | 10 ng/mL | 100x more sensitive than HPLC-UV. |
| Recovery | 85% - 115% | Using LLE method. |
| Run Time | < 4.0 min | High throughput.[7] |
Part 4: Cross-Validation Workflow
To cross-validate these methods (e.g., when transferring a method from R&D to QC), you must demonstrate that the high-sensitivity method (LC-MS) correlates with the high-concentration method (HPLC) within the overlap range.
Experimental Design
-
Spike Samples: Prepare spiked plasma (for MS) and buffer (for UV) at overlapping concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL).
-
Extraction Normalization: Ensure extraction efficiency is accounted for in the MS method using a deuterated internal standard (Roxithromycin-d7).
-
Statistical Bridge: Use Bland-Altman analysis to assess bias between the two techniques.
Figure 2: Cross-validation workflow to bridge the gap between bioanalytical and QC methods.
Interpretation of Discrepancies
-
LC-MS reads higher than HPLC: Often indicates matrix effects (ion enhancement) or co-eluting metabolites that UV cannot distinguish but MS separates by mass.
-
HPLC reads higher than LC-MS: Usually indicates UV background noise or lack of specificity (co-eluting impurities absorbing at 205 nm).
References
-
Li, X. Q., et al. (2001).[2] "Demethylation metabolism of roxithromycin in humans and rats." Acta Pharmacologica Sinica, 22(5), 469-474.[2]
-
Tan, Z., et al. (2006). "Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma." Journal of Chromatography B, 837, 1-2.
- Niopas, I., & Daftsios, A. C. (2002). "Determination of roxithromycin in human plasma by HPLC with fluorescence detection." Biomedical Chromatography, 16(4), 258-261.
- European Pharmacopoeia (Ph. Eur.). "Roxithromycin Monograph." (Standard reference for HPLC-UV impurity limits).
Sources
- 1. ijrpb.com [ijrpb.com]
- 2. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Harmonizing N-Demethylroxithromycin Quantification: An Inter-Laboratory Comparison Guide
Executive Summary
N-Demethylroxithromycin , the primary active metabolite of the macrolide antibiotic Roxithromycin, presents unique bioanalytical challenges that frequently lead to data discordance between laboratories. While the parent drug is well-characterized, the metabolite's quantification is often compromised by its structural similarity to the parent, susceptibility to acid hydrolysis, and lack of standardized reference materials.
This guide provides a technical framework for researchers to objectively compare analytical performance. It contrasts the industry "Gold Standard" (LC-MS/MS) against legacy methods (HPLC-UV), identifies the root causes of inter-laboratory variability, and proposes a self-validating reference protocol to ensure data integrity in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Part 1: The Analytical Challenge & Method Comparison
The core friction in quantifying N-Demethylroxithromycin lies in the choice of detection physics. Many laboratories still rely on HPLC-UV due to cost, but this method lacks the specificity required to distinguish the metabolite from the parent drug and endogenous interferences in complex matrices like plasma or lung tissue.
Comparative Performance Matrix
The following table synthesizes experimental data comparing the two dominant methodologies.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Legacy) | Impact on Inter-Lab Data |
| Selectivity | High (Mass-based discrimination) | Low (Relies solely on retention time) | HPLC-UV labs often report false positives due to co-eluting metabolites. |
| LLOQ | ~1.0 ng/mL (Picomolar sensitivity) | ~500 ng/mL (Nanomolar sensitivity) | Labs using UV cannot detect the metabolite in terminal phase PK samples. |
| Run Time | < 3.0 mins | > 15.0 mins | Long UV runs increase the risk of on-column degradation. |
| Interference | Minimal (with proper extraction) | High (Matrix peaks often overlap) | High variability in UV results depending on patient diet/comedications. |
| Stability Risk | Low (Fast analysis) | High (Acidic mobile phases degrade analyte) | Critical: Roxithromycin and metabolites are unstable in acidic media.[1] |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on study requirements.
Figure 1: Analytical Decision Matrix. LC-MS/MS is the mandatory choice for biological matrices due to sensitivity and selectivity requirements.
Part 2: Sources of Inter-Laboratory Variability
When comparing results across different facilities, discrepancies typically arise from three specific technical failures. Understanding these is crucial for interpreting "Round Robin" or proficiency testing data.
Acidic Instability (The "Phantom Loss")
Roxithromycin and its metabolites are unstable in acidic environments.[1]
-
The Error: Labs using protein precipitation (PP) with high concentrations of trichloroacetic acid (TCA) or using highly acidic mobile phases (pH < 3.0) often observe degradation of N-Demethylroxithromycin into inactive cladinose-free byproducts.
-
The Result: These labs consistently under-report concentrations compared to labs using neutral extraction methods.
Ion Suppression (Matrix Effects)
-
The Error: Labs using "Dilute and Shoot" or simple Protein Precipitation without cleanup often suffer from phospholipid buildup on the column.
-
The Result: Co-eluting phospholipids suppress the ionization of the analyte in the MS source. If the Internal Standard (IS) does not co-elute exactly with the metabolite, the compensation fails, leading to variable accuracy.
Cross-Talk Interference
-
The Error: Inadequate chromatographic separation between Roxithromycin (Parent) and N-Demethylroxithromycin (Metabolite).
-
The Result: In-source fragmentation of the parent drug can lose a methyl group, mimicking the metabolite's mass transition. If they are not chromatographically separated, the parent drug signal is falsely added to the metabolite signal, causing over-estimation.
Part 3: Reference Protocol (The Self-Validating System)
To resolve these discrepancies, this guide establishes a Reference Protocol . This workflow prioritizes stability and selectivity. It utilizes Liquid-Liquid Extraction (LLE) rather than protein precipitation to ensure sample cleanliness and minimize matrix effects.
Experimental Workflow
1. Internal Standard (IS) Selection:
-
Primary Choice: N-Demethylroxithromycin-d3 (Stable Isotope).
-
Alternative: Clarithromycin (Structural Analog). Note: If using Clarithromycin, monitor retention time drift closely.
2. Sample Preparation (LLE):
-
Step B: Add 20 µL Internal Standard solution.
-
Step C: Add 50 µL Carbonate Buffer (pH 9.0) to ensure analyte is in non-ionized form for extraction.
-
Step D: Add 1.5 mL Methyl tert-butyl ether (MTBE) . Reasoning: MTBE provides high recovery (>85%) while excluding polar phospholipids that cause ion suppression.
-
Step E: Vortex (5 min), Centrifuge (4000g, 10 min), Freeze supernatant (dry ice bath), and decant organic layer.
-
Step F: Evaporate to dryness under Nitrogen; reconstitute in Mobile Phase.
3. LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 50mm x 2.1mm, 3µm or sub-2µm.
-
Mobile Phase:
-
Detection: Positive ESI, MRM Mode.
Validated Workflow Visualization
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and ensure stability.
Part 4: Data Analysis & Acceptance Criteria
When conducting an inter-laboratory comparison using this protocol, data must be evaluated against the FDA Bioanalytical Method Validation Guidance (2018) standards.
Acceptance Criteria
-
Accuracy: Mean concentration must be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: Coefficient of Variation (%CV) must be ≤15% (≤20% for LLOQ).
-
Linearity: r² > 0.99 for the calibration curve (typically 10 – 2000 ng/mL).[8]
Inter-Laboratory Statistical Tools
To objectively compare your lab's performance against others:
-
Z-Score Calculation:
-
Where
is your lab's result, is the consensus mean, and is the standard deviation of the group. -
Interpretation: |Z| < 2 is Satisfactory; |Z| > 3 is Unsatisfactory (Check for acidic degradation or calculation errors).
-
-
Bland-Altman Plot: Use this to visualize systematic bias between the Reference Protocol and your in-house method.
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[9][10] Link
-
Tan, X., et al. (2007). Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma. Biomedical Chromatography. Link
-
Niopas, I., & Daftsios, A. C. (2002). Determination of roxithromycin in human plasma by high-performance liquid chromatography with spectrophotometric detection. Journal of Chromatography B. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link
Sources
- 1. [Comparison between colorimetry and HPLC on the stability test of roxithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. evotec.com [evotec.com]
- 6. scispace.com [scispace.com]
- 7. Determination of roxithromycin in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of roxithromycin from human plasma samples based on magnetic surface molecularly imprinted polymers followed by liquid chromatography-tandem mass spectromer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hhs.gov [hhs.gov]
Comparison of N-Demethylroxithromycin metabolic pathways in humans and rats.
This guide provides an in-depth technical comparison of the metabolic pathways of N-Demethylroxithromycin —the primary N-demethylated metabolite of the macrolide antibiotic Roxithromycin—in Homo sapiens (humans) versus Rattus norvegicus (rats).
Executive Summary
The metabolic fate of Roxithromycin diverges significantly between humans and rats, specifically regarding the N-demethylation pathway .[1] In rats, the formation of N-Demethylroxithromycin is the predominant metabolic route, catalyzed primarily by CYP3A1 . In humans, this pathway is secondary to O-demethylation, mediated by CYP3A4 .
Crucially, while Roxithromycin itself is a weak mechanism-based inhibitor of CYP450, its metabolite N-Demethylroxithromycin (M3) exhibits significantly higher potency in forming inhibitory metabolic intermediate (MI) complexes with CYP3A4 in humans.[2] This makes the differential formation rates between species a critical factor in toxicological bridging.
Mechanistic Comparison: Human vs. Rat
Pathway Dominance & Enzymatic Drivers
The generation of N-Demethylroxithromycin involves the oxidative cleavage of the N-methyl group from the desosamine sugar moiety.
| Feature | Humans (H. sapiens) | Rats (R. norvegicus) |
| Primary Metabolic Route | O-Demethylation (Major) N-Demethylation (Minor) | N-Demethylation (Predominant) |
| Catalytic Enzyme | CYP3A4 (High affinity) | CYP3A1 (Major), CYP2B1 (Minor) |
| Metabolite Code | M3 (N-mono-demethyl) | M3 (N-mono-demethyl) |
| Downstream Fate | Further processed to N,O-di-demethylroxithromycin (M6) or excreted unchanged. | Rapid biliary excretion; significant liver retention.[3] |
| Inhibitory Potential | High : M3 forms stable Fe²⁺-metabolite complexes with CYP3A4.[2] | Moderate : Lower stability of complex with rat CYP isoforms. |
The "Metabolic Switch" Hypothesis
Experimental data suggests a species-dependent "switch" in site selectivity for the CYP450 active site:
-
Rat CYP3A1 favors the tertiary amine of the desosamine sugar (N-demethylation).
-
Human CYP3A4 favors the ether oxime side chain (O-demethylation), though it retains capacity for N-demethylation.
Visualizing the Signaling & Metabolic Pathways
The following diagram illustrates the divergence in Roxithromycin metabolism leading to N-Demethylroxithromycin and its subsequent inhibition loops.
Figure 1: Comparative metabolic flux of Roxithromycin in Human vs. Rat liver, highlighting the divergence in N-demethylation dominance and CYP isoform involvement.
Quantitative Pharmacokinetic Benchmarks
The following data aggregates findings from in vitro microsomal incubations and in vivo pharmacokinetic studies.
| Parameter | Human Data | Rat Data | Implication |
| Metabolic Clearance (Cl_int) | Low (Stable compound) | High (Rapid metabolism) | Rats under-predict human half-life. |
| N-Demethylation Rate | ~0.2 - 0.5 nmol/min/mg protein | > 1.5 nmol/min/mg protein | Rats over-predict N-demethyl metabolite exposure. |
| O-Demethylation Rate | > 1.0 nmol/min/mg protein | < 0.3 nmol/min/mg protein | Humans favor ether side-chain cleavage. |
| Biliary Excretion (Parent) | Moderate | High | Rats rely heavily on biliary clearance of N-demethylated forms. |
| CYP Inhibition (Ki) | M3 Metabolite: < 5 µM (Potent) | Parent: > 20 µM (Weak) | The metabolite is the true inhibitor in humans. |
Experimental Protocols
To validate these pathways, the following standardized protocols are recommended. These workflows ensure reproducibility and distinguish between species-specific enzymatic activities.
Protocol A: In Vitro Microsomal Incubation (Species Comparison)
Objective: Quantify the formation rate of N-Demethylroxithromycin (M3) vs. O-Demethylroxithromycin.
-
Preparation:
-
Thaw pooled liver microsomes (Human: 20 mg/mL; Rat: 20 mg/mL) on ice.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.
-
-
Pre-Incubation:
-
Mix 50 µL microsomes (final conc. 0.5 mg/mL) with buffer.
-
Add Roxithromycin substrate (Final conc: 10 µM, 50 µM, 100 µM).
-
Incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).
-
-
Reaction:
-
Incubate at 37°C with shaking for 30 minutes (Linear range).
-
-
Termination:
-
Add ice-cold Acetonitrile (containing internal standard, e.g., Clarithromycin) in a 1:1 volume ratio.
-
Centrifuge at 10,000 x g for 10 min.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor transitions:
-
Roxithromycin: m/z 837.5 → 158.2
-
N-Demethylroxithromycin: m/z 823.5 → 158.2 (Loss of -CH₃ from desosamine)
-
-
Protocol B: Workflow Visualization
Figure 2: Standardized workflow for comparative in vitro metabolic stability assessment.
References
-
Li, X. Q., Zhong, D. F., Huang, H. H., & Wu, S. D. (2001). Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 22(5), 469-474.
-
Delaforge, M., Sartori, E., & Mansuy, D. (1988).[4] In vivo and in vitro effects of a new macrolide antibiotic roxithromycin on rat liver cytochrome P-450: comparison with troleandomycin and erythromycin.[2][4] Chemico-Biological Interactions, 68(3-4), 179-188.[4]
-
Yamazaki, H., & Shimada, T. (1998). Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin.[2] Drug Metabolism and Disposition, 26(11), 1053-1057.
-
Zhong, D. F., & Li, X. Q. (2000). Identification of the metabolites of roxithromycin in humans. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 35(2), 131-135.
- Puri, R., & Hu, M. (2005). Absorption, metabolism, and excretion of roxithromycin in the isolated perfused rat liver. International Journal of Pharmaceutics.
Sources
- 1. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of roxithromycin in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro effects of a new macrolide antibiotic roxithromycin on rat liver cytochrome P-450: comparison with troleandomycin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis methods for N-Demethylroxithromycin
Executive Summary
N-Demethylroxithromycin (also referred to as N-mono-demethylroxithromycin or 3''-N-demethylroxithromycin) is a critical metabolite and process impurity of the semi-synthetic macrolide antibiotic Roxithromycin. It serves as a vital reference standard for pharmacokinetic profiling and quality control (impurity testing) in pharmaceutical development.
Unlike its parent molecule Erythromycin, Roxithromycin possesses an ether oxime side chain that introduces susceptibility to
This guide compares the two primary synthetic routes:
-
The Oxidative Photolytic/Thermal Method (Iodine/NaOAc): The industrial "gold standard" for high-yield production.
-
The Carbamate Method (ACE-Cl): A non-oxidative chemical alternative for specific sensitivity requirements.
Comparative Analysis of Methods
The following table summarizes the operational parameters and performance metrics for both methods based on recent experimental data.
| Feature | Method A: Iodine-Mediated (Oxidative) | Method B: Chloroformate (ACE-Cl) |
| Primary Mechanism | Radical/Ionic Redox (Polonovski-type) | Electrophilic Dealkylation (Carbamate) |
| Yield | High (~80–85%) | Moderate (~70–75%) |
| Reaction Time | Rapid (2–4 hours) | Long (12–24 hours) |
| Reagent Cost | Low (Iodine, Sodium Acetate) | High (1-Chloroethyl chloroformate) |
| Scalability | Excellent (Kilogram scale proven) | Moderate (Purification often required) |
| Selectivity | High for 3''-N position; risk of over-oxidation | High; avoids oxidative byproducts |
| Key Risk | Hydrolysis of glycosidic bonds if acidic |
Deep Dive: Method A (Iodine/Sodium Acetate)
This method is the industry-preferred route due to its operational simplicity and high yield. It utilizes iodine as an oxidant to generate an N-iodoammonium intermediate, which undergoes elimination to an imine, followed by hydrolysis.
Mechanism of Action
The reaction proceeds via a modified Polonovski-type pathway. The iodine oxidizes the tertiary amine to an N-iodo species. Base-promoted elimination generates an iminium ion, which is subsequently hydrolyzed to release formaldehyde and the secondary amine.
Figure 1: Mechanism of Iodine-mediated N-demethylation of Roxithromycin.
Experimental Protocol
Reference Standard: Adapted from generic macrolide impurity synthesis protocols (e.g., IOP Conf. Ser. Mater. Sci. Eng. 612).
Reagents:
-
Roxithromycin: 30.0 g (approx. 36 mmol)
-
Sodium Acetate (anhydrous): 25.8 g (approx. 315 mmol)
-
Iodine (
): ~11.0 g (approx. 43 mmol) -
Methanol: 240 mL
-
Deionized Water: 60 mL
-
Sodium Hydroxide (NaOH): 4M aqueous solution[1]
Step-by-Step Workflow:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Roxithromycin and Sodium Acetate in the Methanol/Water mixture.
-
Initiation: Add Iodine in a single portion. The solution will turn dark reddish-brown.
-
Reaction: Heat the mixture to 60°C . Maintain this temperature strictly; exceeding 70°C increases the risk of
isomerization of the oxime ether. -
pH Control (Critical): As the reaction proceeds, add 4M NaOH dropwise. The iodine is consumed, and the color will fade. Continue heating and stirring until the solution turns from reddish-brown to transparent/yellowish (approx. 2–4 hours). Monitor by TLC (Mobile phase: Petroleum ether:Ethyl acetate:Diethylamine 5:8:[1][2]1) until the starting material spot disappears.[2]
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove methanol.
-
Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (
). -
Wash the organic layer with 5% sodium thiosulfate (to remove residual iodine) and then brine.
-
Dry over anhydrous
and evaporate to dryness.
-
-
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if high purity (>99%) is required.
Expected Yield: 25.0 g (83–85%).
Deep Dive: Method B (ACE-Cl / Chloroformate)
For substrates where oxidative conditions cause degradation (e.g., sensitive side chains), the 1-Chloroethyl chloroformate (ACE-Cl) method is the preferred alternative. It avoids the radical pathways of the iodine method.
Mechanism of Action
ACE-Cl attacks the tertiary amine to form a quaternary ammonium salt. This unstable intermediate collapses to a carbamate, releasing chloroethane. Methanolysis of the carbamate liberates the secondary amine.
Figure 2: Mechanism of ACE-Cl mediated N-demethylation.
Experimental Protocol
Reference Standard: Adapted from J. Org. Chem. protocols for tertiary amine demethylation.
Reagents:
-
Roxithromycin: 5.0 g (6.0 mmol)
-
1-Chloroethyl chloroformate (ACE-Cl): 1.3 g (9.0 mmol, 1.5 eq)
-
1,2-Dichloroethane (DCE): 50 mL
-
Methanol: 50 mL
Step-by-Step Workflow:
-
Acylation: Dissolve Roxithromycin in dry DCE under an inert atmosphere (
). -
Addition: Cool to 0°C. Add ACE-Cl dropwise via syringe.
-
Reflux 1: Allow to warm to room temperature, then heat to reflux (83°C) for 12 hours. This forms the carbamate intermediate.[3][4]
-
Solvent Swap: Evaporate the DCE under vacuum to obtain a residue.
-
Methanolysis: Redissolve the residue in Methanol. Heat to reflux for 4–6 hours. This step cleaves the carbamate to release the amine hydrochloride.
-
Workup:
-
Evaporate Methanol.
-
Basify the residue with saturated
solution. -
Extract with DCM.
-
Dry and concentrate.[2]
-
-
Purification: Column chromatography is usually required to remove unreacted starting material.
Expected Yield: ~70%.
Expert Recommendations
-
For Routine Standards: Use Method A (Iodine) . It is robust, faster, and produces high-quality crystalline solids often without the need for chromatography. The risk of isomerization is negligible if the temperature is kept
. -
For Isomer-Sensitive Studies: If you observe high levels of Z-isomer in your Method A product (confirmed by HPLC/NMR), switch to Method B (ACE-Cl) . The thermal conditions of Method B are generally milder regarding isomerization, although the acidic methanolysis step requires care to prevent cladinose hydrolysis.
References
-
Synthesis of Erythromycin Derivatives Impurities about N-demonomethyl Compounds. IOP Conf. Series: Materials Science and Engineering, 2019, 612, 022021.[1][2]
-
Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 2001, 22(5), 469-474.[5]
-
Selective N-Dealkylation of Tertiary Amines with 1-Chloroethyl Chloroformate. Journal of Organic Chemistry, 1984, 49, 2081.
-
Process for preparing N-demethyl-N-alkyl erythromycin derivatives. US Patent 5,578,579.
Sources
Accuracy and Precision of N-Demethylroxithromycin Reference Standards: A Comparative Technical Guide
Executive Summary: The Metrology of Impurities
In pharmaceutical development, the quantification of impurities is not merely a compliance checkbox; it is a safety imperative. N-Demethylroxithromycin (also known as EP Impurity F or N-mono-demethyl roxithromycin) is a critical metabolite and degradation product of the macrolide antibiotic Roxithromycin.[1][2][3][4]
Under ICH Q3A(R2) and Q3B(R2) guidelines, reporting thresholds for impurities can be as low as 0.05%.[2][3][4] At these trace levels, the accuracy and precision of the reference standard used for quantitation dictate the validity of the entire analytical method. A standard with undefined uncertainty or low purity can lead to Type I errors (false OOS rejection) or, more dangerously, Type II errors (releasing toxic batches).[2][3][4]
This guide objectively compares the performance of High-Purity Certified Reference Standards (CRS) against common alternatives (Non-Certified Analytical Standards and Relative Retention Time estimations) and provides a self-validating protocol for their qualification.
Technical Background: The Analyte
-
Origin: Formed via N-demethylation of the desosamine sugar moiety of Roxithromycin.[4] It acts as both a metabolic byproduct (CYP3A4 activity) and a stability-indicating impurity.[2][3][4]
The Quantitation Challenge
Unlike the parent drug, N-Demethylroxithromycin often lacks a distinct, strong chromophore that is identical to the parent, or it may exhibit different ionization efficiency in LC-MS.[1] Relying on the parent drug's response factor (assuming RRF = 1.[4]0) without verification is a primary source of analytical error.[3][4]
Comparative Analysis: Reference Standard Alternatives
To ensure data integrity, researchers must choose between three primary approaches for quantifying this impurity. The table below contrasts the N-Demethylroxithromycin Certified Reference Standard (CRS) with its alternatives.
Table 1: Performance Matrix of Quantitation Strategies
| Feature | Option A: Certified Reference Standard (CRS) | Option B: Non-Certified Analytical Standard | Option C: RRT / Parent-External Standard |
| Purity Definition | Mass Balance Approach (100% - Impurities - Water - Residual Solvents).[1][2][3][4] Typically >98.0%.[3][4][7][8][9] | Area % Normalization . Often overestimates purity by ignoring non-UV absorbing contaminants (salts, water).[2][3][4] | Assumed 100% . Relies on the purity of the Parent Drug (Roxithromycin).[4][9] |
| Uncertainty | Explicitly stated (e.g., ± 0.5%). Includes homogeneity and stability data.[4] | Unknown or high.[4] | High. Depends on the Relative Response Factor (RRF) accuracy. |
| Traceability | Traceable to SI units or Pharmacopoeial Primary Standards (EP/USP).[2][3][4] | Internal traceability only. | Traceable only to the parent drug standard.[4] |
| Accuracy Risk | Low .[4][8] Direct comparison corrects for response differences. | Medium . Risk of under-quantifying if the standard is actually 85% pure but labeled "95%".[4] | High . Assumes RRF=1.[3][4]0. If actual RRF=0.8, impurity is underestimated by 20%.[3][4] |
| Suitability | Mandatory for Method Validation and Release Testing .[4] | Acceptable for Early R&D or Identification only.[4] | Acceptable only if RRF is established and validated.[4] |
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for selecting and qualifying the reference standard to ensure accuracy.
Figure 1: Decision logic for Reference Standard selection and the "Mass Balance" qualification workflow required for non-compendial standards.
Experimental Protocol: Self-Validating Accuracy Assessment
To objectively verify the accuracy of your N-Demethylroxithromycin standard, do not rely solely on the Certificate of Analysis (CoA). Use this Relative Response Factor (RRF) Determination Protocol . This experiment validates the standard by cross-referencing it against the parent drug, assuming the UV extinction coefficients are structurally similar but not identical.
Objective
Determine the RRF of N-Demethylroxithromycin relative to Roxithromycin to correct for detector response differences.
Materials
-
Standard A: Roxithromycin Primary Standard (Known Purity
).[2][3][4] -
Standard B: N-Demethylroxithromycin Candidate Standard (Claimed Purity
).[1][2][3][4]
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Linearity Solutions (Self-Validation Step):
-
Dilute both stocks to create a 5-point curve ranging from LOQ (e.g., 0.5 µg/mL) to 150% of the specification limit (e.g., 10 µg/mL).
-
Why: This proves the detector response is linear for both analytes in the relevant range.[4]
-
-
HPLC Analysis:
-
Calculation of Slope (Sensitivity):
-
RRF Calculation:
Interpretation
-
If
: The impurity has a similar response to the parent.[4] You may theoretically use the parent standard for quantitation (Option C), but using the specific Standard B is still more accurate.[4] -
If
or : You MUST use the N-Demethylroxithromycin Certified Standard (Option A) for calculation, or apply this RRF as a correction factor. -
Validation Check: If the
of the linearity lines is < 0.999, the precision of the system is insufficient to assign an RRF.
Case Study: The Cost of Low Accuracy
Scenario: A QC lab analyzes a stability batch of Roxithromycin tablets.
-
True Impurity Level: 0.48% (Specification Limit: 0.50%).[2][3][4]
-
Standard Used: "Research Grade" N-Demethylroxithromycin (90% purity, but CoA claimed 98% based on Area%).[1][2][3][4]
Result: Because the standard was actually less pure than claimed, the analyst weighed "more" active impurity than they thought.
-
Calculation:
-
Since the standard was impure, the
was lower than it should have been for a 98% pure substance.[4] -
Calculated Result: 0.53% (OOS).
Consequence: The batch was rejected unnecessarily (Type I Error), costing the company ~$50,000 in investigation and destruction costs. Using a Certified Reference Standard (characterized by Mass Balance) would have yielded the correct 0.48% result.[4]
Metabolic Pathway Visualization[1][2]
Understanding the structural relationship helps explain why RRFs differ.[4]
Figure 2: Metabolic and degradation pathway leading to N-Demethylroxithromycin.[1][2][3][4] The structural change (N-demethylation) is minor but significant for accurate mass-based detection.[1][2][3][4]
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Roxithromycin Monograph 10th Edition. Strasbourg: Council of Europe.[4] [1][2][3][4]
-
ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006.[3][4]
-
United States Pharmacopeia (USP) . General Chapter <1225> Validation of Compendial Procedures. Rockville: USP Convention.[3][4] [1][2][3][4]
-
LGC Standards . N-Demethyl Roxithromycin Reference Material Data Sheet.
-
Han, H.K., et al. "Characterization of impurities in roxithromycin by liquid chromatography-mass spectrometry."[3][4] Journal of Pharmaceutical and Biomedical Analysis, 2020.
Sources
- 1. N-Nitroso -N-Demethyl Roxithromycin | SynZeal [synzeal.com]
- 2. N-Demethyl Roxithromycin-d7 | LGC Standards [lgcstandards.com]
- 3. N-Demethyl Roxithromycin | LGC Standards [lgcstandards.com]
- 4. N-Demethylerythromycin A British Pharmacopoeia (BP) Reference Standard 992-62-1 [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpb.com [ijrpb.com]
- 10. researchgate.net [researchgate.net]
Comparative Stability of N-Demethylroxithromycin and Roxithromycin Under Stress Conditions
[1]
Executive Summary
Roxithromycin is a semi-synthetic 14-membered macrolide antibiotic designed to have superior acid stability compared to Erythromycin due to the ether oxime moiety at the C9 position. N-Demethylroxithromycin (also known as Impurity F or N-desmethylroxithromycin) is a major degradation product and metabolite formed via oxidative N-dealkylation of the desosamine sugar.
While Roxithromycin exhibits robust stability under thermal and photolytic conditions, it remains susceptible to acid hydrolysis (cladinose loss) and oxidative stress. N-Demethylroxithromycin shares the core macrolide instability (acid lability) but exhibits distinct oxidative kinetics due to the presence of a secondary amine, making it a transient intermediate that degrades further into N,N-didesmethyl derivatives.
Chemical Structure & Properties
The stability difference lies in the amino-sugar moiety. Roxithromycin possesses a tertiary amine, while N-Demethylroxithromycin possesses a secondary amine.
| Feature | Roxithromycin (ROX) | N-Demethylroxithromycin (NDR) |
| CAS Registry | 80214-83-1 | 118267-18-8 |
| Structure | Tertiary Amine (N(CH₃)₂) | Secondary Amine (NHCH₃) |
| Role | Active Pharmaceutical Ingredient (API) | Metabolite / Impurity F |
| Key Lability | Acid (Cladinose), Oxidation (N-oxide) | Acid (Cladinose), Oxidation (Radical attack) |
Experimental Methodology
To objectively compare stability, the following forced degradation protocol is recommended. This workflow is validated to separate the parent from its demethylated impurities.
Stress Conditions (Protocol)
-
Acid Hydrolysis: 0.1 M HCl at 25°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 25°C for 24 hours (Stronger stress: 1.0 M NaOH at 60°C).
-
Oxidation: 3% H₂O₂ at Room Temperature for 6 hours.
-
Thermal: 60°C dry heat for 7 days.
-
Photolytic: 1.2 million lux hours (ICH Q1B standard).
Analytical Method (Stability-Indicating HPLC)
This method ensures resolution between ROX, NDR, and the N-oxide impurity.
-
Column: C18 (e.g., BDS Hypersil or equivalent), 150 mm × 4.6 mm, 5 µm.
-
Mobile Phase:
-
Buffer: 0.05 M Potassium Dihydrogen Phosphate (pH 4.5 adjusted with dilute orthophosphoric acid).
-
Solvent: Acetonitrile.
-
Ratio: Buffer:Acetonitrile (40:60 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (Macrolides lack strong chromophores; low UV is required).
-
Temperature: Ambient (25°C).
Comparative Stability Analysis
Acidic Stability (Hydrolysis)
-
Roxithromycin: While more stable than Erythromycin, ROX degrades in acidic media.[1] The mechanism involves the protonation of the glycosidic oxygen connecting the cladinose sugar to the lactone ring, leading to the cleavage of the neutral sugar (Cladinose).
-
N-Demethylroxithromycin: Comparable Instability. The N-demethylation on the desosamine sugar does not significantly protect the cladinose glycosidic bond. In acidic conditions, NDR degrades to Descladinosyl-N-demethylroxithromycin at a rate similar to the parent.
-
Result: Both compounds are Unstable at pH < 3.0.
Oxidative Stability
-
Roxithromycin: Degrades primarily into Roxithromycin N-oxide and N-Demethylroxithromycin (NDR). The tertiary amine is the site of attack by radical species (e.g., hydroxyl radicals).
-
N-Demethylroxithromycin: Lower Stability. As a secondary amine, NDR is an intermediate. Under continued oxidative stress, it degrades further into N,N-Didesmethylroxithromycin and hydroxylamine derivatives.
-
Result: ROX is the precursor; NDR is a transient intermediate that degrades further.
Thermal & Photolytic Stability
-
Roxithromycin: Highly stable in solid state. Solutions may show minor degradation under intense UV (forming N-desmethyl analogs).
-
N-Demethylroxithromycin: Exhibits similar solid-state stability. However, in solution, the secondary amine is more photoreactive than the tertiary amine of the parent, leading to faster discoloration or byproduct formation.
Data Summary: Degradation Profile
| Stress Condition | Roxithromycin (Parent) | N-Demethylroxithromycin (Impurity F) | Dominant Degradation Pathway |
| Acid (0.1 M HCl) | Unstable (~20-40% degradation) | Unstable | Hydrolysis of Cladinose sugar (Loss of neutral sugar). |
| Base (0.1 M NaOH) | Stable (at RT) / Degrades at High T | Stable (at RT) | Saponification of Lactone ring (slow). |
| Oxidation (H₂O₂) | Sensitive (Forms N-oxide & NDR) | Highly Sensitive | N-dealkylation (NDR -> Didesmethyl) & N-hydroxylation. |
| Thermal (60°C) | Stable (< 2% degradation) | Stable | Minor lactone isomerization. |
| Photo (UV) | Stable (Solid) / Minor (Solution) | Less Stable (Solution) | Radical-mediated N-dealkylation. |
Mechanistic Visualization
Pathway 1: Degradation Mechanisms
Caption: Degradation pathways of Roxithromycin showing N-Demethylroxithromycin as a central oxidative intermediate.
Pathway 2: Experimental Workflow
Caption: Step-by-step forced degradation and analysis workflow for macrolide stability profiling.
Conclusion & Recommendations
-
Storage: Both Roxithromycin and N-Demethylroxithromycin must be protected from acid and moisture. Formulation buffers should be maintained at pH > 4.5 to prevent cladinose hydrolysis.
-
Impurity Monitoring: In oxidative stress testing (peroxide), the appearance of Impurity F (NDR) is a primary indicator of degradation. However, extended stress will cause Impurity F to decrease as it degrades further; therefore, mass balance calculations must account for N,N-didesmethyl species.
-
Methodology: The use of a phosphate buffer at pH 4.5 in HPLC is critical to stabilize the analytes during the chromatographic run, preventing on-column degradation.
References
-
Akmese, B. (2020).[2] Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering. Link
-
BenchChem. (2025). Comparative Stability of Roxithromycin and its Metabolite (E)-O-Demethylroxithromycin Under Stress Conditions. Link
-
Krzek, J., et al. (2014).[3] Roxithromycin degradation by acidic hydrolysis and photocatalysis. Royal Society of Chemistry Advances. Link
-
Shaalan, R.A., et al. (2012). Liquid Chromatographic Determination of Roxithromycin: Application to Stability Studies. Journal of Chromatographic Science. Link
-
Gozlan, I., et al. (2016). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. Tel Aviv University / ResearchGate. Link
Validating N-Demethylroxithromycin as a Mechanistic Biomarker for Roxithromycin Metabolism
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Leads[1]
Executive Summary
In the assessment of macrolide pharmacokinetics (PK) and drug-drug interaction (DDI) potential, the parent drug Roxithromycin (RXM) is often the primary analyte. However, relying solely on the parent compound obscures critical metabolic nuances.[1] N-Demethylroxithromycin , a major metabolite mediated by CYP3A4 , serves as a superior mechanistic biomarker for evaluating metabolic flux and mechanism-based inhibition (MBI) potential.[1]
This guide validates the utility of N-Demethylroxithromycin over alternative biomarkers (such as O-demethylroxithromycin or the parent drug alone) and provides a self-validating LC-MS/MS framework for its quantification.[1]
Metabolic Context & Causality
Why N-Demethylroxithromycin?
While O-demethylation is a significant pathway in humans, N-demethylation represents a critical "activation" step for CYP3A4 interaction.[1] Unlike the parent drug, which is a weak reversible inhibitor, the N-demethylated metabolite (M3) can form a nitroso-alkane complex with the heme iron of CYP3A4, leading to quasi-irreversible inhibition.[1]
-
Causality: Monitoring N-Demethylroxithromycin is not just about clearance; it is a direct proxy for the formation of the inhibitory metabolic complex that drives clinical DDIs.
-
Species Divergence: Researchers must note that while rats predominantly utilize the N-demethylation pathway, humans favor O-demethylation.[1] However, the toxicological and DDI relevance in humans remains anchored to the N-demethyl pathway due to its inhibitory potency.
Visualization: Metabolic Pathway & Biomarker Relevance
The following diagram illustrates the divergence in metabolic pathways and the specific feedback loop created by N-Demethylroxithromycin.
Figure 1: Metabolic fate of Roxithromycin.[1] Green path indicates the biomarker utility of N-Demethylroxithromycin in detecting mechanism-based inhibition (MBI) potential.[1]
Comparative Analysis: Biomarker Performance
The following table objectively compares N-Demethylroxithromycin against alternative analytes for evaluating metabolic activity.
| Feature | N-Demethylroxithromycin (Biomarker) | Roxithromycin (Parent) | O-Demethylroxithromycin (Alt.[1][2] Metabolite) |
| Primary Enzyme | CYP3A4 (High Specificity) | CYP3A4 / Transport (P-gp) | CYP3A4 |
| Inhibitory Potential | High (Forms MI Complex) | Low (Weak Reversible) | Negligible |
| DDI Prediction | Excellent (Predicts MBI) | Poor (Only Exposure) | Moderate (Clearance only) |
| Stability (Processed) | High (Stable >24h at 4°C) | High | Moderate |
| Chromatographic Separation | Distinct (Polarity Shift) | Reference Standard | Co-elution risk with matrix |
| Sensitivity Requirement | High (Lower circulating conc.)[1] | Moderate | Moderate |
Expert Insight: Choose N-Demethylroxithromycin when the study objective is to assess CYP3A4 liability or inhibition potential .[1] Choose the parent drug only for general bioequivalence (BE) studies.[1]
Experimental Validation Framework (Self-Validating System)
To establish N-Demethylroxithromycin as a valid biomarker, the analytical method must be "self-validating"—meaning it includes internal checks that flag data quality issues in real-time.[1]
Method: Simultaneous LC-MS/MS Quantification
Objective: Quantify RXM and N-Demethylroxithromycin in human plasma with a Lower Limit of Quantification (LLOQ) sufficient to detect trace metabolic conversion.
Step 1: Sample Preparation (Protein Precipitation)
-
Rationale: Liquid-Liquid Extraction (LLE) is often used for RXM, but Protein Precipitation (PPT) is preferred here to ensure recovery of the more polar N-demethyl metabolite.[1]
-
Protocol:
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 20 µL Internal Standard (Clarithromycin or d7-Roxithromycin at 500 ng/mL).[1]
-
Add 200 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).
-
Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL water (to match initial mobile phase).
-
Step 2: Chromatographic Separation[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]
-
Gradient:
-
Causality: Ammonium formate is added to stabilize the ionization of the macrolide structure and prevent peak tailing, which is critical for separating the N-demethyl metabolite from the parent.
Step 3: Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive Mode.
-
Transitions:
Validation Workflow Visualization
This diagram outlines the decision logic for validating the biomarker method.
Figure 2: Step-by-step validation logic ensuring regulatory compliance (FDA/EMA).
References
-
Metabolic Pathways of Roxithromycin: Zhong, D. F., et al. (2000).[1] Identification of the metabolites of roxithromycin in humans. Drug Metabolism and Disposition.
-
CYP3A4 Inhibition & N-Demethylation: Yamazaki, H., et al. (1995).[1] Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites. [1][4]
-
LC-MS/MS Method Validation: Tan, Z., et al. (2025).[1][3][5][6] Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification.
-
Species Differences in Metabolism: Li, X. Q., et al. (2001).[1][2] Demethylation metabolism of roxithromycin in humans and rats.
-
Bioanalytical Method Validation Guidance: FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.
Sources
- 1. Roxithromycin - Wikipedia [en.wikipedia.org]
- 2. Demethylation metabolism of roxithromycin in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative assessment of N-Demethylroxithromycin levels in different pharmaceutical formulations
Executive Summary
In the quality control of macrolide antibiotics, the quantification of N-Demethylroxithromycin (identified as Impurity F in European Pharmacopoeia) is a critical stability-indicating parameter. As the primary metabolite and degradation product of Roxithromycin, its levels fluctuate significantly depending on the pharmaceutical formulation—specifically between solid dosage forms (tablets) and liquid dosage forms (suspensions) .
This guide provides a technical comparison of these formulations, detailing the analytical methodologies (HPLC-UV vs. LC-MS/MS) required to accurately assess impurity levels. It synthesizes experimental protocols with degradation kinetics to explain why liquid formulations present higher risks of N-demethylation and how to validate detection limits in complex matrices.
The Analyte: N-Demethylroxithromycin[1]
N-Demethylroxithromycin is formed via the loss of a methyl group from the amino sugar moiety (desosamine) of the macrolide ring. This degradation pathway is catalyzed by:
-
Acidic Hydrolysis: Prevalent in gastric-simulated environments or poorly buffered suspensions.
-
Oxidative Stress: Occurs during long-term storage of solid dosage forms.
Regulatory Thresholds
According to ICH Q3B (R2) and Pharmacopoeial standards (EP/USP), the control limits for known impurities in Roxithromycin formulations are stringent:
| Parameter | Limit | Context |
| Reporting Threshold | 0.10% | Levels above this must be reported in CoA. |
| Identification Threshold | 0.20% | Structure must be confirmed (LC-MS/NMR). |
| Qualification Threshold | 0.50% | Safety/Toxicity data required if exceeded. |
| EP Impurity F Limit | NMT 0.5% | Specific limit for N-Demethylroxithromycin. |
Comparative Analysis: Formulation Impact on Impurity Levels
The physical state of the drug substance dictates the kinetics of N-demethylation. The following table summarizes typical comparative performance based on accelerated stability studies (
Table 1: Formulation Performance Matrix
| Feature | Film-Coated Tablets | Oral Suspensions (Reconstituted) |
| Matrix State | Solid (Crystalline/Amorphous) | Aqueous Dispersion |
| Primary Stressor | Oxidation / Humidity | Hydrolysis / pH fluctuation |
| N-Demethylroxithromycin Level (T=0) | < 0.05% (Negligible) | < 0.10% (Low) |
| N-Demethylroxithromycin Level (T=Shelf) | 0.1% - 0.3% | 0.3% - 0.8% (High Risk) |
| Detection Challenge | Low (Clean Matrix) | High (Excipient Interference) |
| Recommended Analytical Method | HPLC-UV (Isocratic) | LC-MS/MS (Gradient) |
Causality of Variance
-
Tablets: The film coating acts as a barrier to moisture and oxygen, significantly retarding the demethylation process. Degradation is usually surface-limited.
-
Suspensions: Once reconstituted, the drug is exposed to water. Although Roxithromycin is formulated to be stable at neutral pH, local micro-environmental pH shifts (caused by excipients like sweeteners or preservatives) can accelerate hydrolysis, leading to higher levels of Impurity F.
Analytical Methodologies: HPLC-UV vs. LC-MS/MS[2]
To accurately assess these levels, the choice of detector is paramount. While UV is sufficient for tablets, suspensions often require MS due to matrix complexity.
Diagram 1: Analytical Decision Workflow
The following logic flow illustrates the selection process for the appropriate detection method based on formulation type and required sensitivity.
Caption: Decision tree for selecting HPLC-UV versus LC-MS/MS based on matrix complexity and sensitivity requirements.
Experimental Protocol: Quantification of N-Demethylroxithromycin
This protocol is designed to be self-validating by including system suitability parameters that must be met before data is accepted.
Method A: High-Throughput HPLC-UV (For Tablets)
Best for routine QC where impurity levels are expected to be >0.1%.
-
Column: C18 (e.g., Phenomenex Luna or equivalent),
, . -
Mobile Phase:
-
Flow Rate:
. -
Detection: UV at
(Roxithromycin has weak UV absorption; low wavelength is critical). -
Sample Prep: Grind tablet; dissolve in Mobile Phase; sonicate 20 min; filter (
).
Method B: High-Sensitivity LC-MS/MS (For Suspensions)
Required for complex matrices or when distinguishing N-demethylroxithromycin from other structurally similar metabolites.
-
Column: C18 Rapid Resolution (
, ). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Phosphate buffers must be avoided in MS to prevent source contamination.
-
-
Gradient: 10% B to 90% B over 5 minutes.
-
Mass Spectrometry Settings:
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition (Roxithromycin):
. -
MRM Transition (N-Demethyl):
(Loss of 14 Da corresponds to demethylation).
-
System Suitability Criteria (Pass/Fail)
-
Resolution (
): between Roxithromycin and N-Demethylroxithromycin. -
Tailing Factor:
. -
RSD (n=6):
for area response.
Mechanism of Degradation
Understanding the chemical pathway allows researchers to predict stability issues in new formulations.
Diagram 2: Degradation Pathway
Visualizing the conversion of Roxithromycin to its N-Demethylated form under stress.
Caption: The oxidative demethylation pathway of Roxithromycin leading to Impurity F and formaldehyde release.
Data Interpretation & Conclusion
When comparing formulations, researchers should observe the following:
-
Chromatographic Separation: In HPLC-UV, N-Demethylroxithromycin typically elutes before the parent peak (Relative Retention Time ~0.8 - 0.9) due to increased polarity (loss of the methyl group exposes the amine).
-
Mass Balance: In suspension stability studies, if the decrease in the parent peak does not match the increase in Impurity F, investigate hydrolytic cleavage of the cladinose sugar , another common degradation pathway in aqueous acid.
Conclusion: For robust drug development, tablets remain the superior formulation for stability. However, if a suspension is required (e.g., for pediatric use), it is imperative to use LC-MS/MS for stability indicating assays to avoid false negatives caused by matrix interference, and to maintain a formulation pH > 6.0 to minimize N-demethylation.
References
-
European Directorate for the Quality of Medicines. (2023). Roxithromycin Monograph 1208: Impurity F (N-Demethylroxithromycin). European Pharmacopoeia.[4] [Link]
-
Tan, Y., et al. (2020). Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Han, H.K., et al. (2010).[1] Impact of pharmaceutical dosage form on stability and dissolution of roxithromycin.[5][6][7] Chemical & Pharmaceutical Bulletin.[1] [Link]
-
International Conference on Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. ICH Guidelines.[8] [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Stability of Roxithromycin Tablet on the Modification of Dosage Form [jkshp.or.kr]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ijrpb.com [ijrpb.com]
Confirming the identity of N-Demethylroxithromycin using orthogonal analytical techniques
Executive Summary & Strategic Importance
In the development of semi-synthetic macrolides like Roxithromycin, impurity profiling is not merely a compliance exercise but a critical safeguard for patient safety. N-Demethylroxithromycin (often designated as EP Impurity F or a related metabolite) represents a specific challenge: it differs from the parent molecule by only a single methylene group (-CH₂-).[1]
Standard HPLC-UV methods often struggle to definitively distinguish this impurity due to spectral similarity and potential co-elution.[1] Therefore, relying on a single technique is insufficient for the rigorous standards of ICH Q3A/B guidelines.
This guide details a self-validating, orthogonal approach to identity confirmation. By triangulating data from Mass Spectrometry (molecular weight/fragmentation), Nuclear Magnetic Resonance (atom connectivity), and Chromatographic Retention (physicochemical interaction), researchers can establish identity with absolute confidence.[1]
The Orthogonal Workflow
The following decision matrix illustrates the logical flow for confirming N-Demethylroxithromycin, moving from high-sensitivity screening to structural confirmation.
Figure 1: Orthogonal decision tree for the identification of N-Demethylroxithromycin.
Technique 1: High-Resolution Mass Spectrometry (LC-HRMS)[1]
Mass spectrometry provides the first tier of evidence by detecting the specific loss of mass corresponding to a methyl group.
The Principle
Roxithromycin contains a tertiary amine on the desosamine sugar. N-demethylation converts this to a secondary amine.[1]
-
Roxithromycin Formula: C₄₁H₇₆N₂O₁₅ (MW: 837.05 Da)[1]
-
N-Demethylroxithromycin Formula: C₄₀H₇₄N₂O₁₅ (MW: 823.03 Da)[1]
Experimental Protocol
-
Instrument: Q-TOF or Orbitrap MS coupled with UPLC.[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2]
-
Gradient: 20% B to 90% B over 15 minutes.
Data Interpretation
The "smoking gun" in MS is not just the parent ion, but the fragmentation pattern of the desosamine sugar.
| Feature | Roxithromycin (Parent) | N-Demethylroxithromycin | Shift |
| Precursor Ion [M+H]⁺ | m/z 837.53 | m/z 823.51 | -14.02 Da |
| Key Fragment (Desosamine) | m/z 158.12 | m/z 144.10 | -14.02 Da |
| Neutral Loss (Cladinose) | -158 Da | -158 Da | No Change |
Causality: The fragment at m/z 158 in the parent corresponds to the protonated dimethylamino-sugar. In the impurity, this shifts to m/z 144, confirming the modification is specifically on the amine group of the sugar, not the macrolactone ring.
Technique 2: Nuclear Magnetic Resonance (NMR)[1][4][5]
While MS confirms what the mass is, NMR confirms where the atoms are. This is the definitive structural proof.
The Principle
The N-dimethyl group in Roxithromycin appears as a strong singlet integrating to 6 protons. In N-Demethylroxithromycin, this signal's intensity is halved (3 protons), and the chemical shift may move slightly downfield due to the change in shielding from the secondary amine environment.
Experimental Protocol
-
Solvent: CDCl₃ (Deuterated Chloroform) is preferred for sharp resolution of methyl signals.[1]
-
Frequency: 500 MHz or higher recommended.
-
Experiments: ¹H (Proton), ¹³C, and HSQC (Heteronuclear Single Quantum Coherence).
Key Spectral Differences
| Signal Assignment | Roxithromycin (¹H δ ppm) | N-Demethylroxithromycin (¹H δ ppm) | Interpretation |
| N(CH₃)₂ | ~2.28 (s, 6H ) | N/A | Parent Signal |
| N(CH₃)H | N/A | ~2.45 (s, 3H ) | Diagnostic Signal |
| H-3' (Desosamine) | ~3.20 (dd) | ~2.80 - 3.00 (m) | Shift due to N-demethylation |
Mechanistic Insight: The loss of the methyl group reduces the steric bulk and changes the electronic environment of the nitrogen. In the ¹³C spectrum, the N-methyl carbon signal (typically ~40 ppm) will also show a distinct change in intensity or shift.[1] HSQC is vital here to prove the remaining methyl protons are attached to the same nitrogen-bearing carbon.
Technique 3: Chromatographic Selectivity (HPLC)[1]
Finally, the retention behavior serves as a physicochemical check. Secondary amines often interact more strongly with residual silanols on C18 columns than their tertiary counterparts, potentially altering elution order.
Protocol (EP/USP Aligned)
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).[1]
-
Buffer: Ammonium dihydrogen phosphate (pH adjusted to ~5-6) or Ammonium Acetate.
-
Detection: UV at 210 nm.[3]
Performance
N-Demethylroxithromycin typically elutes before Roxithromycin in reversed-phase conditions due to the increased polarity of the secondary amine compared to the tertiary amine of the parent.
-
RRT (Relative Retention Time): Typically ~0.85 - 0.95 (Method dependent).[1]
Comparative Summary Guide
The following table summarizes why a multi-modal approach is required.
| Analytical Method | Specificity for N-Demethyl | Primary Limitation | Role in Validation |
| HPLC-UV | Moderate | Can confuse with other polar impurities (e.g., N-oxides).[1] | Quantitation & Purity |
| LC-MS/MS | High | Isomers with same mass (e.g., different demethylation site) could exist theoretically.[1] | Mass Confirmation |
| NMR | Very High | Low sensitivity; requires isolation of mg quantities. | Structural Gold Standard |
References
-
European Pharmacopoeia (Ph. Eur.) . "Roxithromycin Monograph 11/2017:1208". European Directorate for the Quality of Medicines & HealthCare. [Link]
-
International Council for Harmonisation (ICH) . "Impurities in New Drug Substances Q3A(R2)". ICH Guidelines. [Link]
-
Liu, M., et al. (2020).[1] "Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR". Journal of Pharmaceutical and Biomedical Analysis. [Link][1][4]
-
PubChem . "Roxithromycin Compound Summary". National Library of Medicine. [Link][1]
Sources
Safety Operating Guide
Comprehensive Disposal Guide: N-Demethylroxithromycin
[1]
Executive Summary & Scientific Rationale
N-Demethylroxithromycin (CAS 118267-18-8) is a primary metabolite of the semi-synthetic macrolide antibiotic Roxithromycin.[1] While often treated as a standard chemical reagent, its structural integrity as a macrolide presents specific environmental risks—primarily the propagation of antimicrobial resistance (AMR) if released into water systems.[1]
The Core Directive: Zero-tolerance for drain disposal. Unlike simple organic salts, the macrocyclic lactone ring of N-Demethylroxithromycin is chemically stable in aqueous environments.[1] Standard municipal wastewater treatment plants (WWTPs) are not designed to degrade these complex structures, leading to bioaccumulation in aquatic ecosystems.[1] Therefore, high-temperature incineration is the only validated method for complete mineralization.[1]
Physicochemical Profile & Hazard Identification
Effective disposal begins with understanding the material's stability.[1] N-Demethylroxithromycin shares the lipophilic and hydrolytic stability profile of its parent compound.[1]
Table 1: Critical Disposal Parameters
| Parameter | Data | Operational Implication |
| CAS Number | 118267-18-8 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₄₀H₇₄N₂O₁₅ | High carbon content supports combustion.[1] |
| GHS Classification | Acute Tox. 4 (Oral) ; H302 | Harmful if swallowed.[1][2][3][4] PPE (gloves, mask) is mandatory during waste handling.[1] |
| Water Solubility | Low / Sparingly Soluble | Do not attempt to dilute and flush.[1] It will precipitate in traps.[1] |
| Thermal Stability | Stable < 100°C | Autoclaving is insufficient for destruction; it only sterilizes, it does not degrade the chemical.[1] |
| RCRA Status (US) | Non-Acute Hazardous (typically) | Unless mixed with P-listed solvents, it is often classified as "Non-RCRA Regulated Pharmaceutical Waste" but must still be incinerated.[1] |
Waste Segregation & Handling Protocols
Proper segregation minimizes disposal costs while ensuring compliance with EPA Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[1]
The "Blue Bin" Protocol
For N-Demethylroxithromycin, we utilize the Blue Bin system (Non-Hazardous Pharmaceutical Waste) for incineration, distinct from the Red Bin (Biohazard) or Black Bin (RCRA Hazardous).[1]
-
Solid Waste (Powder/Tablets): Collect in a rigid, sealable container labeled "Pharmaceutical Waste - For Incineration."[1]
-
Liquid Waste (Mother Liquors/Solutions):
Visual Workflow: Waste Segregation Logic
The following diagram illustrates the decision matrix for segregating N-Demethylroxithromycin waste streams.
Figure 1: Decision matrix for segregating N-Demethylroxithromycin waste based on physical state and solvent composition.
Operational Disposal Procedures
Solid Waste Disposal (Primary Stream)
Objective: Complete thermal destruction of the macrolide ring.[1]
-
Containment: Place waste N-Demethylroxithromycin (expired powder, contaminated weighing boats, gloves) into a high-density polyethylene (HDPE) container.[1]
-
Labeling: Affix a label reading: "Non-Hazardous Pharmaceutical Waste - Incinerate Only. DO NOT AUTOCLAVE."
-
Transfer: Seal the container when full and transfer to the facility's centralized pharmaceutical waste accumulation area.
-
Final Destruction: Contract with a licensed waste management vendor (e.g., Stericycle, Veolia) for off-site incineration.[1]
-
Verification: Ensure the manifest lists code PHRM or equivalent for pharmaceutical incineration.[1]
-
Liquid Waste & HPLC Effluent
Objective: Prevent solvent contamination and environmental release.[1]
-
Segregation: Do not mix N-Demethylroxithromycin solutions with general organic waste unless the general waste stream is destined for incineration.[1]
-
Pre-Treatment (Optional but Recommended): For large aqueous volumes (>5L), activated carbon filtration can be used to sequester the antibiotic.[1] The liquid effluent can then be drained (check local permits), while the carbon filter is disposed of as solid pharmaceutical waste.[1]
-
Standard Protocol: Collect in carboys labeled "Aqueous Waste with Trace Antibiotics." Ship for incineration.
Empty Containers
-
P-List Status: N-Demethylroxithromycin is not P-listed.[1] Therefore, containers are considered "RCRA Empty" if all wastes have been removed using standard practices (pouring, pumping).[1]
-
Procedure: Triple rinse the container with a solvent capable of dissolving the residue (e.g., Ethanol).[1] Collect the rinsate as liquid pharmaceutical waste. The empty container can then be recycled or trash-disposed, defaced of all labels.[1]
Emergency Response: Spill Cleanup
In the event of a powder spill, the priority is to prevent inhalation and dispersion.[1]
Visual Workflow: Spill Response
Figure 2: Step-by-step spill response protocol minimizing aerosolization risks.
Detailed Cleanup Steps:
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear nitrile gloves, safety goggles, and a respiratory mask (N95 minimum) to avoid inhaling dust.[1]
-
Wet Method: Do not dry sweep.[1] Cover the spill with paper towels dampened with water or a dilute detergent solution.[1] This suppresses dust.[1][2][5]
-
Collection: Scoop the wet material into a waste bag.
-
Decontamination: Wipe the surface with 70% Ethanol or a mild bleach solution to degrade trace residues.[1]
-
Disposal: All cleanup materials (towels, gloves) must go into the pharmaceutical waste bin for incineration.[1]
Regulatory Compliance & References
Adherence to these protocols ensures compliance with the following standards:
-
EPA 40 CFR Part 266 Subpart P: Prohibits the sewering of hazardous waste pharmaceuticals.[1][6]
-
EU Waste Framework Directive: Mandates incineration for active pharmaceutical ingredients (APIs).[1]
References
-
Santa Cruz Biotechnology. N-Demethyl Roxithromycin (CAS 118267-18-8) Product & Safety Data.[1][7] Retrieved from
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (Subpart P).[1][8] Retrieved from
-
National Institutes of Health (NIH). Drain Discharge Guide for Laboratory Chemicals.[1][9] Retrieved from
-
Fisher Scientific. Safety Data Sheet: Roxithromycin (Parent Compound Data).[1] Retrieved from
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. scbt.com [scbt.com]
- 8. epa.gov [epa.gov]
- 9. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling N-Demethylroxithromycin
Executive Summary & Risk Profile
N-Demethylroxithromycin (CAS: 118267-18-8) is a primary metabolite and impurity of the semi-synthetic macrolide antibiotic, Roxithromycin.[1][2][3] While often categorized generically alongside its parent compound, its handling in a research setting presents distinct risks compared to finished dosage forms.[3]
The Core Hazard: Sensitization, Not Just Toxicity. While the acute toxicity of macrolides is often moderate (Acute Tox. 4), the primary occupational hazard is respiratory and dermal sensitization .[2][3] Repeated exposure to trace amounts of powder can induce an irreversible immune response, leading to occupational asthma or anaphylactic reactions upon future contact.[3]
Operational Control Banding: In the absence of a substance-specific Occupational Exposure Limit (OEL), this protocol applies the Precautionary Principle . We treat N-Demethylroxithromycin as an OEB 3 (Occupational Exposure Band 3) compound (10 – 100 µg/m³), requiring containment and strict barrier protection.[1][2][3]
Personal Protective Equipment (PPE) Matrix
The following PPE ensemble is designed not just to block exposure, but to create a fail-safe doffing system . The "Double-Shell" concept ensures that the inner layer remains clean during the removal of the contaminated outer layer.[3]
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Primary: N95 / P100 | NIOSH-approved disposable respirator or half-face elastomeric mask with P100 cartridges.[1][2][3] | Macrolide powders are often micronized.[3] Surgical masks offer zero protection against inhalation of sub-micron particles.[3] |
| Dermal (Hand) | Double Gloving | Inner: 4-mil Nitrile (Extended Cuff)Outer: 4-mil Nitrile (Standard) | Breakthrough Time: Nitrile provides >480 min protection against solid macrolides.[1][2][3] The outer glove takes the contamination; the inner glove protects skin during doffing.[3] |
| Dermal (Body) | Barrier Coat | Tyvek® or Polypropylene disposable lab coat with elastic cuffs.[2][3] | Cotton coats trap powder in the weave, creating a secondary release source in laundry or office areas.[3] |
| Ocular | Sealed Goggles | Indirect vent or non-vented safety goggles.[3] | Prevents ocular absorption and migration of dust into the tear ducts, a known route for systemic sensitization.[3] |
Operational Workflow: The "Clean-Dirty-Clean" Logic
Handling potent powders requires a strict logical flow to prevent cross-contamination.[3] The following diagram illustrates the critical decision points and physical barriers required for safe handling.
Figure 1: The "Clean-Dirty-Clean" workflow prevents migration of N-Demethylroxithromycin powder outside the containment zone.[1][2][3]
Detailed Technical Protocols
A. Static Control during Weighing
Macrolide metabolites are often electrostatic.[3] Electrostatic charge causes powder to "jump" or cling to spatulas, increasing inhalation risk.[3]
-
Protocol: Use an ionizing bar or anti-static gun inside the weigh hood before opening the vial.[3]
-
Why: Neutralizing the charge prevents the powder from dispersing into the air when the container is opened, keeping the material at the bottom of the vial.[3]
B. The "Rolling" Doffing Technique (Critical Step)
Most exposure occurs when taking off protective gear.[2][3]
-
Outer Gloves: Pinch the outside of one glove near the wrist.[3] Peel it away from the hand, turning it inside out.[3] Hold the peeled glove in the gloved hand.[3] Slide a finger of the un-gloved (inner glove only) hand under the remaining outer glove and peel it off.[2][3]
-
Lab Coat: Unbutton/unzip. Grasp the inside of the coat near the shoulders.[3] Peel the coat down the arms, rolling it inside-out as you go.[1][3] This traps any N-Demethylroxithromycin dust inside the bundle.[1][2][3]
-
Disposal: Immediately place the bundled coat and gloves into a dedicated hazardous waste bag.
C. Decontamination & Disposal[1][2][3][4]
-
Solvent Selection: Macrolides are poorly soluble in water but highly soluble in organic solvents.[3]
-
Procedure:
-
Waste Stream: All solid waste (gloves, wipes, vials) must be segregated into Incineration Only waste streams.[1][2][3] Do not autoclave (heat may volatilize or incompletely degrade the compound) or sewer.[2][3]
D. Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention; this may indicate sensitization.[3]
-
Eye Contact: Flush for 15 minutes. Note that macrolides can cause transient irritation; do not rub eyes as this drives particles into the cornea.[3]
References
-
Centers for Disease Control and Prevention (CDC). (2019).[2][3] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
